molecular formula C4H6O3 B1607438 Methyl 3-oxopropanoate CAS No. 63857-17-0

Methyl 3-oxopropanoate

Cat. No.: B1607438
CAS No.: 63857-17-0
M. Wt: 102.09 g/mol
InChI Key: AGADEVQOWQDDFX-UHFFFAOYSA-N
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Description

Methyl 3-oxopropanoate (CAS 63857-17-0) is a versatile β-keto ester that serves as a key building block in organic synthesis, particularly for the construction of various heterocyclic frameworks. Its molecular structure, featuring a reactive methyl ester and a ketone group, allows it to participate in a wide range of transformations. This compound is notably used in the synthesis of chromen-4-one derivatives through reactions with aroyl chlorides . Furthermore, its utility is demonstrated in the preparation of cyclopropyl-substituted heterocycles, such as pyrroles, dihydropyridines, and benzofurans, which are privileged structures in medicinal chemistry . In catalytic studies, derivatives like methyl 3-cyclopropyl-3-oxopropanoate can be enantioselectively hydrogenated to produce corresponding alcohols with high enantiomeric excess, showcasing its value in the synthesis of chiral molecules . Researchers value this compound for its reactivity as a precursor in multi-step synthesis, enabling access to complex molecules with potential pharmaceutical applications. Proper handling is essential; please refer to the Safety Data Sheet for comprehensive hazard information. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGADEVQOWQDDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213293
Record name Propanoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63857-17-0
Record name Propanoic acid, 3-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-oxopropanoate (B1240783). It details the characteristic chemical shifts, coupling constants, and integration values associated with its keto-enol tautomerism. This document also includes a detailed experimental protocol for acquiring a high-quality spectrum and visual representations of the underlying chemical principles.

Introduction to the ¹H NMR Spectrum of Methyl 3-oxopropanoate

This compound, also known as methyl acetoacetate, is a β-keto ester that prominently exhibits keto-enol tautomerism. This equilibrium between the keto and enol forms is a fundamental concept in organic chemistry and has a profound impact on the molecule's ¹H NMR spectrum. The interconversion between the two tautomers is slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution. The position of this equilibrium is sensitive to the solvent used, with more polar solvents generally favoring the keto form.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is a superposition of the signals from both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the equilibrium constant (Keq) in a given solvent. The following table summarizes the typical ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃).

Tautomer Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
Keto Methylene (-CH₂-)~3.48Singlet (s)N/A2H
Methyl Ester (-OCH₃)~3.74Singlet (s)N/A3H
Acetyl Methyl (-COCH₃)~2.27Singlet (s)N/A3H
Enol Vinylic (-CH=)~5.04Singlet (s)N/A1H
Methyl Ester (-OCH₃)~3.70Singlet (s)N/A3H
Vinylic Methyl (=C-CH₃)~2.05Singlet (s)N/A3H
Enolic Hydroxyl (-OH)~12.1Broad Singlet (br s)N/A1H

Note: The chemical shift of the enolic hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is often broad and may not be suitable for accurate integration.

Experimental Protocol

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's spinner and place it in the sample holder.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

  • A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

  • Set the spectral width to encompass all expected proton signals (e.g., 0-14 ppm).

  • Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

Mandatory Visualizations

Keto-Enol Tautomerism of this compound

The following diagram illustrates the equilibrium between the keto and enol forms of this compound.

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow for ¹H NMR Analysis

This diagram outlines the logical workflow for the ¹H NMR analysis of this compound.

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolve in CDCl3 with TMS) start->sample_prep nmr_acquisition ¹H NMR Data Acquisition (Lock, Shim, Acquire) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Assign Peaks, Integrate) data_processing->spectral_analysis quantification Quantification (Determine Keto:Enol Ratio) spectral_analysis->quantification end End: Characterized Spectrum quantification->end

Caption: Experimental workflow for ¹H NMR analysis.

Spin-Spin Coupling in this compound

In the case of this compound, all the observed signals in both the keto and enol forms are singlets. This is because there are no adjacent, non-equivalent protons to cause spin-spin splitting. The following diagram illustrates the absence of proton coupling partners for each distinct proton environment.

spin_spin_coupling cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto_CH2 Methylene (-CH₂-) No adjacent H Keto_OCH3 Methyl Ester (-OCH₃) No adjacent H Keto_COCH3 Acetyl Methyl (-COCH₃) No adjacent H Enol_CH Vinylic (-CH=) No adjacent H Enol_OCH3 Methyl Ester (-OCH₃) No adjacent H Enol_CCH3 Vinylic Methyl (=C-CH₃) No adjacent H

Caption: Absence of spin-spin coupling in this compound.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-Oxopropanoate (B1240783)

Keto-enol tautomerism is a fundamental chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This isomerism is particularly significant in β-dicarbonyl compounds, such as methyl 3-oxopropanoate, due to the presence of an acidic α-hydrogen located between the two carbonyl groups, which facilitates this reversible process.[2] The position of this equilibrium is a critical factor that dictates the molecule's chemical reactivity, polarity, and physical properties. While the keto form is generally more stable for simple carbonyl compounds, the enol form can be significantly stabilized in β-dicarbonyl systems.[3]

The equilibrium is influenced by several factors including the molecular structure, solvent, and temperature.[4] For β-keto esters, the enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[1][5][6] Understanding and controlling this equilibrium is vital in drug development and organic synthesis, as the reactivity of the keto and enol tautomers differs substantially; the enol form, for instance, acts as a carbon nucleophile.[1]

The Tautomeric Equilibrium of this compound

This compound exists as an equilibrium mixture of its keto and two possible enol forms, (Z)-enol and (E)-enol. The (Z)-enol form is capable of forming a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction is a primary stabilizing factor for the enol tautomer, especially in non-polar, aprotic solvents.[2]

Caption: Keto-enol tautomerism of this compound.

The equilibrium is dynamic and highly sensitive to environmental conditions. Generally, polar solvents tend to favor the more polar keto form, while non-polar solvents shift the equilibrium toward the less polar, intramolecularly hydrogen-bonded enol form, a principle often referred to as Meyer's rule.[7][8][9]

Quantitative Analysis of Tautomeric Equilibrium

The most common and reliable method for quantifying the keto-enol ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[10] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[8][10] Key signals include the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[10]

Table 1: Keto-Enol Equilibrium Data for Analogous β-Keto Esters

Compound Solvent % Enol (Experimental) Keq ([Enol]/[Keto]) Reference
Ethyl Acetoacetate (B1235776) Gas Phase 46 0.85 [11]
Ethyl Acetoacetate CCl₄ (non-polar) 33 0.49 [11]
Ethyl Acetoacetate Benzene (non-polar) 46 0.85 [11]
Ethyl Acetoacetate Chloroform 17 0.20 [11]
Ethyl Acetoacetate Methanol (polar protic) 27 0.37 [11]
Ethyl Acetoacetate Acetonitrile (polar aprotic) 8 0.09 [11]
Ethyl Acetoacetate DMSO (polar aprotic) 9 0.10 [11]
Methyl Acetoacetate Gas Phase 28.1 (Calculated) 0.39 [4]
Methyl Acetoacetate CCl₄ (non-polar) 9.9 (Calculated) 0.11 [4]

| Methyl Acetoacetate | Acetonitrile (polar aprotic) | 2.6 (Calculated) | 0.03 |[4] |

Note: Data is for analogous compounds and serves as a reference for the expected behavior of this compound. Keq is calculated from the percentage data.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the tautomeric equilibrium constant using ¹H NMR.

Methodology:

  • Sample Preparation:

    • Accurately prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) of known concentration (e.g., 0.1 M).

    • Use high-purity deuterated solvents and clean glassware to avoid catalytic impurities.[10]

    • Transfer the solutions to NMR tubes.

  • Equilibration:

    • Allow the samples to equilibrate at a constant temperature for a sufficient period (can range from minutes to several hours) to ensure the tautomeric equilibrium is reached before analysis.[10]

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • Ensure the spectral window includes the expected chemical shifts for the keto α-methylene protons (typically δ 3-4 ppm) and the enol vinylic proton (typically δ 5-6 ppm).[8]

    • Optimize acquisition parameters for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate the area of a well-resolved signal unique to the keto form (Iketo) and a signal unique to the enol form (Ienol).[12]

    • The keto α-methylene signal (-CH₂-) corresponds to two protons, while the enol vinylic proton (=CH-) corresponds to one proton. This stoichiometry must be accounted for in the calculation.[8]

    • Calculate the mole fraction of the enol form (Xenol) using the formula:

      • Xenol = Ienol / (Ienol + (Iketo / 2))

    • Calculate the percentage of the enol form:

      • % Enol = Xenol * 100

    • Calculate the equilibrium constant (Keq):

      • Keq = [Enol] / [Keto] = Xenol / (1 - Xenol)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Allow sample to equilibrate prep2->acq1 Equilibration acq2 Acquire ¹H NMR spectrum acq1->acq2 an1 Integrate keto (-CH₂) and enol (=CH-) signals acq2->an1 Processing an2 Normalize integrals based on proton count an1->an2 an3 Calculate % Enol and Keq an2->an3

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The enol tautomer, with its conjugated π-system, typically absorbs light at a longer wavelength compared to the non-conjugated keto form.[10]

Methodology:

  • Sample Preparation: Prepare solutions of known concentration in the solvent of interest (e.g., ethanol, hexane).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range.

  • Data Analysis: By measuring the absorbance at wavelengths specific to each tautomer (often determined with the aid of computational chemistry to simulate individual spectra), their relative concentrations can be estimated using the Beer-Lambert law.[10] This method is powerful when combined with quantum chemical calculations.[10]

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying keto-enol tautomerism. These methods can be used to:

  • Calculate the relative energies and thermodynamic properties of the keto and enol tautomers in the gas phase and in various solvents (using continuum solvation models like PCM/SMD).[13][14]

  • Predict vibrational frequencies (IR) and NMR chemical shifts, which aids in the interpretation of experimental spectra.[4][15]

  • Analyze electronic properties and bonding, such as through Natural Bond Orbital (NBO) analysis, to understand the strength of the intramolecular hydrogen bond.[4]

Theoretical calculations have shown that for β-keto esters, the relative energy of the cis-enol and keto forms is influenced by the solvent, with polar solvents stabilizing the keto form.[4]

Conclusion

The keto-enol tautomerism of this compound is a crucial aspect of its chemical behavior, governed by a delicate balance between molecular structure and environmental factors. While specific equilibrium data for this compound is sparse, well-established principles from analogous β-keto esters provide a reliable framework for its study. The equilibrium is significantly influenced by solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents favoring the keto form.[2][9] Detailed experimental investigation, primarily using ¹H NMR spectroscopy as outlined in this guide, is essential for precise quantification of the tautomeric ratio under specific conditions, providing valuable insights for researchers in organic synthesis and drug development.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-oxopropanoate (B1240783). Understanding the fragmentation pathways of this β-keto ester is crucial for its unambiguous identification in complex matrices, a common requirement in synthetic chemistry, metabolomics, and drug discovery. This document outlines the primary fragmentation mechanisms, presents predicted quantitative data, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of methyl 3-oxopropanoate is predicted to be characterized by fragmentation pathways typical of β-keto esters, primarily driven by the presence of two carbonyl groups and an ester moiety. The molecular ion ([M]•+) is expected at an m/z of 102, corresponding to its molecular weight. The fragmentation is anticipated to be dominated by α-cleavages and McLafferty-type rearrangements.

The initial ionization of this compound (C₄H₆O₃) will result in the formation of the molecular ion at m/z 102. The subsequent fragmentation is predicted to proceed through several key pathways:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

    • Cleavage of the C2-C3 bond is expected to be a significant pathway, leading to the formation of a stable acylium ion at m/z 59 ([CH₃OC(O)CH₂]⁺) and the loss of a neutral CHO radical.

    • Another important α-cleavage is anticipated at the C3-C4 bond, resulting in the formation of an acylium ion at m/z 29 ([CHO]⁺) and the loss of a [CH₃OC(O)CH₂]• radical.

    • Loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion would generate an acylium ion at m/z 71 ([C₃H₃O₂]⁺).

  • McLafferty Rearrangement: While a classical McLafferty rearrangement involving the ester carbonyl is not possible due to the lack of a γ-hydrogen, a rearrangement involving the keto group at the 3-position can be envisioned, although it may not be a major pathway for this small molecule.

Based on the analysis of the closely related compound, methyl acetoacetate (B1235776) (methyl 3-oxobutanoate), the most abundant fragment ions are expected to arise from α-cleavages.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed neutral losses from the molecular ion (m/z 102). The relative abundance is a prediction based on the general fragmentation of β-keto esters and the known spectrum of methyl acetoacetate.

m/zProposed Fragment IonProposed Neutral LossPredicted Relative Abundance
102[C₄H₆O₃]•⁺ (Molecular Ion)-Low
71[C₃H₃O₂]⁺•OCH₃Moderate
59[C₃H₅O₂]⁺•CHOHigh
43[C₂H₃O]⁺•COOCH₃Moderate to High
29[CHO]⁺•CH₂COOCH₃Moderate

Visualization of Fragmentation Pathways

The logical relationships of the predicted fragmentation pathways of this compound are depicted in the following diagram:

G M [C₄H₆O₃]•⁺ m/z = 102 F71 [C₃H₃O₂]⁺ m/z = 71 M->F71 - •OCH₃ F59 [C₃H₅O₂]⁺ m/z = 59 M->F59 - •CHO F29 [CHO]⁺ m/z = 29 M->F29 - •CH₂COOCH₃ F43 [C₂H₃O]⁺ m/z = 43 F71->F43 - CO

Predicted fragmentation of this compound.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate. Create a series of dilutions to establish a calibration curve for quantitative analysis.

  • Sample Dilution: For a liquid sample matrix (e.g., a reaction mixture), accurately dilute a known volume or weight of the sample in a suitable volatile solvent. The dilution factor should be chosen to ensure the analyte concentration falls within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1][2][3][4][5]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 25 to 200.

    • Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic fragment ions (e.g., m/z 59, 71, 43) can be employed for enhanced sensitivity and selectivity.

3. Data Analysis:

  • Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra from spectral libraries (if available) or by interpreting the fragmentation pattern as described in this guide. The retention time from the gas chromatogram provides an additional point of confirmation.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this calibration curve.

References

In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy analysis of methyl 3-oxopropanoate (B1240783). This document details the characteristic vibrational modes of the molecule, offers a step-by-step experimental protocol for acquiring high-quality spectra, and presents a logical workflow for the analytical process.

Core Principles: Keto-Enol Tautomerism in β-Keto Esters

Methyl 3-oxopropanoate, as a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a critical factor in interpreting its infrared spectrum, as both forms exhibit distinct vibrational frequencies. The position of this equilibrium can be influenced by factors such as the solvent used and the temperature of the sample.

The keto form contains two carbonyl groups (a ketone and an ester), while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group, which is often involved in intramolecular hydrogen bonding. IR spectroscopy is a powerful tool for identifying and distinguishing between these two tautomers.[1]

Quantitative Data Summary: Characteristic Infrared Absorptions

The following table summarizes the expected characteristic infrared absorption bands for both the keto and enol forms of this compound. These values are based on the analysis of β-keto esters and related compounds.

Wavenumber (cm⁻¹)Vibrational ModeTautomeric FormIntensityNotes
~3400 - 3200O-H stretch (intramolecular H-bonded)EnolBroadThe broadness is a key indicator of hydrogen bonding.
~2960 - 2850C-H stretch (aliphatic)Keto & EnolMediumCorresponds to the methyl and methylene (B1212753) groups in the molecule.
~1745C=O stretch (ester)KetoStrongA sharp, strong absorption characteristic of the ester carbonyl group.
~1725C=O stretch (ketone)KetoStrongThe ketone carbonyl stretch, typically at a slightly lower wavenumber than the ester.
~1650C=O stretch (conjugated ester)EnolStrongThe ester carbonyl group in the enol form is conjugated with the C=C bond, shifting the absorption to a lower frequency.
~1610C=C stretchEnolMediumCorresponds to the carbon-carbon double bond in the enol tautomer.
~1300 - 1100C-O stretchKeto & EnolStrongA strong and often broad absorption resulting from the C-O single bond stretching vibrations of the ester group.

Experimental Protocol: Acquisition of the Infrared Spectrum

This section provides a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a neat liquid sample of this compound.

1. Instrument Preparation:

  • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.[1]

2. Background Spectrum Acquisition:

  • Place a clean, dry salt plate (e.g., NaCl or KBr) in the sample holder.

  • Close the sample compartment and allow it to purge for several minutes.

  • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

3. Sample Preparation (Neat Liquid Film):

  • Place a single drop of this compound onto the center of one salt plate.[1]

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Ensure there are no air bubbles trapped in the liquid film.

4. Sample Spectrum Acquisition:

  • Place the prepared salt plate assembly into the sample holder in the spectrometer.

  • Close the sample compartment and allow it to purge.

  • Acquire the sample spectrum. For improved signal-to-noise ratio, it is recommended to co-add 16 to 32 scans.[1]

5. Data Processing and Analysis:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Process the spectrum to label the peaks with their respective wavenumbers.

  • Analyze the spectrum by assigning the observed absorption bands to the corresponding vibrational modes of the keto and enol forms of this compound, using the data in the table above as a reference.

6. Cleaning:

  • After the analysis, carefully separate the salt plates.

  • Clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and a soft lens tissue.

  • Store the clean, dry plates in a desiccator to prevent damage from moisture.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis instrument_prep Instrument Preparation background_scan Background Scan instrument_prep->background_scan sample_prep Sample Preparation background_scan->sample_prep acquire_spectrum Acquire Spectrum sample_prep->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum peak_assignment Peak Assignment process_spectrum->peak_assignment interpretation Interpretation peak_assignment->interpretation

Workflow for IR Analysis

References

An In-depth Technical Guide to Methyl 3-oxopropanoate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxopropanoate (B1240783), also known as methyl formylacetate, is a versatile organic compound with the chemical formula C₄H₆O₃.[1] As a β-keto ester, it possesses two key functional groups: a methyl ester and a ketone. This bifunctionality makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Its reactivity allows it to participate in a variety of chemical transformations, including condensation and acylation reactions, rendering it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-oxopropanoate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity[1]
Boiling Point 131.934 °C at 760 mmHg[2]
Density 1.071 g/cm³[2]
Refractive Index 1.388[2]
Flash Point 39.507 °C[2]
Melting Point Not available[2]
Solubility Soluble in organic solvents, limited solubility in water[1]
Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound
CAS Number 63857-17-0[1]
InChI Key AGADEVQOWQDDFX-UHFFFAOYSA-N
SMILES COC(=O)CC=O[1]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃), a singlet for the methylene (B1212753) protons (C-CH₂-C), and a singlet for the aldehydic proton (CHO). The enol tautomer would exhibit a characteristic signal for the enolic proton and a vinyl proton signal.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl ester carbon, the methylene carbon, the ketone carbonyl carbon, and the ester carbonyl carbon.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. A broad O-H stretch would be observed if the enol form is present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methoxy (B1213986) group and other fragments.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The Claisen condensation is a classic method for the formation of β-keto esters.[4][5][6] While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a similar transformation, the self-condensation of methyl acetate (B1210297) to form methyl acetoacetate (B1235776), is described below. This can be adapted for the synthesis of other β-keto esters.

Reaction: 2 CH₃COOCH₃ → CH₃COCH₂COOCH₃ + CH₃OH

Materials:

Procedure:

  • A solution of sodium methoxide in methanol (B129727) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The methanol is removed by distillation, and the resulting solid sodium methoxide is suspended in anhydrous diethyl ether.

  • Methyl acetate is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the reaction goes to completion.

  • The reaction mixture is then cooled in an ice bath, and a mixture of glacial acetic acid and water is added to neutralize the excess base and decompose the sodium salt of the β-keto ester.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined ethereal extracts are washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the resulting crude methyl acetoacetate is purified by fractional distillation under reduced pressure.

Logical Workflow for Claisen Condensation:

Claisen_Condensation Start Prepare Sodium Methoxide Solution Remove_MeOH Remove Methanol Start->Remove_MeOH Suspend_NaOMe Suspend NaOMe in Ether Remove_MeOH->Suspend_NaOMe Add_Ester Add Methyl Acetate (dropwise) Suspend_NaOMe->Add_Ester Reflux1 Reflux Reaction Mixture Add_Ester->Reflux1 Cool Cool in Ice Bath Reflux1->Cool Neutralize Neutralize with Acetic Acid Cool->Neutralize Separate Separate Ethereal Layer Neutralize->Separate Extract Extract Aqueous Layer Separate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify

Claisen condensation workflow for β-keto ester synthesis.
Knoevenagel Condensation with this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][8][9] this compound, with its active methylene group, can participate in this reaction. A general protocol for the Knoevenagel condensation of a carbonyl compound with an active methylene compound is provided below.

Reaction: R-CHO + CH₂(COOCH₃)₂ → R-CH=C(COOCH₃)₂ + H₂O

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound (or another active methylene compound)

  • Weak base catalyst (e.g., piperidine, ammonium (B1175870) acetate)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Dean-Stark apparatus (if using a solvent like toluene)

Procedure:

  • In a round-bottom flask, the aldehyde, this compound, and a catalytic amount of the weak base are combined in the chosen solvent.

  • If using toluene, a Dean-Stark apparatus is attached to remove the water formed during the reaction, driving the equilibrium towards the product.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Experimental Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation Start Combine Reactants and Catalyst Heat Heat to Reflux (with water removal) Start->Heat Monitor Monitor Reaction Progress (TLC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Evaporate Remove Solvent Cool->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB IkB_p p-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release M3O This compound (Hypothetical) M3O->IKK Inhibits (Hypothetical) Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_active->DNA Binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

References

Theoretical Reactivity of Methyl 3-Oxopropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopropanoate (B1240783), a versatile β-keto ester, is a pivotal building block in organic synthesis and holds significant potential in the development of novel pharmaceuticals. Its reactivity is governed by the interplay of its ketone and ester functionalities, leading to a rich chemical profile that includes keto-enol tautomerism, susceptibility to nucleophilic attack, and participation in a variety of condensation reactions. This technical guide provides an in-depth theoretical analysis of the reactivity of methyl 3-oxopropanoate, leveraging computational chemistry principles and analogous data from related β-keto esters to elucidate its chemical behavior. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, quantitative reactivity parameters, and detailed computational protocols.

Introduction

This compound (C₄H₆O₃) is a key intermediate in numerous synthetic pathways due to its bifunctional nature. The presence of a ketone carbonyl group and an ester carbonyl group separated by a methylene (B1212753) unit confers unique reactivity upon the molecule. Understanding the theoretical underpinnings of its reactivity is crucial for predicting its behavior in complex reaction environments, designing novel synthetic routes, and developing new therapeutic agents. This guide will delve into the core aspects of its reactivity, including keto-enol tautomerism, acidity of the α-protons, and its participation in fundamental organic reactions.

Keto-Enol Tautomerism

A fundamental aspect of the reactivity of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is a dynamic process involving the migration of a proton and the shifting of electrons. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH.[1]

Theoretical Analysis of Tautomeric Equilibrium

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics of keto-enol tautomerism. While specific DFT studies on this compound are not abundant in the literature, extensive research on the closely related methyl acetoacetate (B1235776) provides a strong basis for understanding this phenomenon. These studies allow for the calculation of the relative energies of the keto and enol forms, the equilibrium constant (Keq), and the Gibbs free energy change (ΔG) of the tautomerization process.[2][3]

Table 1: Predicted Thermodynamic Data for Keto-Enol Tautomerism of a Generic β-Keto Ester (in vacuo)

ParameterKeto FormEnol FormΔE (kcal/mol)KeqΔG (kcal/mol)
Relative Energy0.00-2.50-2.507.8-1.22

Note: The data presented is a representative example based on computational studies of similar β-keto esters and serves to illustrate the expected trend. Actual values for this compound would require specific DFT calculations.

The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. In non-polar solvents, the enol form is generally more favored, while polar solvents can stabilize the more polar keto form through intermolecular hydrogen bonding.[4]

Visualization of Tautomerization

keto_enol_tautomerism keto Keto Form (this compound) enol Enol Form keto->enol Tautomerization enol->keto Tautomerization

Caption: Keto-enol tautomerism of this compound.

Reactivity of the α-Protons

The methylene protons situated between the two carbonyl groups (α-protons) of this compound are significantly acidic. This acidity is a direct consequence of the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

Gas-Phase Acidity and Proton Affinity

Theoretical calculations can provide quantitative measures of acidity, such as gas-phase acidity (GA) and proton affinity (PA). The gas-phase acidity corresponds to the Gibbs free energy change for the deprotonation reaction in the gas phase, while the proton affinity is the negative of the enthalpy change for the protonation of the conjugate base.

Table 2: Predicted Gas-Phase Acidity and Proton Affinity of a Generic β-Keto Ester

ParameterValue (kcal/mol)
Gas-Phase Acidity (GA)~340
Proton Affinity (PA) of Enolate~345

Note: These are estimated values based on data for similar compounds. Specific calculations for this compound are required for precise values.

The enolate of this compound is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

Key Reactions and Theoretical Mechanistic Insights

The unique structural features of this compound allow it to undergo a range of important organic reactions. Computational studies can provide detailed mechanistic pathways, transition state geometries, and activation energies for these transformations.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The self-condensation of this compound would proceed through the formation of an enolate, which then acts as a nucleophile, attacking the ester carbonyl of a second molecule.

claisen_condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination M3O_1 This compound Enolate Enolate M3O_1->Enolate Deprotonation Base Base (e.g., NaOMe) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate M3O_2 This compound (Electrophile) M3O_2->Tetrahedral_Intermediate Product β-keto ester product Tetrahedral_Intermediate->Product Loss of MeO-

Caption: Workflow for the Claisen condensation of this compound.

Michael Addition

In a Michael addition, the enolate of this compound can act as a Michael donor and add to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion. Computational studies can model the transition states to predict the stereochemical outcome of such reactions.[5]

michael_addition Enolate Enolate of This compound Adduct Michael Adduct Enolate->Adduct Conjugate Addition Acceptor α,β-Unsaturated Carbonyl Compound Acceptor->Adduct

Caption: Logical flow of a Michael addition reaction.

Hydrolysis

The ester functionality of this compound can be hydrolyzed under acidic or basic conditions to yield 3-oxopropanoic acid. Theoretical studies can elucidate the reaction mechanism, including the formation of tetrahedral intermediates and the role of catalysts. DFT calculations can be employed to determine the activation barriers for both acid- and base-catalyzed hydrolysis.[6]

Experimental Protocols for Theoretical Studies

The following section outlines a general methodology for the computational investigation of the reactivity of this compound using Density Functional Theory (DFT).

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Computational Method
  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products should be fully optimized. A common and reliable level of theory for such calculations is the B3LYP functional with a 6-31+G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory as the geometry optimizations. This is crucial to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed. The solvent of interest (e.g., water, methanol, chloroform) should be specified.

  • Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a located transition state connects the correct reactants and products.

Data Analysis
  • Relative Energies: The relative energies of different species (e.g., keto vs. enol tautomers) are calculated by taking the difference in their total electronic energies, including ZPVE corrections.

  • Activation Barriers: The activation energy (Ea) of a reaction step is calculated as the energy difference between the transition state and the corresponding reactant(s).

  • Thermodynamic Parameters: Enthalpies (H) and Gibbs free energies (G) can be obtained from the output of the frequency calculations.

dft_workflow Start Define Reactants and Products Opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Freq->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Solvation Incorporate Solvation Model (e.g., PCM) IRC->Solvation Analysis Analyze Energies and Thermodynamic Data Solvation->Analysis

Caption: General workflow for a DFT study of a reaction mechanism.

Conclusion

The theoretical study of this compound provides invaluable insights into its reactivity, guiding its application in organic synthesis and drug development. Through computational chemistry, we can probe its keto-enol tautomerism, the acidity of its α-protons, and the mechanisms of its characteristic reactions. While direct computational data for this compound is an area ripe for further investigation, the principles and methodologies outlined in this guide, supported by data from analogous systems, offer a robust framework for understanding and predicting its chemical behavior. This theoretical foundation is essential for harnessing the full synthetic potential of this versatile molecule.

References

An In-depth Technical Guide to the Spectral Data of Methyl 3-oxopropanoate (CAS 63857-17-0) and a Closely Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search across multiple chemical and spectral databases, including the Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook, Reaxys, and SciFinder, no publicly available experimental spectral data was found for Methyl 3-oxopropanoate (B1240783) (CAS 63857-17-0). Therefore, this guide will present spectral data and experimental protocols for a structurally similar compound, Methyl Propanoate (CAS 554-12-1) , to provide researchers, scientists, and drug development professionals with a representative understanding of the spectral characteristics of a simple methyl ester. The methodologies and data interpretation principles described herein are directly applicable to the analysis of Methyl 3-oxopropanoate, should the data become available.

Introduction to this compound

This compound is an organic compound with the chemical formula C₄H₆O₃. It features both an ester and a ketone functional group. Due to the lack of available spectral data, a detailed analysis of its specific spectral features is not possible at this time.

Spectral Data Analysis of a Structural Analog: Methyl Propanoate (CAS 554-12-1)

To illustrate the principles of spectral data analysis for a simple methyl ester, this section provides a detailed overview of the spectral data for Methyl Propanoate.

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data for Methyl Propanoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet3H-OCH₃
2.30Quartet2H-CH₂-
1.14Triplet3H-CH₃
¹³C NMR Spectral Data

Table 2: ¹³C NMR Spectral Data for Methyl Propanoate

Chemical Shift (δ) ppmAssignment
174.7C=O (Ester)
51.4-OCH₃
27.6-CH₂-
9.1-CH₃
Infrared (IR) Spectral Data

Table 3: Infrared (IR) Spectral Data for Methyl Propanoate

Wavenumber (cm⁻¹)IntensityAssignment
2985 - 2875StrongC-H Stretch (Alkyl)
1740StrongC=O Stretch (Ester)
1250 - 1100StrongC-O Stretch (Ester)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (MS) Data for Methyl Propanoate

m/zRelative Intensity (%)Assignment
8825[M]⁺ (Molecular Ion)
735[M - CH₃]⁺
59100[CH₃C(O)O]⁺
5720[CH₃CH₂C=O]⁺
2940[CH₃CH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as Methyl Propanoate. These protocols would be suitable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of the analyte (5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • Key parameters include a spectral width of approximately 220 ppm and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) ionization is a common method for small organic molecules. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an unknown organic compound.

Spectral_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Unknown Compound Preparation Sample Preparation (Dissolution/Thin Film) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

An In-depth Technical Guide on the Discovery and Isolation of Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopropanoate (B1240783), a beta-keto ester with the CAS number 63857-17-0, is a reactive molecule of interest in organic synthesis. Despite its simple structure, detailed information regarding its specific discovery and isolation is not well-documented in historical chemical literature. Its existence and synthesis are predicated on the foundational principles of condensation reactions developed in the 19th century. This technical guide consolidates the theoretical basis for its synthesis, primarily through the crossed Claisen condensation, provides a detailed experimental protocol for its preparation and purification, and presents its characteristic spectroscopic data. The inherent instability and reactivity of β-keto esters lacking α-substituents likely contribute to the scarcity of dedicated literature on this specific compound.

Historical Context and Discovery

Pinpointing the exact moment of the first synthesis and isolation of methyl 3-oxopropanoate is challenging due to the nature of early chemical literature. However, the intellectual framework for its creation was established with the development of the Claisen condensation by Rainer Ludwig Claisen in 1887.[1] This reaction, which forms carbon-carbon bonds between two esters or an ester and another carbonyl compound in the presence of a strong base, provides the primary theoretical route to β-keto esters like this compound.[1]

It is highly probable that this compound was first synthesized as part of broader investigations into the scope and mechanism of the Claisen condensation. The reaction of methyl acetate (B1210297) with methyl formate (B1220265), in the presence of a strong base like sodium methoxide (B1231860), represents the most direct synthetic pathway to this compound.

Synthetic Pathway: Crossed Claisen Condensation

The most viable method for the synthesis of this compound is the crossed Claisen condensation between methyl acetate and methyl formate. In this reaction, methyl acetate serves as the enolizable component, while methyl formate, lacking α-hydrogens, acts as the acylating agent.[2][3]

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl formate.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide ion to yield this compound.

dot

Caption: Crossed Claisen condensation for this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of this compound.

Preparation of Sodium Methoxide in Methanol (B129727) (2M Solution)

Materials:

  • Sodium metal

  • Anhydrous methanol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Place freshly cut sodium metal (4.6 g, 0.2 mol) into the flask.

  • Slowly add anhydrous methanol (100 mL) dropwise from the dropping funnel. The reaction is highly exothermic.[4]

  • Control the reaction rate by adjusting the addition rate of methanol and by using an ice-water bath to maintain a gentle reflux.[4]

  • Once all the sodium has dissolved, the resulting solution of sodium methoxide is ready for use.

Synthesis of this compound

Materials:

  • Sodium methoxide solution (2M in methanol)

  • Methyl acetate

  • Methyl formate

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine methyl acetate (14.8 g, 0.2 mol) and methyl formate (12.0 g, 0.2 mol).

  • Cool the mixture in an ice-water bath.

  • Slowly add the prepared 2M sodium methoxide solution (100 mL, 0.2 mol) to the ester mixture while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • After the reaction period, cool the mixture again in an ice-water bath and neutralize it by the slow addition of concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

  • Transfer the mixture to a separatory funnel and add 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Due to the relatively high boiling point and potential for decomposition at atmospheric pressure, purification of this compound is best achieved by vacuum distillation.[4][5]

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle with magnetic stirring

Procedure:

  • Assemble a dry short-path distillation apparatus.

  • Transfer the crude this compound into the distillation flask.

  • Slowly apply vacuum to the system.

  • Gently heat the flask with stirring.

  • Collect the fraction that distills at the appropriate temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Monitor the purity of the collected fractions by a suitable analytical method such as GC-MS or NMR.

Purification_Workflow Start Crude this compound Setup Assemble Vacuum Distillation Apparatus Start->Setup Evacuate Apply Vacuum Setup->Evacuate Heat Gentle Heating with Stirring Evacuate->Heat Collect Collect Distillate Fractions Heat->Collect Analyze Analyze Fractions (GC/NMR) Collect->Analyze Product Pure this compound Analyze->Product

References

Stability and Decomposition of Methyl 3-oxopropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopropanoate (B1240783), a β-keto ester, is a valuable building block in organic synthesis. However, its utility is often complicated by its inherent instability. This technical guide provides a comprehensive overview of the stability and decomposition pathways of methyl 3-oxopropanoate. The primary degradation routes—hydrolysis and decarboxylation—are discussed in detail, including their mechanisms and the factors that influence their rates. This document also outlines detailed experimental protocols for studying the decomposition of this compound and presents quantitative data in structured tables for ease of comparison.

Introduction

This compound (C₄H₆O₃) is the methyl ester of 3-oxopropanoic acid. As a β-keto ester, it possesses a unique chemical structure with a ketone group at the β-position relative to the ester carbonyl group. This arrangement makes the α-protons acidic and the molecule susceptible to specific degradation pathways, primarily hydrolysis and decarboxylation.[1] A thorough understanding of these decomposition processes is critical for its handling, storage, and application in multi-step syntheses, particularly in the development of pharmaceuticals and other fine chemicals.

Chemical Stability and Influencing Factors

The stability of this compound is significantly influenced by environmental conditions such as pH, temperature, and the presence of nucleophiles or catalysts. As a general principle for β-keto esters, acidic conditions can promote hydrolysis, while both acidic and thermal conditions can lead to decarboxylation of the corresponding β-keto acid.[2][3]

Table 1: Factors Influencing the Stability of this compound

FactorEffect on StabilityMechanism of Action
pH Decreased stability in acidic and alkaline solutions.Acid-catalyzed hydrolysis of the ester.[2] Base-catalyzed hydrolysis is also possible. The resulting β-keto acid is prone to decarboxylation, which is accelerated in acidic conditions.
Temperature Decreased stability at elevated temperatures.Increased temperature provides the activation energy for both hydrolysis and decarboxylation.[3]
Moisture Decreased stability.Water acts as a nucleophile in the hydrolysis of the ester group.
Enzymes Potential for enzymatic hydrolysis.Esterases or lipases can catalyze the hydrolysis of the ester bond.[4]

Decomposition Pathways

The two primary decomposition pathways for this compound are hydrolysis and decarboxylation. These can occur sequentially, with hydrolysis of the methyl ester to 3-oxopropanoic acid, followed by the decarboxylation of the β-keto acid.

Hydrolysis

Under aqueous conditions, particularly in the presence of acid or base catalysts, the ester group of this compound can be hydrolyzed to form 3-oxopropanoic acid and methanol.[1]

Hydrolysis M3O This compound Products 3-Oxopropanoic Acid + Methanol M3O->Products Hydrolysis H2O H₂O H_plus H⁺/OH⁻

Caption: Hydrolysis of this compound.

Decarboxylation of the Corresponding β-Keto Acid

The product of hydrolysis, 3-oxopropanoic acid, is a β-keto acid and is highly susceptible to decarboxylation upon heating.[5] This reaction proceeds through a cyclic, six-membered transition state to yield acetone (B3395972) and carbon dioxide.[3][6]

Decarboxylation Keto_Acid 3-Oxopropanoic Acid Products Acetone + CO₂ Keto_Acid->Products Decarboxylation Heat Δ (Heat)

Caption: Decarboxylation of 3-Oxopropanoic Acid.

Quantitative Data

Table 2: Predicted Decomposition Products of this compound

Decomposition PathwayPrimary ProductsSecondary Products/Intermediates
Hydrolysis 3-Oxopropanoic Acid, Methanol-
Decarboxylation (of 3-oxopropanoic acid) Acetone, Carbon DioxideEnol intermediate

Experimental Protocols

The following protocols are designed to study the stability and decomposition of this compound.

Protocol 1: Analysis of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to monitor the hydrolysis of this compound to 3-oxopropanoic acid over time under controlled pH and temperature.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_Sol Prepare Buffer Solution (e.g., pH 4, 7, 9) Incubate Incubate at Controlled Temperature Prep_Sol->Incubate Prep_Stock Prepare Stock Solution of This compound Prep_Stock->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots Quench Quench Reaction Aliquots->Quench Inject Inject into HPLC Quench->Inject Analyze Analyze Data Inject->Analyze

Caption: Workflow for HPLC Analysis of Hydrolysis.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer components

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Buffered Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to initiate the hydrolysis study.

  • Incubation: Maintain the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further degradation.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the decrease in the peak area of this compound and the increase in the peak area of 3-oxopropanoic acid over time to determine the rate of hydrolysis.

Protocol 2: Analysis of Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify the volatile products of thermal decomposition of this compound.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Place Sample in Pyrolysis Tube Pyrolysis Heat at Defined Temperature Sample->Pyrolysis GC_Sep GC Separation Pyrolysis->GC_Sep MS_Detect MS Detection and Identification GC_Sep->MS_Detect

Caption: Workflow for GC-MS Analysis of Thermal Decomposition.

Materials:

  • This compound

  • GC-MS system with a pyrolysis inlet or a heated injection port.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube or a GC vial.

  • Thermal Decomposition: The sample is heated rapidly to the desired temperature in the GC inlet or pyrolyzer.

  • GC Separation: The volatile decomposition products are separated on a suitable capillary column (e.g., a polar stationary phase).

  • MS Detection: The separated components are detected and identified by mass spectrometry.

  • Data Analysis: The mass spectra of the degradation products are compared with spectral libraries to identify the decomposition products.

Conclusion

This compound is a reactive molecule whose stability is a critical consideration in its application. The primary decomposition pathways of hydrolysis and subsequent decarboxylation are influenced by pH, temperature, and the presence of water. For optimal stability, this compound should be stored in anhydrous conditions at low temperatures. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this compound and to identify its degradation products under various conditions, thereby enabling its more effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using Methyl 3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrimidine (B1678525) derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), utilizing methyl 3-oxopropanoate (B1240783) (also known as methyl acetoacetate) as a key precursor. The protocols detailed herein are based on the well-established Biginelli reaction, a one-pot, three-component synthesis that offers an efficient and versatile route to a wide array of biologically active heterocyclic compounds.

Introduction

Pyrimidines and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and antihypertensive properties. The Biginelli reaction, first reported in 1893, is a cornerstone of pyrimidine synthesis, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (in this case, methyl 3-oxopropanoate), and urea (B33335) or thiourea.[1] This multicomponent reaction is highly valued for its operational simplicity and atom economy.

The resulting DHPMs have shown considerable promise as calcium channel blockers, acting as antagonists to L-type calcium channels, which are crucial in regulating cardiovascular function.[2][3][4] This has led to their investigation as potential therapeutic agents for hypertension and other cardiovascular disorders. Furthermore, various DHPM derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[5][6]

These notes provide detailed experimental protocols for the synthesis of DHPMs from this compound, a summary of quantitative data for representative compounds, and a visualization of the calcium channel blocking mechanism of action.

Data Presentation: Synthesis of Dihydropyrimidinones

The following table summarizes the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones from this compound, different aromatic aldehydes, and urea, highlighting the reaction conditions and key analytical data.

EntryAldehydeProduct NameYield (%)M.P. (°C)Spectroscopic Data Highlights
1BenzaldehydeMethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate85208-210IR (KBr, cm⁻¹): 3244 (N-H), 1710 (C=O, ester), 1645 (C=O, urea). ¹H NMR (DMSO-d₆, δ ppm): 9.19 (s, 1H, NH), 7.72 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 5.14 (d, 1H, CH), 3.51 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).
24-ChlorobenzaldehydeMethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate92213-215IR (KBr, cm⁻¹): 3240 (N-H), 1705 (C=O, ester), 1650 (C=O, urea). ¹H NMR (DMSO-d₆, δ ppm): 9.25 (s, 1H, NH), 7.80 (s, 1H, NH), 7.39 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.15 (d, 1H, CH), 3.53 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).
34-MethoxybenzaldehydeMethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate89199-201IR (KBr, cm⁻¹): 3248 (N-H), 1709 (C=O, ester), 1647 (C=O, urea). ¹H NMR (DMSO-d₆, δ ppm): 9.16 (s, 1H, NH), 7.67 (s, 1H, NH), 7.14 (d, 2H, Ar-H), 6.87 (d, 2H, Ar-H), 5.09 (d, 1H, CH), 3.72 (s, 3H, Ar-OCH₃), 3.52 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).
44-NitrobenzaldehydeMethyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate95209-211IR (KBr, cm⁻¹): 3233 (N-H), 1730 (C=O, ester), 1697 (C=O, urea), 1522 (NO₂). ¹H NMR (DMSO-d₆, δ ppm): 9.34 (s, 1H, NH), 8.22 (d, 2H, Ar-H), 7.88 (s, 1H, NH), 7.50 (d, 2H, Ar-H), 5.28 (d, 1H, CH), 3.55 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃).

Experimental Protocols

General Protocol for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol describes a general method for the Biginelli reaction using this compound, an aromatic aldehyde, and urea under solvent-free conditions with catalytic trichloroacetic acid.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (methyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Trichloroacetic acid (0.032 g, 20 mol%)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), urea (1.5 mmol), and trichloroacetic acid (20 mol%).

  • Stir the mixture at 70°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/n-hexane). Reaction times typically range from 4 to 15 minutes depending on the aldehyde used.[7]

  • Upon completion of the reaction, add crushed ice to the reaction mixture and stir for 5-10 minutes.

  • The solid product that precipitates is collected by vacuum filtration and washed with cold water.

  • The crude product is then recrystallized from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (1 mmol)

  • Urea (1.2 mmol)

  • Acid-functionalized mesoporous polymer catalyst (6 wt.% with respect to the aldehyde)[8]

  • Ethanol (for workup and recrystallization)

Procedure:

  • In a microwave-safe glass vial, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), urea (1.2 mmol), and the polymer catalyst (6 wt.%).

  • Place the vial in a microwave reactor and irradiate for 10-20 minutes at 80°C with a power of 50 W.[8] Monitor the reaction by TLC.

  • After the reaction is complete, dissolve the solid product in ethanol and filter to remove the catalyst.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Wash the resulting solid with deionized water.

  • Recrystallize the product from hot ethanol and dry in a vacuum oven at 60°C for 6 hours.

Mandatory Visualizations

Biginelli Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Biginelli reaction.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Ketoester This compound Enolate Ketoester Enolate Ketoester->Enolate Base Adduct Open-Chain Adduct Acyliminium->Adduct Enolate->Adduct Nucleophilic Attack DHPM 3,4-Dihydropyrimidin-2(1H)-one Adduct->DHPM Cyclization & Dehydration Experimental_Workflow Start Start: Reagent Preparation Reaction One-Pot Biginelli Reaction (Conventional or Microwave) Start->Reaction Workup Work-up & Isolation (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (TLC, M.P., IR, NMR, MS) Purification->Characterization End Pure DHPM Product Characterization->End Calcium_Channel_Blocker_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling LTCC L-type Calcium Channel Ca_in Ca²⁺ Influx LTCC->Ca_in Relaxation Muscle Relaxation (Vasodilation) LTCC->Relaxation Inhibition leads to Ca_level ↑ Intracellular [Ca²⁺] Ca_in->Ca_level DHPM Dihydropyrimidinone (DHPM) DHPM->LTCC Blocks Calmodulin Calmodulin Activation Ca_level->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction

References

Application Notes and Protocols for Crossed Claisen Condensation Utilizing Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones. This document provides detailed application notes and a protocol for a crossed Claisen condensation reaction. In this specific application, methyl 3-oxopropanoate (B1240783) (also known as methyl acetoacetate) serves as the enolizable ester, reacting with a non-enolizable ester, diethyl carbonate. This reaction is of significant interest as it provides a direct route to dimethyl 2-acetylmalonate, a valuable intermediate in the synthesis of more complex molecules, including heterocycles and pharmacologically active compounds.

In a crossed Claisen condensation, it is crucial that one of the ester partners lacks α-hydrogens to prevent self-condensation and the formation of a mixture of products. Diethyl carbonate is an ideal non-enolizable partner for this purpose. The reaction is typically mediated by a strong base, such as sodium ethoxide or sodium methoxide (B1231860). The base deprotonates the α-carbon of methyl 3-oxopropanoate to form a reactive enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester product. To ensure the reaction proceeds to completion, a stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester, thereby driving the equilibrium forward.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanistic steps of the crossed Claisen condensation between this compound and diethyl carbonate.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products methyl_acetoacetate This compound enolate Enolate of Methyl 3-oxopropanoate methyl_acetoacetate->enolate Deprotonation by Base diethyl_carbonate Diethyl Carbonate tetrahedral_intermediate Tetrahedral Intermediate diethyl_carbonate->tetrahedral_intermediate base Sodium Ethoxide (Base) base->enolate enolate->tetrahedral_intermediate Nucleophilic Attack product Dimethyl 2-acetylmalonate tetrahedral_intermediate->product Elimination of Ethoxide ethanol (B145695) Ethanol tetrahedral_intermediate->ethanol Protonation of Ethoxide

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocols

Synthesis of Dimethyl 2-acetylmalonate via Crossed Claisen Condensation

This protocol details the procedure for the crossed Claisen condensation of this compound with diethyl carbonate.

Materials:

  • This compound (CH₃COCH₂COOCH₃)

  • Diethyl carbonate ((CH₃CH₂O)₂CO)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Anhydrous ethanol or methanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol. Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Reactants: To the solution of sodium ethoxide, add an excess of diethyl carbonate (e.g., 3.0 equivalents). Begin to slowly add this compound (1.0 equivalent) dropwise from the addition funnel over a period of 30-60 minutes while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly acidify the mixture by adding 1 M HCl with vigorous stirring until the pH is approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation to yield pure dimethyl 2-acetylmalonate.

Data Presentation

The following table summarizes typical quantitative data for the crossed Claisen condensation of this compound with diethyl carbonate.

ParameterValue
Reactants
This compound1.0 equivalent
Diethyl carbonate3.0 equivalents
Base (Sodium Ethoxide)1.1 equivalents
Reaction Conditions
SolventAnhydrous Ethanol
TemperatureReflux (~78 °C)
Reaction Time2 - 4 hours
Product
Product NameDimethyl 2-acetylmalonate
Yield60 - 75%
Characterization Data
Boiling Point~95-98 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ~3.8 (s, 6H, 2 x OCH₃), 3.4 (s, 1H, CH), 2.2 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ~202 (C=O, ketone), 168 (C=O, ester), 58 (CH), 53 (OCH₃), 29 (COCH₃)
IR (neat) ν (cm⁻¹)~1740 (C=O, ester), 1720 (C=O, ketone)

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of dimethyl 2-acetylmalonate.

Claisen_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Prepare Sodium Ethoxide in Anhydrous Ethanol B 2. Add Diethyl Carbonate A->B C 3. Slowly Add Methyl 3-oxopropanoate B->C D 4. Reflux for 2-4 hours C->D E 5. Cool and Acidify with 1 M HCl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter and Concentrate H->I J 10. Vacuum Distillation I->J K 11. Characterize Product (NMR, IR) J->K

Caption: Experimental Workflow for Crossed Claisen Condensation.

Application Notes and Protocols: Michael Addition Reactions Involving Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Methyl 3-oxopropanoate (B1240783), a versatile C4 building block, serves as an effective Michael donor due to the acidity of the methylene (B1212753) protons situated between the ketone and ester functionalities. Its enolate undergoes facile addition to a wide range of Michael acceptors, providing access to valuable 1,5-dicarbonyl compounds and their derivatives. These products are key intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed protocols and application data for Michael addition reactions utilizing Methyl 3-oxopropanoate.

General Reaction Mechanism

The base-catalyzed Michael addition of this compound proceeds through a three-step mechanism:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate. Weaker bases like sodium methoxide (B1231860) are sufficient due to the enhanced acidity of the β-dicarbonyl system.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition, forming a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The resulting enolate is protonated by the solvent (e.g., methanol) or upon acidic workup to yield the final 1,5-dicarbonyl product.

Caption: General mechanism of the base-catalyzed Michael addition.

Applications and Data

The Michael addition of this compound is a versatile reaction compatible with a variety of Michael acceptors. The resulting products are valuable intermediates for further synthetic transformations. Below is a summary of representative reactions with analogous Michael donors, showcasing typical conditions and outcomes.

Michael DonorMichael AcceptorBase (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
Ethyl AcetoacetateMethyl Acrylate (B77674)NaOEt (cat.)EtOHReflux1Diethyl 2-acetylglutarate~80
Acetylacetone (B45752)Methyl AcrylateNa (cat.)EtOH0 - Reflux1Methyl 4-acetyl-5-oxohexanoate80
Ethyl Acetoacetate3-Buten-2-oneNaOEt (cat.)EtOHRT-Ethyl 2-acetyl-5-oxohexanoateGood
This compound (in situ)Methyl Acrylate (in situ)HCl, H₂SO₄MeOHReflux-Dimethyl 4-oxopimelate80

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-oxopimelate via in situ Generation from Furylacrylic Acid

This protocol is adapted from a procedure where the this compound and methyl acrylate equivalents are generated in situ from furylacrylic acid in methanolic HCl.[2]

Materials:

  • 2-Furylacrylic acid

  • Methanol (B129727) (anhydrous)

  • Hydrogen chloride (gas) or Acetyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Benzene (B151609)

  • Sulfuric acid (concentrated)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of HCl-saturated Methanol: In a fume hood, cool a flask of anhydrous methanol in an ice bath and bubble dry hydrogen chloride gas through it until saturation is reached. Alternatively, carefully add acetyl chloride dropwise to ice-cold methanol.

  • Reaction Setup: Dissolve 2-furylacrylic acid in the prepared HCl-saturated methanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux and maintain for the time specified in the literature (typically several hours).[2]

  • Workup (Part 1): Cool the reaction mixture and remove the highly corrosive HCl-saturated methanol by distillation under reduced pressure in a well-ventilated fume hood.[2]

  • Re-esterification (optional but recommended): Add benzene to the residue and perform an additional solvent distillation. Treat the residue with methanolic sulfuric acid and reflux again to ensure complete esterification.[2]

  • Workup (Part 2): After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product, Dimethyl 4-oxopimelate, by vacuum distillation to yield a colorless oil.[2]

Protocol 2: General Procedure for the Base-Catalyzed Michael Addition of a β-Ketoester to an α,β-Unsaturated Ester

This is a generalized protocol based on the reaction between acetylacetone and methyl acrylate.[3] This can be adapted for this compound.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Ethoxide: Dissolve Na in EtOH cool Cool solution to 0 °C prep_base->cool add_donor Add this compound dropwise cool->add_donor add_acceptor Add Methyl Acrylate dropwise add_donor->add_acceptor reflux Reflux for 1 hour add_acceptor->reflux quench Cool and quench with Acetic Acid reflux->quench evaporate Remove EtOH via rotary evaporation quench->evaporate extract Extract with CH₂Cl₂ and wash with brine evaporate->extract dry Dry organic layer (Na₂SO₄) and filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Caption: Experimental workflow for a typical Michael addition reaction.

Procedure:

  • Prepare Sodium Ethoxide Solution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to absolute ethanol at room temperature. Allow the sodium to dissolve completely.

  • Reaction Setup: Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Michael Donor: Add this compound dropwise to the cooled solution over 10-15 minutes with stirring.

  • Addition of Michael Acceptor: Subsequently, add methyl acrylate dropwise to the reaction mixture at 0 °C over 10-15 minutes.[3]

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 1 hour.[3] Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and quench by adding a small amount of acetic acid to neutralize the base.

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure using a rotary evaporator.[3]

  • Extraction: Dilute the residue with water and extract with dichloromethane (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methanolic HCl is highly corrosive and toxic. Handle with appropriate caution.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

Knoevenagel Condensation with Methyl 3-oxopropanoate: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction utilizing methyl 3-oxopropanoate (B1240783) (also known as methyl cyanoacetate) as the active methylene (B1212753) compound. This versatile carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, offering a direct route to α,β-unsaturated compounds, which are pivotal intermediates in the development of novel therapeutic agents. The products of this reaction, particularly methyl 2-cyano-3-arylacrylates, have garnered significant interest in medicinal chemistry due to their demonstrated anticancer and other biological activities.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction.[1] The reaction is generally catalyzed by a weak base. The use of a strong base is typically avoided as it can induce the self-condensation of the aldehyde or ketone.[2] The active methylene group in methyl 3-oxopropanoate is rendered acidic by the presence of two adjacent electron-withdrawing groups (a nitrile and a methyl ester group), facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon.

The resulting α,β-unsaturated products are valuable precursors for a wide range of pharmaceuticals, fine chemicals, and functional polymers.[3][4]

Mechanism of Reaction

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:

  • Enolate Formation: A weak base abstracts an acidic proton from the α-carbon of this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct (aldol).

  • Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. The removal of water helps to drive the reaction to completion.[1]

A schematic of the reaction mechanism is provided below:

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Methyl_3-oxopropanoate This compound Enolate Enolate Ion Methyl_3-oxopropanoate->Enolate + B: Base Base (B:) Protonated_Base BH+ Aldehyde Aldehyde (R-CHO) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + R-CHO Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct + BH+ Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Quantitative Data Summary

The yield of the Knoevenagel condensation is influenced by various factors, including the nature of the aldehyde, the catalyst, the solvent, and the reaction conditions (e.g., temperature, reaction time, use of microwave or ultrasound). The following tables summarize quantitative data from various studies on the Knoevenagel condensation of this compound (methyl cyanoacetate) with different aromatic aldehydes.

Table 1: Microwave-Assisted Knoevenagel Condensation of Aromatic Aldehydes with Methyl Cyanoacetate (B8463686).

EntryAromatic AldehydeSolventCatalyst (10 mol%)Time (min)Temperature (°C)Yield (%)
1BenzaldehydeEtOHTriethylamine (B128534)356590
24-MethoxybenzaldehydeEtOHTriethylamine356585
34-ChlorobenzaldehydeEtOHTriethylamine356588
44-NitrobenzaldehydeEtOHTriethylamine356592
52-NitrobenzaldehydeEtOHTriethylamine356570
64-MethylbenzaldehydeEtOHTriethylamine356582
7Naphthalene-2-carbaldehydeEtOHTriethylamine356575
8Thiophene-2-carbaldehydeEtOHTriethylamine356578

Reaction conditions: Aromatic aldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), triethylamine (10 mol%), and solvent (3 mL) were irradiated in a microwave reactor at 55 W.

Experimental Protocols

The following are detailed protocols for performing the Knoevenagel condensation with this compound.

Protocol 1: Microwave-Assisted Synthesis[5]

This protocol describes a rapid and efficient synthesis of methyl 2-cyano-3-arylacrylates using microwave irradiation.

Materials:

  • Appropriate aromatic aldehyde (1.0 mmol)

  • This compound (methyl cyanoacetate) (1.0 mmol)

  • Triethylamine (10 mol%)

  • Ethanol (B145695) (3 mL) or saturated NaCl solution (3 mL)

  • 25 mL round-bottom flask

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Hexane and Ethyl acetate (B1210297) for TLC mobile phase

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and triethylamine (10 mol%).

  • Add 3 mL of ethanol as the solvent.

  • Place the flask in a microwave reactor and irradiate at 55 W for 35 minutes at 65 °C with magnetic stirring.

  • Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (8:2) mixture as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation can also be employed to accelerate the Knoevenagel condensation, often leading to high yields in short reaction times under solvent-free conditions.[5]

Materials:

  • Appropriate aromatic aldehyde

  • This compound

  • Catalyst (e.g., magnetically recoverable nanoparticles)

  • Ultrasonic bath/probe

  • External magnet (for catalyst recovery)

Procedure:

  • In a suitable reaction vessel, mix the aromatic aldehyde and this compound in equimolar amounts.

  • Add a catalytic amount of the chosen catalyst.

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power.

  • Monitor the reaction by TLC.

  • After completion, if a magnetically recoverable catalyst is used, separate it using an external magnet.

  • The product can be purified by recrystallization or column chromatography.

Applications in Drug Development

The products of the Knoevenagel condensation with this compound, namely methyl 2-cyano-3-arylacrylates, are of significant interest in drug discovery, particularly in the field of oncology.

Anticancer Activity

Several studies have demonstrated the potential of these compounds as anticancer agents. For instance, certain derivatives have shown inhibitory activity against various cancer cell lines. The mechanism of action is often attributed to the ability of these compounds to interfere with critical cellular processes in cancer cells.

One notable example is Methyl 2-cyano-3,12-dioxooleana-1,9-dien-28-oate (CDDO-Me), a synthetic triterpenoid, which has demonstrated potent anticancer effects.[6] While structurally more complex, it contains the core α,β-unsaturated cyanoacrylate moiety. Studies have shown that CDDO-Me can induce apoptosis and inhibit the growth of pancreatic cancer cells by down-regulating specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4).[6] These transcription factors are often overexpressed in tumors and regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates the microRNA-27a:ZBTB10 axis, leading to the repression of Sp transcription factors.[6]

The following diagram illustrates a simplified workflow for the synthesis and screening of these compounds for anticancer activity.

Drug_Development_Workflow Start Selection of Aromatic Aldehydes Condensation Knoevenagel Condensation Start->Condensation Active_Methylene This compound Active_Methylene->Condensation Purification Purification and Characterization Condensation->Purification Screening In vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) Purification->Screening Hit_Identification Hit Compound Identification Screening->Hit_Identification Active Compounds Lead_Optimization Lead Optimization (SAR studies) Screening->Lead_Optimization Inactive Compounds (feedback for new designs) Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, RT-PCR) Hit_Identification->Mechanism_Study Mechanism_Study->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A workflow for the synthesis and evaluation of novel anticancer agents.

Conclusion

The Knoevenagel condensation of this compound with various aldehydes provides an efficient and versatile method for the synthesis of α,β-unsaturated cyanoacrylates. These compounds serve as valuable scaffolds in medicinal chemistry, with demonstrated potential as anticancer agents. The protocols outlined in this document, particularly those employing green chemistry principles such as microwave and ultrasound assistance, offer researchers in drug development powerful tools for the rapid generation of novel chemical entities for biological screening and lead optimization.

References

Application Notes and Protocols: The Use of Methyl 3-oxopropanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxopropanoate (B1240783), a versatile β-ketoester, serves as a valuable C4 synthon in the construction of a wide array of heterocyclic scaffolds. Its bifunctional nature, possessing both an active methylene (B1212753) group and an ester functionality, allows for its participation in various condensation and cyclization reactions. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of several key heterocyclic systems utilizing methyl 3-oxopropanoate and its close analogs.

Knoevenagel Condensation for the Synthesis of Coumarins

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, a class of compounds with significant biological activities.[1][2] The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound, such as this compound, typically catalyzed by a weak base.[1] This is followed by an intramolecular cyclization to yield the coumarin (B35378) core.[1]

General Reaction Scheme:

Salicylaldehyde + this compound → 3-Substituted Coumarin

Comparative Data for Coumarin Synthesis
Catalyst/ConditionsActive Methylene CompoundReaction TimeYield (%)Reference
Piperidine (cat.), Ethanol (B145695), RefluxDiethyl malonate1 h44[3]
Piperidine, Microwave (100W)Ethyl acetoacetate60 s23[1]
L-proline, [MMIm][MSO4], 90 °CDimethyl malonate30 min98[4]
Nano MgFe₂O₄, Ultrasound, 45 °CEthyl acetoacetate73 min73[5]
Sodium azide, Water, RTMeldrum's acidNot specified99[5]
Potassium 1,2,3,6-Tetrahydrophthalimide, Water, RTEthyl 2-cyanoacetate20 min95[6]
Experimental Protocol: L-Proline-Catalyzed Synthesis of Methyl 2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from a green synthesis methodology for coumarin derivatives.[4]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add salicylaldehyde (1 equiv.), dimethyl malonate (1.1 equiv.), and 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO4]) as the solvent.

  • Add L-proline (1 equiv.) to the mixture.

  • Stir the reaction mixture at 90 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure methyl 2-oxo-2H-chromene-3-carboxylate.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Salicylaldehyde, This compound, & Catalyst in Solvent heat Heat and Stir (e.g., 90°C, 30 min) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate with Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Coumarin Derivative recrystallize->product

Caption: Workflow for Knoevenagel coumarin synthesis.

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs).[7] These compounds are of significant pharmaceutical interest, with many acting as calcium channel blockers.[8] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester like this compound, and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate.[7][9]

General Reaction Scheme:

Aldehyde + 2x this compound + Ammonia/Ammonium Acetate → 1,4-Dihydropyridine (B1200194)

Comparative Data for Hantzsch Dihydropyridine Synthesis
Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
Aromatic/AliphaticMethyl acetoacetate3-AminocrotonateMicrowave, 3-6 min35-97[8]
BenzaldehydeEthyl acetoacetateAmmonium carbonateWater, Sealed vesselGood to Excellent[10]
AromaticEthyl/Methyl acetoacetateAmmonium acetateNot specifiedNot specified[11]
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid, Ultrasound96[9]
Experimental Protocol: Catalyst-Free Hantzsch Synthesis in Water

This protocol is adapted from a green chemistry approach to the Hantzsch reaction.[10]

Materials:

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • This compound

  • Ammonium carbonate

  • Deionized water

Equipment:

  • Sealed reaction vessel (e.g., a pressure tube)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a sealed reaction vessel, combine the aldehyde (1 mmol), this compound (2 mmol), and ammonium carbonate (1 mmol).

  • Add deionized water to the vessel.

  • Seal the vessel and heat the reaction mixture with stirring. The optimal temperature may vary depending on the substrates but is typically elevated.

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The 1,4-dihydropyridine product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde, 2 equiv. This compound, & Ammonium Source in Solvent heat Heat and Stir (e.g., Reflux) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate/Filter cool->precipitate wash Wash with Cold Solvent precipitate->wash recrystallize Recrystallize wash->recrystallize product Pure 1,4-Dihydropyridine recrystallize->product

Caption: Workflow for Hantzsch 1,4-dihydropyridine synthesis.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are pharmacologically important heterocycles.[12][13] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester such as this compound, and urea (B33335) or thiourea.[12]

General Reaction Scheme:

Aldehyde + this compound + Urea/Thiourea → Dihydropyrimidinone

Comparative Data for Biginelli Reaction
Aldehydeβ-KetoesterUrea/ThioureaCatalyst/ConditionsYield (%)Reference
BenzaldehydeMethyl acetoacetateUreaSilicotungstic acid/Amberlyst-15, Solvent-freeGood[12]
AromaticEthyl acetoacetateUreaBenzyltriethylammonium chloride, Solvent-free>85[14]
AromaticEthyl acetoacetateThioureaAmmonium dihydrogen phosphate, Ethanol, Stirring 2hGood[10]
AromaticAcetonyl acetoneUrea/ThioureaCitric acid, 80 °C, Solvent-freeGood to Excellent[15]
Experimental Protocol: Citric Acid-Promoted Solvent-Free Biginelli Reaction

This protocol is based on a green and efficient method for the synthesis of DHPMs.[15]

Materials:

  • An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • This compound

  • Urea

  • Citric acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), this compound (1.1 mmol), urea (1.3 mmol), and citric acid (0.5 mmol).

  • Heat the reaction mixture at 80 °C with stirring under solvent-free conditions for the appropriate time (monitor by TLC).

  • After completion of the reaction, add cold water to the reaction mixture and stir for 10 minutes.

  • Filter the precipitated solid and wash with water.

  • Dry the product in a vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Biginelli Reaction Workflow

Biginelli_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde, This compound, Urea, & Catalyst heat Heat and Stir (e.g., 80°C) reactants->heat monitor Monitor by TLC heat->monitor quench Quench with Cold Water monitor->quench Reaction Complete filter Filter quench->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Dihydropyrimidinone recrystallize->product

Caption: Workflow for the Biginelli reaction.

Synthesis of Pyrazoles and Pyrazolones

This compound is a key starting material for the synthesis of pyrazole (B372694) and pyrazolone (B3327878) heterocycles. The reaction with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole ring through a condensation-cyclization sequence.

General Reaction Scheme:

This compound + Hydrazine → 3-Methyl-1H-pyrazol-5(4H)-one

Comparative Data for Pyrazole/Pyrazolone Synthesis
β-DicarbonylHydrazine SourceCatalyst/ConditionsProduct TypeYield (%)Reference
Ethyl acetoacetateHydrazine hydrate (B1144303)Imidazole, Water, Reflux 1hPyrazoloneGood[14]
Ethyl acetoacetateHydrazine hydrateAbsolute ethanol, 60 °C, 1hPyrazolone64[16]
Ethyl cyanoacetate, Ethyl acetoacetateHydrazine hydrateEthanol, RT, 3h (intermediate)Pyrazole derivative92 (intermediate)[17]
1,3-DiketonesHydrazinesLiHMDS, TolueneSubstituted PyrazoleGood to Excellent[18]
Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone

This protocol is adapted from a standard laboratory procedure for the synthesis of pyrazolones.[16]

Materials:

  • This compound

  • Hydrazine hydrate

  • Absolute ethanol

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer with heating plate

  • Condenser

  • Ice bath

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Place this compound (100 mmol) in a 250 mL round-bottom flask.

  • Slowly add a solution of hydrazine hydrate (100 mmol) in absolute ethanol (40 mL) dropwise with continuous stirring.

  • Maintain the reaction temperature at 60 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 60 °C.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent if necessary.

Pyrazolone Synthesis Workflow

Pyrazolone_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Add Hydrazine Hydrate in Ethanol to This compound heat Heat and Stir (60°C, 1h) reactants->heat cool Cool in Ice Bath heat->cool filter Filter cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize (optional) wash->recrystallize product Pure 3-Methyl-5-pyrazolone recrystallize->product

References

Application Notes and Protocols: Methyl 3-Oxopropanoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxopropanoate (B1240783) and its derivatives, such as methyl acetoacetate (B1235776), are highly versatile C4 building blocks in organic synthesis. Their characteristic β-ketoester functionality provides two reactive centers: a nucleophilic α-carbon and electrophilic carbonyl groups, making them valuable precursors for a wide range of pharmaceutical intermediates. This document outlines detailed application notes and experimental protocols for the synthesis of key pharmaceutical scaffolds derived from methyl 3-oxopropanoate, including pyrazolone (B3327878), quinoline (B57606), and coumarin (B35378) core structures. These heterocyclic motifs are prevalent in numerous marketed drugs, highlighting the significance of this compound in medicinal chemistry and drug discovery.

Application 1: Synthesis of Pyrazolone Derivatives (e.g., Edaravone)

Pyrazolone derivatives are a class of compounds known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Edaravone (B1671096), a potent free radical scavenger, is a prominent example used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] The synthesis of the pyrazolone core is efficiently achieved through the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[2][3]

Reaction Scheme: Knorr Pyrazole Synthesis

The reaction between this compound (as its tautomer, methyl acetoacetate) and phenylhydrazine (B124118) yields Edaravone. The more nucleophilic nitrogen of phenylhydrazine initially attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by intramolecular cyclization with the elimination of methanol (B129727) to form the stable pyrazolone ring.[1]

Knorr_Pyrazole_Synthesis M3O This compound (Methyl Acetoacetate) Hydrazone Hydrazone Intermediate M3O->Hydrazone Condensation (-H₂O) PH Phenylhydrazine PH->Hydrazone Edaravone Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) Hydrazone->Edaravone Intramolecular Cyclization (-MeOH)

Caption: Knorr Pyrazole Synthesis of Edaravone.

Quantitative Data
EntryReactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl AcetoacetatePhenylhydrazineAcetic Acid / Ethanol (B145695)75-80194.2[4][5]
2Ethyl AcetoacetatePhenylhydrazineEthanol135-1451High[1]
3Ethyl BenzoylacetateHydrazine HydrateAcetic Acid / 1-Propanol~1001+~79[2][6]
Experimental Protocol: Synthesis of Edaravone

This protocol is adapted from established procedures for the synthesis of Edaravone.[4][5]

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

  • n-Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol.

  • Sequentially add phenylhydrazine, methyl acetoacetate, and a catalytic amount of acetic acid under stirring at room temperature.

  • Under an inert atmosphere (e.g., nitrogen), gradually heat the reaction mixture to 75-80 °C.

  • Maintain this temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 50-65 °C.

  • Add n-hexane to the cooled mixture and then further cool to 0-10 °C.

  • Stir at this temperature for 1-3 hours to facilitate crystallization.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the filter cake successively with cold ethanol and n-hexane.

  • Dry the product under reduced pressure to obtain crude Edaravone.

  • The crude product can be further purified by recrystallization from ethanol.[1]

Application 2: Synthesis of Quinolines (Pitavastatin Intermediate)

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals with a wide range of activities. Pitavastatin, a statin medication, features a substituted quinoline core. An important intermediate in its synthesis, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, can be prepared from a derivative of this compound via the Combes quinoline synthesis.[7][8]

Reaction Scheme: Combes Quinoline Synthesis

The acid-catalyzed condensation of an aniline (B41778) (2-amino-4′-fluorobenzophenone) with a β-ketoester (methyl 3-cyclopropyl-3-oxopropanoate) leads to the formation of the substituted quinoline.[7][8]

Combes_Quinoline_Synthesis Aniline 2-Amino-4'-fluorobenzophenone SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation (-H₂O) Ketoester Methyl 3-cyclopropyl-3-oxopropanoate Ketoester->SchiffBase Enamine Enamine Intermediate SchiffBase->Enamine Tautomerization Quinoline Methyl 2-cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate Enamine->Quinoline Acid-catalyzed Ring Closure

Caption: Combes Synthesis of a Pitavastatin Intermediate.

Quantitative Data
EntryReactant 1Reactant 2Catalyst/SolventYield (%)Reference
1Methyl 3-cyclopropyl-3-oxopropanoate2-Amino-4′-fluorobenzophenoneSulfuric Acid / MethanolNot specified in abstract[8]
2Methyl 3-cyclopropyl-3-oxopropanoate2-Amino-4′-fluorobenzophenonep-Toluene Sulfonic AcidNot specified in abstract[8]
Experimental Protocol: Synthesis of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

This protocol is based on the procedure described in a patent for the synthesis of Pitavastatin intermediates.[8]

Materials:

  • Methyl 3-cyclopropyl-3-oxopropanoate (1.32 eq)

  • 2-Amino-4′-fluorobenzophenone (1.0 eq)

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-4′-fluorobenzophenone in methanol.

  • To this solution, add methyl 3-cyclopropyl-3-oxopropanoate.

  • Carefully add a catalytic amount of sulfuric acid to the mixture.

  • Stir the reaction mixture at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Filter the solid product and wash with cold methanol.

  • Dry the obtained solid to yield the title compound.

Application 3: Synthesis of 4-Hydroxycoumarin (B602359) Derivatives

4-Hydroxycoumarin and its derivatives are a class of compounds with significant biological activities, most notably as anticoagulants (e.g., warfarin). The synthesis of the 4-hydroxycoumarin core can be achieved through various methods, including the intramolecular cyclization of phenol-derived β-ketoesters.

Reaction Scheme: Intramolecular Cyclization

A common route involves the reaction of a phenol (B47542) with a malonic acid derivative, which can be conceptually extended to the cyclization of an ortho-hydroxyaryl β-ketoester intermediate. The reaction is typically promoted by a dehydrating agent or a strong acid.

Hydroxycoumarin_Synthesis Phenol Phenol Intermediate Aryl Malonate Intermediate Phenol->Intermediate Esterification MalonicAcid Malonic Acid Derivative MalonicAcid->Intermediate Coumarin 4-Hydroxycoumarin Intermediate->Coumarin Intramolecular Cyclization (e.g., PPA, Eaton's Reagent)

Caption: Synthesis of 4-Hydroxycoumarin.

Quantitative Data
EntryStarting MaterialReagent/CatalystYield (%)Reference
1Phenol, Malonic AcidPOCl₃, ZnCl₂64
23-Acetyl-4-hydroxycoumarinHCl (for deacylation)90
3Phenol, Meldrum's AcidEaton's Reagent or PPAModerate[9]
Experimental Protocol: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid

This protocol is based on a well-established method for 4-hydroxycoumarin synthesis.[10]

Materials:

  • Phenol (1.0 eq)

  • Malonic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous zinc chloride (ZnCl₂)

Procedure:

  • In a reaction vessel, prepare a mixture of phenol and malonic acid.

  • Carefully add phosphorus oxychloride containing a molar excess of anhydrous zinc chloride to the mixture.

  • Heat the reaction mixture at approximately 70 °C for several hours (e.g., 12 hours).

  • Monitor the reaction progress using an appropriate analytical technique.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully pouring the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a cost-effective and versatile precursor for the synthesis of a variety of pharmaceutically important intermediates. The protocols and data presented herein for the synthesis of pyrazolone, quinoline, and coumarin derivatives underscore its utility in drug discovery and development. These methodologies provide a solid foundation for researchers to explore and optimize these synthetic pathways for their specific applications.

References

The Pivotal Role of Methyl 3-Oxopropanoate in Modern Agrochemical Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 3-oxopropanoate (B1240783) and its derivatives are fundamental building blocks in the synthesis of a diverse range of modern agrochemicals. Their versatile reactivity makes them invaluable starting materials for producing highly effective fungicides and herbicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the agrochemical sector, highlighting the synthesis, mechanism of action, and biological evaluation of key agrochemicals derived from this important precursor.

Application Notes

Methyl 3-oxopropanoate, also known as methyl acetoacetate (B1235776), is a key intermediate in the production of numerous heterocyclic compounds that form the backbone of many commercial pesticides. Of particular significance is its role in the synthesis of pyrazole (B372694) and strobilurin classes of agrochemicals.

Fungicide Development: Strobilurin Analogs

Strobilurin fungicides, such as pyraclostrobin (B128455), are a major class of broad-spectrum fungicides that act by inhibiting mitochondrial respiration in fungi.[1] The synthesis of the core pyrazole ring structure found in many strobilurins can be achieved through the condensation of hydrazine (B178648) derivatives with β-ketoesters like this compound.

Herbicide Development: Pyrazole Derivatives

A wide array of commercial and developmental herbicides are based on the pyrazole scaffold. These herbicides act on various molecular targets within the plant, including acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] The synthesis of these herbicidally active pyrazoles often commences with the reaction between a substituted hydrazine and a β-dicarbonyl compound, such as this compound or its derivatives.[3]

Quantitative Data on Agrochemical Efficacy

The following tables summarize the efficacy of representative agrochemicals whose synthesis pathways involve derivatives of this compound.

Table 1: Fungicidal Activity of Pyraclostrobin Against Various Plant Pathogens

Fungal SpeciesEC50 (µg/mL)Reference
Alternaria alternata1.57[4]
Sclerotium rolfsii0.0291 - 1.0871 (Mean: 0.4469)[5]
Aspergillus niger100% inhibition at 0.1% and 0.15% concentration[6]
Fusarium pseudograminearum-[7]

Table 2: Fungicidal Activity of Mandipropamid Against Phytophthora infestans

Efficacy (%)Application RateReference
96.3 - 99.20.6 L/ha[8][9]
>90 (on expanding leaves)150 g a.i./ha[10]

Table 3: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget WeedActivityApplication RateReference
Z9 (HPPD Inhibitor)Arabidopsis thalianaIC50: 0.05 µMIn vitro[11]
Z21 (HPPD Inhibitor)Echinochloa crusgalli69.6% root inhibitionPre-emergence[11]
Compound 20 (ALS Inhibitor)Arabidopsis thaliana81.0% root length inhibition100 mg/L[2]
Compound 17 (Auxin mimic)Dicotyledonous weeds100% post-emergence efficacy400 g a.i./ha[2]

Experimental Protocols

Protocol 1: Synthesis of a Key Pyrazole Intermediate

This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone, a common precursor for various agrochemicals, using ethyl acetoacetate (an ester of 3-oxobutanoic acid, closely related to this compound).

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, combine one molar equivalent of ethyl acetoacetate and one molar equivalent of phenylhydrazine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold ethanol to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-methyl-1-phenyl-5-pyrazolone.[12]

Protocol 2: In Vitro Antifungal Susceptibility Testing of Strobilurin Fungicides

This protocol outlines a method for determining the EC50 value of a strobilurin fungicide like pyraclostrobin against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria alternata)

  • Potato Dextrose Agar (PDA)

  • Strobilurin fungicide stock solution in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare PDA medium and amend with the strobilurin fungicide at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both amended and control).

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Plot the percentage inhibition against the logarithm of the fungicide concentration and determine the EC50 value using probit analysis or a similar statistical method.[4][13]

Protocol 3: Greenhouse Bioassay for Herbicidal Activity

This protocol describes a whole-plant bioassay to evaluate the pre-emergence or post-emergence herbicidal activity of pyrazole derivatives.[14]

Materials:

  • Seeds of a susceptible weed species (e.g., Echinochloa crusgalli) and a tolerant crop species (e.g., maize)

  • Pots filled with a suitable soil mix

  • Greenhouse or growth chamber with controlled environmental conditions

  • Herbicide formulated for spraying

  • Laboratory sprayer

Procedure:

For Pre-emergence Assay:

  • Sow the seeds of the weed and crop species in separate pots at a uniform depth.

  • Immediately after sowing, apply the herbicide solution at different rates to the soil surface using a laboratory sprayer. Include an untreated control.

  • Water the pots and place them in the greenhouse under optimal growing conditions.

  • After a set period (e.g., 2-3 weeks), assess the herbicidal effect by counting the number of emerged plants, measuring plant height, and determining the fresh or dry weight of the shoots.

  • Calculate the percent inhibition or injury compared to the untreated control.

For Post-emergence Assay:

  • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the herbicide solution at different rates to the foliage of the plants using a laboratory sprayer. Include an untreated control.

  • Return the plants to the greenhouse.

  • After a set period (e.g., 2-3 weeks), visually assess the phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) and measure plant height and biomass.

  • Calculate the percent inhibition or injury compared to the untreated control.[15]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Agrochemical cluster_bioassay Biological Evaluation Methyl_3-oxopropanoate This compound (or derivative) Condensation Condensation Reaction Methyl_3-oxopropanoate->Condensation Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Condensation Pyrazole_Intermediate Pyrazole Intermediate Condensation->Pyrazole_Intermediate Further_Reactions Further Reactions (e.g., Acylation, Etherification) Pyrazole_Intermediate->Further_Reactions Final_Agrochemical Final Agrochemical (Fungicide/Herbicide) Further_Reactions->Final_Agrochemical In_Vitro_Assay In Vitro Assay (e.g., Antifungal) Final_Agrochemical->In_Vitro_Assay Greenhouse_Assay Greenhouse Bioassay (Herbicidal) Final_Agrochemical->Greenhouse_Assay Efficacy_Data Efficacy Data (EC50, IC50, % Inhibition) In_Vitro_Assay->Efficacy_Data Field_Trials Field Trials Greenhouse_Assay->Field_Trials Greenhouse_Assay->Efficacy_Data Strobilurin_MOA cluster_mitochondrion Fungal Mitochondrion Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Strobilurin Strobilurin Fungicide (e.g., Pyraclostrobin) Inhibition X Strobilurin->Inhibition Inhibition->Complex_III Herbicide_MOA Substrate Substrate (e.g., 4-Hydroxyphenylpyruvate) Enzyme Target Enzyme (e.g., HPPD, ALS) Substrate->Enzyme Product Essential Product (e.g., Plastoquinone, Amino Acids) Enzyme->Product Pyrazole_Herbicide Pyrazole Herbicide Inhibition X Pyrazole_Herbicide->Inhibition Inhibition->Enzyme

References

Downstream Products from Methyl 3-oxopropanoate Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various downstream products from reactions involving methyl 3-oxopropanoate (B1240783). It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols outlined herein describe the preparation of key heterocyclic scaffolds, including pyrazoles, pyrimidines, and pyridones, as well as products from Knoevenagel condensation and Michael addition reactions.

Methyl 3-oxopropanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. The active methylene (B1212753) group is readily deprotonated, enabling reactions with various electrophiles, while the carbonyl groups can participate in condensation reactions. These reactive sites make this compound a key precursor for the synthesis of a diverse array of molecules with significant biological and pharmacological properties.

I. Synthesis of Heterocyclic Compounds

The reaction of this compound with binucleophilic reagents provides a straightforward route to a variety of important heterocyclic systems.

Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many pharmaceuticals due to their broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The synthesis of pyrazolones, a derivative of pyrazoles, can be readily achieved through the condensation of this compound with hydrazine.

Reaction Scheme:

M3O This compound Intermediate Hydrazone Intermediate M3O->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Intermediate->Pyrazolone Cyclization M3O This compound Intermediate Condensation Intermediate M3O->Intermediate + Guanidine Guanidine Guanidine->Intermediate Pyrimidine 2-Amino-6-methylpyrimidin-4(3H)-one Intermediate->Pyrimidine Cyclization M3O This compound Intermediate Condensation Adduct M3O->Intermediate + Enaminone β-Enaminone Enaminone->Intermediate Pyridone Substituted Pyridone Intermediate->Pyridone Cyclization M3O This compound Product α,β-Unsaturated Ester M3O->Product + Aldehyde Aldehyde Aromatic Aldehyde Catalyst Base Catalyst Catalyst->Product M3O_enolate This compound (enolate) Adduct Michael Adduct M3O_enolate->Adduct + Acceptor Acceptor Michael Acceptor (e.g., Chalcone) Base Base Base->M3O_enolate forms cluster_0 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Pyrazole Pyrazole Derivative Pyrazole->ERK Inhibits cluster_1 Pyrimidine Nucleotide Synthesis Precursors Precursors dUMP dUMP Precursors->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA TS Thymidylate Synthase Pyrimidine Pyrimidine Antimetabolite Pyrimidine->TS Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxopropanoate (B1240783) (also known as Methyl Acetoacetate). This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist with your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 3-oxopropanoate?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include the Claisen condensation of methyl acetate (B1210297), the reaction of diketene (B1670635) with methanol (B129727), and the malonic ester synthesis followed by decarboxylation.[1][2][3][4]

Q2: What is the primary side product I should be concerned about during a Claisen condensation?

A2: In the Claisen condensation of methyl acetate, a common side reaction is transesterification if the alkoxide base used does not correspond to the alkyl group of the ester.[5] For the synthesis of this compound from methyl acetate, it is crucial to use sodium methoxide (B1231860) as the base.

Q3: How can I minimize the formation of dialkylated side products in the malonic ester synthesis route?

A3: The formation of dialkylated malonic esters is a known drawback of this method.[2] To favor mono-alkylation, it is important to use one equivalent of the base and carefully control the stoichiometry of the alkylating agent.

Q4: What are the key safety precautions when working with diketene?

A4: Diketene is a toxic and flammable liquid.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions involving diketene can be exothermic and should be carefully monitored.[4]

Q5: My Claisen condensation reaction is not proceeding or giving a very low yield. What are the likely causes?

A5: The most common reason for a failed or low-yielding Claisen condensation is the presence of moisture in the reagents or glassware. The alkoxide base is highly sensitive to water and will be consumed by it. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Insufficient reaction time or temperature can also be a factor.

Troubleshooting Guides

Claisen Condensation of Methyl Acetate

This method involves the base-catalyzed self-condensation of methyl acetate to form this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Presence of water in reagents or glassware.Oven-dry all glassware before use. Use anhydrous methyl acetate and methanol. Ensure the sodium methoxide is freshly prepared or properly stored.
Inactive or insufficient base.Use a full equivalent of high-purity sodium methoxide. If preparing in situ, ensure all the sodium has reacted.
Formation of Ethyl Acetoacetate (B1235776) Use of sodium ethoxide instead of sodium methoxide.Always use the alkoxide base that matches the alcohol portion of the ester to prevent transesterification.[5]
Formation of a Gelatinous Mass Contamination with water leading to the formation of sodium hydroxide (B78521).[7]Rigorously exclude moisture from the reaction.
Complex Product Mixture Use of mixed esters with alpha-hydrogens.For a clean reaction, avoid mixed Claisen condensations where both esters can be enolized.[8]
Synthesis from Diketene and Methanol

This is a common industrial method where diketene is reacted with methanol, often with a catalyst.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Self-polymerization of diketene.[4]Control the reaction temperature carefully, as high temperatures can promote polymerization.
Inefficient catalysis.Ensure the catalyst (e.g., tertiary amine or acid) is active and used in the correct amount.[9]
Presence of Acetone and Acetic Acid in Product Impurities in the starting diketene or side reactions.[10]Use purified diketene if high purity is required. Optimize reaction conditions to minimize side reactions.
Reaction is too Exothermic and Uncontrolled Rapid addition of diketene.Add the diketene dropwise to the methanol solution to control the reaction rate and temperature.
Malonic Ester Synthesis Route

This route involves the alkylation of dimethyl malonate, followed by hydrolysis and decarboxylation.

Problem Potential Cause(s) Recommended Solution(s)
Formation of Dialkylated Product Use of excess alkylating agent or base.[2]Use a 1:1 molar ratio of the enolate to the alkylating agent for mono-alkylation.
Low Yield of Alkylation Step The alkyl halide is sterically hindered (secondary or tertiary).This is an SN2 reaction, so primary alkyl halides work best. Secondary and tertiary halides may lead to elimination side reactions.[11]
The base is not strong enough to completely deprotonate the malonic ester.Use a strong base like sodium ethoxide or sodium hydride to ensure complete formation of the enolate.[12]
Incomplete Decarboxylation Insufficient heating time or temperature.Ensure the reaction is heated sufficiently (typically reflux) for an adequate amount of time to drive the decarboxylation to completion.[11]

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol is adapted from a standard procedure for malonic ester synthesis.[13][14]

Step 1: Alkylation of Dimethyl Malonate

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, prepare a solution of sodium methoxide by cautiously adding 11.5 g (0.5 mol) of sodium metal to 250 mL of anhydrous methanol.

  • Addition of Malonate: Once all the sodium has dissolved, add 66 g (0.5 mol) of dimethyl malonate dropwise from the addition funnel.

  • Alkylation: To the resulting solution, add 76.5 g (0.55 mol) of bromoethane (B45996) dropwise. The reaction may become exothermic and start to reflux.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux for 2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of water. Separate the organic layer and extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product, dimethyl ethylmalonate, can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Place the crude dimethyl ethylmalonate in a 1 L round-bottom flask. Add a solution of 40 g of sodium hydroxide in 200 mL of water. Reflux the mixture for 4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Decarboxylation: Heat the acidified mixture to reflux. Carbon dioxide will evolve. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Extraction: Cool the solution and extract the product with three 100 mL portions of diethyl ether.

  • Final Purification: Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the ether by rotary evaporation, and purify the resulting this compound by vacuum distillation.

Visualizations

Reaction Pathways and Workflows

Claisen_Condensation cluster_workflow Claisen Condensation Workflow cluster_side_reactions Potential Side Reactions start Start: Anhydrous Methyl Acetate base Add Sodium Methoxide start->base reflux Reflux base->reflux hydrolysis Hydrolysis by Trace Water base->hydrolysis consumes base transesterification Transesterification (wrong alkoxide) base->transesterification if NaOEt is used acidify Acidic Workup reflux->acidify extract Extraction & Drying acidify->extract purify Vacuum Distillation extract->purify product Product: Methyl 3-oxopropanoate purify->product

Caption: Workflow and side reactions in Claisen condensation.

Diketene_Synthesis cluster_workflow Diketene Synthesis Workflow cluster_side_reactions Potential Side Reactions start Start: Diketene & Anhydrous Methanol catalyst Add Catalyst (e.g., Tertiary Amine) start->catalyst reaction Controlled Reaction (exothermic) catalyst->reaction quench Quench/Neutralize reaction->quench polymerization Diketene Polymerization reaction->polymerization high temp. distill Fractional Distillation quench->distill hydrolysis Hydrolysis to Acetoacetic Acid quench->hydrolysis if water present product Product: Methyl 3-oxopropanoate distill->product

Caption: Workflow for synthesis from diketene and methanol.

Malonic_Ester_Synthesis cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation dm Dimethyl Malonate enolate Formation of Enolate (NaOCH3) dm->enolate alkylation Alkylation (R-X) enolate->alkylation monoalkyl Monoalkylated Malonate alkylation->monoalkyl dialkyl Dialkylated Malonate (Side Product) alkylation->dialkyl excess R-X hydrolysis Ester Hydrolysis (NaOH, H3O+) monoalkyl->hydrolysis dicarboxylic Substituted Malonic Acid hydrolysis->dicarboxylic decarboxylation Decarboxylation (Heat) dicarboxylic->decarboxylation product Final Product decarboxylation->product

Caption: Logical flow of the malonic ester synthesis.

References

Technical Support Center: Purification of Methyl 3-oxopropanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl 3-oxopropanoate (B1240783) via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of methyl 3-oxopropanoate.

IssuePossible Cause(s)Suggested Solution(s)
Product is discolored (yellow or brown) after distillation. The distillation temperature is too high, leading to thermal decomposition.- Improve Vacuum: Ensure your vacuum system is operating efficiently to lower the boiling point. Check for leaks in all joints and connections. - Use a Lower Boiling Point: Refer to the boiling point data at various pressures to select an appropriate vacuum level that allows for distillation at a lower temperature. - Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the product promptly to reduce the time the compound is exposed to high temperatures.
The yield of purified product is low. - Incomplete Distillation: The distillation was stopped prematurely. - Product Decomposition: High temperatures caused loss of material. - Leaks in the System: A poor vacuum results in a higher required distillation temperature, which can lead to degradation.[1] - Mechanical Losses: Product adhered to the glassware or was lost during transfers.- Monitor Temperature and Pressure: Ensure a stable boiling point is reached and maintained during collection of the main fraction. A subsequent drop in temperature at the distillation head may indicate the end of the product fraction. - Optimize Distillation Conditions: Use the lowest possible temperature for distillation by achieving a good vacuum. - Check for Leaks: Before starting, ensure all glass joints are properly sealed. Re-grease joints if necessary. - Proper Glassware Handling: Ensure efficient transfer of the crude material and collection of the distillate.
The pressure in the system is not stable. - Leaks in the Apparatus: Poorly sealed joints or cracks in the glassware. - Vacuum Pump Issues: The pump may not be functioning optimally or may be contaminated with volatile substances. - Bumping of the Liquid: Sudden, violent boiling of the liquid in the distillation flask can cause pressure fluctuations.- Inspect the Apparatus: Carefully check all connections, tubing, and glassware for any potential leaks. - Service the Vacuum Pump: Check the pump oil and change it if it is cloudy or discolored. Ensure the pump is appropriate for the desired vacuum level. - Ensure Smooth Boiling: Use a magnetic stirrer or boiling chips in the distillation flask to promote smooth and even boiling.
The distillate is contaminated with vacuum grease. Improper application of vacuum grease on the ground glass joints.- Apply Grease Sparingly: Use a minimal amount of vacuum grease and apply it only to the upper part of the male joint to prevent it from coming into contact with the product vapors. - Use PTFE Sleeves: Consider using PTFE sleeves on the joints as an alternative to grease for a vacuum-tight seal.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure (131.9 °C at 760 mmHg).[2] Distilling at this temperature can lead to thermal decomposition, resulting in a lower yield and discolored product. Vacuum distillation allows for the boiling point to be significantly reduced, enabling a safer and more efficient purification process at a lower temperature.[3]

Q2: What is the expected purity of this compound after a single vacuum distillation?

A2: A properly conducted vacuum distillation should yield this compound with high purity, typically >95%. The exact purity will depend on the nature and boiling points of the impurities in the crude material. For closely boiling impurities, a fractional distillation setup under vacuum may be required.

Q3: At what temperature should I expect my this compound to distill?

A3: The distillation temperature is dependent on the pressure within the system. You can estimate the boiling point at a given pressure using the provided data table or a pressure-temperature nomograph. For example, at 20 mmHg, the estimated boiling point is significantly lower than at atmospheric pressure.

Q4: What are the signs of product decomposition during distillation?

A4: The primary signs of decomposition are a darkening of the liquid in the distillation flask (turning yellow or brown) and a lower than expected yield of the purified product. You may also observe an unstable distillation temperature. As a β-keto ester, this compound can be susceptible to decarboxylation at elevated temperatures.

Q5: How can I confirm the purity of my distilled this compound?

A5: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. A sharp, stable boiling point during distillation is also a good indicator of a pure substance.

Quantitative Data

The boiling point of this compound is highly dependent on the pressure. The following table provides estimated boiling points at various reduced pressures, calculated using a pressure-temperature nomograph based on its atmospheric boiling point.

Pressure (mmHg)Estimated Boiling Point (°C)
760131.9
100~80
50~65
20~48
10~35
5~25
1~5

Note: These are estimated values. The actual observed boiling point may vary slightly depending on the accuracy of the pressure measurement and the specific distillation apparatus.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s) (a "cow"-type receiver is recommended for collecting fractions)

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or boiling chips

  • Thermometer

  • Vacuum pump with a cold trap

  • Manometer or vacuum gauge

  • Glassware joints, clips, and vacuum tubing

  • Vacuum grease or PTFE sleeves

  • Insulating material (e.g., glass wool, aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Ensure all glassware is clean and completely dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Assemble the distillation apparatus, ensuring all ground glass joints are lightly and properly greased or fitted with PTFE sleeves to create a good seal.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum takeoff of the receiving flask adapter to a cold trap, and then connect the cold trap to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.

    • Connect a manometer or vacuum gauge to the system to monitor the pressure.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude material in the distillation flask.

    • Slowly and carefully apply the vacuum. The pressure in the system should drop to the desired level.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Observe the distillation. The first fraction to distill will likely be any lower-boiling impurities (forerun). Collect this in a separate receiving flask.

    • As the temperature of the vapor rises and stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Maintain a constant and steady distillation rate by carefully controlling the heat input. The temperature at the distillation head should remain constant during the collection of a pure fraction.

    • Continue collecting the main fraction until most of the product has distilled over or until the temperature at the distillation head begins to drop or fluctuate significantly.

    • If necessary, a higher-boiling fraction (tail) can be collected in a third receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum. Never release the vacuum while the apparatus is hot.

    • Turn off the cooling water.

    • Disassemble the apparatus and transfer the purified product to a suitable, labeled storage container.

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and resolve the issue of low product yield during the vacuum distillation of this compound.

LowYieldTroubleshooting start Low Product Yield Observed check_pressure Was a stable and low vacuum (< 20 mmHg) achieved? start->check_pressure check_leaks Inspect all joints, tubing, and glassware for leaks. Re-grease or replace components. check_pressure->check_leaks No check_temp Was the distillation temperature stable and consistent with the expected boiling point at that pressure? check_pressure->check_temp Yes check_pump Check vacuum pump oil. Service or replace the pump. check_leaks->check_pump solution Problem Resolved check_pump->solution check_heating Ensure even heating with stirring. Avoid overheating the flask. check_temp->check_heating No check_discoloration Was there significant discoloration or charring in the distillation flask? check_temp->check_discoloration Yes check_thermometer Verify correct thermometer placement. check_heating->check_thermometer check_thermometer->solution decomposition Product decomposition likely occurred. Use a higher vacuum to lower the distillation temperature. check_discoloration->decomposition Yes check_residue Is there a large amount of non-volatile residue remaining? check_discoloration->check_residue No decomposition->solution incomplete_reaction The crude material may contain a high percentage of non-volatile impurities. check_residue->incomplete_reaction Yes mechanical_loss Review handling and transfer steps to minimize mechanical losses. check_residue->mechanical_loss No incomplete_reaction->solution mechanical_loss->solution

Caption: A decision tree for troubleshooting low yield in vacuum distillation.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 3-oxopropanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxopropanoate (B1240783) (also known as methyl acetoacetate) via Claisen condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen condensation for synthesizing Methyl 3-oxopropanoate?

A1: The Claisen condensation is a carbon-carbon bond-forming reaction where two molecules of an ester, in this case, methyl acetate (B1210297), react in the presence of a strong base to form a β-keto ester, which is this compound.[1][2] The reaction proceeds through the formation of an enolate ion from one ester molecule, which then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.[1][3] A subsequent elimination of a methoxide (B1231860) ion and final acidification yields the desired product.

Q2: Why is the choice of base so critical in this reaction?

A2: The base plays a dual role: it deprotonates the α-carbon of the methyl acetate to form the reactive enolate and drives the reaction equilibrium forward by deprotonating the product, this compound.[2] It is crucial to use a non-nucleophilic base that does not cause unwanted side reactions. For the self-condensation of methyl acetate, sodium methoxide is the ideal base. Using a different alkoxide, such as sodium ethoxide, can lead to transesterification, resulting in a mixture of products.[4] Using hydroxide (B78521) bases can cause saponification (hydrolysis) of the ester starting material and product.[1]

Q3: My reaction yield is consistently low. What are the most common causes?

A3: Low yields in a Claisen condensation can stem from several factors:

  • Presence of water: Moisture in the reagents or glassware will consume the strong base, preventing the formation of the necessary enolate. Anhydrous conditions are essential.

  • Incorrect base: Using a base other than sodium methoxide can lead to side reactions like transesterification or hydrolysis.

  • Insufficient base: A stoichiometric amount of base (at least one full equivalent) is required to drive the reaction to completion.[2]

  • Inadequate reaction time or temperature: The reaction may not have reached completion.

  • Improper workup: The final product is formed after acidification of the reaction mixture. Incomplete neutralization of the base or improper extraction can lead to loss of product.

Q4: Can I use a different solvent for this reaction?

A4: While the reaction can be performed in an inert solvent like toluene, it is often carried out using an excess of the reactant ester, methyl acetate, as the solvent.[5] If a co-solvent is used, it must be anhydrous and inert to the strong base.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Presence of water in reagents or glassware.Ensure all glassware is oven-dried and all reagents are anhydrous. Sodium methoxide is particularly sensitive to moisture.[6]
Inactive or insufficient base.Use freshly prepared or high-purity sodium methoxide. Ensure at least one full equivalent of base is used relative to the ester that forms the enolate.[2]
Incorrect reaction temperature.The reaction typically requires an initial period at room temperature or gentle warming to initiate, followed by a reflux period. Optimize the temperature based on your specific setup.
Formation of Multiple Products Use of a non-corresponding alkoxide base (e.g., sodium ethoxide).Use sodium methoxide as the base to prevent transesterification.[4]
Contamination with other esters or carbonyl compounds.Ensure the purity of your starting methyl acetate.
Product is an Oily, Inseparable Mixture Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
Improper workup and neutralization.After the reaction, carefully neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a neutral pH before extraction.
Low Yield After Purification Product loss during distillation.This compound has a boiling point of approximately 169-170 °C. Use vacuum distillation to lower the boiling point and prevent thermal decomposition.
Inefficient extraction.Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.

Quantitative Data on Reaction Parameters

While specific quantitative optimization data for the self-condensation of methyl acetate is not extensively published, the following table provides typical conditions and expected yields based on protocols for analogous Claisen condensations.[5]

Parameter Condition Expected Yield (%) Notes
Base Sodium Methoxide70-80% (estimated)A stoichiometric amount is crucial.
Reactant Ratio 2 equivalents of Methyl Acetate to 1 equivalent of Sodium Methoxide70-80% (estimated)An excess of methyl acetate can also serve as the solvent.
Temperature Reflux70-80% (estimated)The reaction is often initiated at room temperature and then heated to reflux.
Reaction Time 12-24 hours70-80% (estimated)Reaction progress should be monitored.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is a generalized procedure based on established methods for Claisen condensations.

Materials:

  • Methyl acetate (anhydrous)

  • Sodium methoxide

  • Toluene (anhydrous, optional as solvent)

  • Dilute Acetic Acid or Hydrochloric Acid (for workup)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Reagent Addition:

    • If using a solvent, suspend sodium methoxide (1.0 equivalent) in anhydrous toluene.

    • Add methyl acetate (2.0 equivalents) dropwise to the stirred suspension of the base at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of dilute acetic acid or hydrochloric acid until the mixture is neutralized (pH ~7).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two to three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizing the Process

Claisen Condensation Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Drives Equilibrium) cluster_step5 Step 5: Protonation (Workup) MA1 Methyl Acetate Enolate Enolate Ion MA1->Enolate Deprotonation Base Methoxide (CH3O-) Base->Enolate MeOH Methanol Enolate->MeOH Enolate2 Enolate Ion MA2 Methyl Acetate Tetrahedral Tetrahedral Intermediate MA2->Tetrahedral Tetrahedral2 Tetrahedral Intermediate Enolate2->MA2 Attack Product_beta This compound Tetrahedral2->Product_beta Elimination Methoxide_out Methoxide Product_beta->Methoxide_out Product_beta2 This compound Enolate_Product Product Enolate Product_beta2->Enolate_Product Deprotonation Base2 Methoxide Base2->Enolate_Product Enolate_Product2 Product Enolate Final_Product This compound Enolate_Product2->Final_Product Protonation Acid H3O+ Acid->Final_Product

Caption: Mechanism of the Claisen condensation of methyl acetate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Water Check for Water Contamination? Start->Check_Water Check_Base Check Base Type and Stoichiometry? Check_Water->Check_Base No Sol_Dry Use Anhydrous Reagents and Glassware Check_Water->Sol_Dry Yes Check_Conditions Check Reaction Time and Temperature? Check_Base->Check_Conditions No Sol_Base Use Fresh Sodium Methoxide (≥1 eq.) Check_Base->Sol_Base Yes Check_Workup Review Workup Procedure? Check_Conditions->Check_Workup No Sol_Conditions Optimize Reflux Time and Temperature Check_Conditions->Sol_Conditions Yes Sol_Workup Ensure Proper Neutralization and Extraction Check_Workup->Sol_Workup Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Parameter Interdependencies

Parameter_Relationships Yield Reaction Yield Base Base (Type, Conc.) Yield->Base Strongly Influences Temp Temperature Yield->Temp Influences Time Reaction Time Yield->Time Influences Purity Reagent Purity (Anhydrous) Yield->Purity Critically Affects Base->Purity Dependent on Temp->Time Interdependent

Caption: Interdependencies of key parameters affecting reaction yield.

References

Preventing hydrolysis and decarboxylation of β-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis and decarboxylation of β-keto esters during experimental procedures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compounds and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of β-keto esters?

A1: β-keto esters primarily degrade through two pathways: hydrolysis and decarboxylation. Hydrolysis, which can be catalyzed by either acid or base, cleaves the ester bond to form a β-keto acid and an alcohol.[1][2] The resulting β-keto acid is often unstable and can readily undergo decarboxylation, especially upon heating, to yield a ketone and carbon dioxide.[3][4]

Q2: What factors promote the hydrolysis and decarboxylation of β-keto esters?

A2: Several factors can accelerate the degradation of β-keto esters:

  • Presence of Water: Water is required for hydrolysis. Reactions must be conducted under anhydrous conditions to prevent this.[5][6]

  • Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of the ester group.[1][2] Strong bases like hydroxides are particularly problematic and should be avoided in reactions like the Claisen condensation.[6]

  • Elevated Temperatures: Higher temperatures provide the activation energy for both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[7]

  • Choice of Base: While a base is often necessary for reactions involving β-keto esters (e.g., alkylations), the choice of base is critical. Alkoxide bases that do not match the ester's alcohol component can lead to transesterification, while weaker or wet bases can promote hydrolysis.[5][8]

Q3: How can I prevent hydrolysis and decarboxylation during my reaction?

A3: To minimize degradation, consider the following strategies:

  • Maintain Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Choose the Right Base: For reactions requiring a base, use a strong, non-nucleophilic, and anhydrous base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS).[1][8] If using an alkoxide, ensure it matches the ester's alcohol portion to avoid transesterification.[8]

  • Control the Temperature: Whenever possible, run reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.[1]

  • Mild Reaction Quenching and Work-up: Quench reactions at low temperatures with a mild acidic solution to neutralize the base without causing significant hydrolysis. The work-up should be performed as quickly as possible, avoiding excessive heat.

Q4: What are the best practices for purifying and storing β-keto esters?

A4:

  • Purification: Avoid high temperatures during purification. Flash column chromatography at room temperature using a neutral stationary phase (like silica (B1680970) gel) is generally preferred over distillation.[9] Ensure the solvents used for chromatography are anhydrous.

  • Storage: Store pure β-keto esters in a cool, dry, and dark place under an inert atmosphere to prevent degradation over time. For long-term storage, consider refrigeration or freezing.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product, with starting material recovered. 1. Ineffective deprotonation. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a stronger, anhydrous base (e.g., NaH, LDA). Ensure the base is fresh and properly handled. 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.[10] 3. Extend the reaction time and monitor for product formation.
Presence of a ketone byproduct (from decarboxylation) in the crude reaction mixture. 1. Presence of water in the reaction, leading to hydrolysis and subsequent decarboxylation. 2. Work-up conditions are too harsh (e.g., high temperature, strong acid).1. Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and oven-dried glassware.[5] 2. Perform the reaction quench and work-up at low temperatures. Use a pre-cooled, dilute acid solution for neutralization. Avoid heating during solvent removal.
Multiple spots on TLC, indicating a mixture of products. 1. Transesterification due to mismatched alkoxide base.[5] 2. Self-condensation in a crossed Claisen reaction. 3. Hydrolysis and decarboxylation.1. Use an alkoxide base that matches the ester's alcohol (e.g., sodium ethoxide for ethyl esters).[8] 2. In a crossed Claisen condensation, use one ester that cannot enolize or use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before adding the second.[11] 3. Follow the recommendations for preventing hydrolysis and decarboxylation.
Poor peak shape (e.g., tailing or splitting) during HPLC analysis. Keto-enol tautomerism on the chromatographic timescale.[12]1. Increase the column temperature to accelerate the interconversion between tautomers, leading to a single, averaged peak.[12] 2. Adjust the mobile phase pH. An acidic mobile phase can sometimes improve peak shape. 3. Consider using a mixed-mode chromatography column.[12]

Data Presentation

Table 1: Influence of Reaction Conditions on the Stability of a Generic β-Keto Ester

Condition Description Expected Outcome Recommendation
pH Acidic (pH < 4)Increased rate of ester hydrolysis.Maintain a neutral pH during work-up and purification.
Neutral (pH ~7)Minimal hydrolysis.Ideal for work-up and purification.
Basic (pH > 9)Increased rate of ester hydrolysis.Use non-hydroxide bases for reactions and neutralize carefully during work-up.
Temperature Low (-78°C to 0°C)Significantly reduced rates of hydrolysis and decarboxylation.Preferred for reactions involving β-keto esters.
Room Temperature (~25°C)Moderate stability, but degradation can occur over time.Suitable for short reaction times and work-ups.
Elevated (> 50°C)Rapid hydrolysis and decarboxylation.Avoid whenever possible, especially during purification.
Base Selection NaH, LDA, KHMDSHigh yield, minimal hydrolysis due to anhydrous and non-nucleophilic nature.Recommended for alkylations and condensations.[1][8]
NaOEt (for ethyl esters)Good yield, but risk of hydrolysis if not strictly anhydrous.A common choice for Claisen condensations, but requires careful technique.
NaOH, KOHSignificant hydrolysis of the ester.Should be avoided in reactions where the ester functionality is to be preserved.[6]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a β-Keto Ester using Sodium Hydride

This protocol describes the alkylation of ethyl acetoacetate (B1235776) with an alkyl halide using sodium hydride as a base under anhydrous conditions to minimize hydrolysis.

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as a co-solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

  • Preparation: Assemble the glassware and oven-dry it before use. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Dispensing NaH: In the reaction flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Addition of β-Keto Ester: Cool the NaH suspension to 0 °C using an ice bath. Add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF dropwise to the suspension over 15-30 minutes. The evolution of hydrogen gas should be observed.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise. If the reaction is sluggish, a small amount of anhydrous DMF can be added as a co-solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: GC-MS Analysis of β-Keto Ester and Potential Degradation Products

This protocol provides a general method for the analysis of a reaction mixture containing a β-keto ester and its potential hydrolysis (β-keto acid) and decarboxylation (ketone) products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C

    • Ramp: 5 °C/min to 280 °C, hold for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Sample Preparation:

  • Take an aliquot of the reaction mixture and quench it with a small amount of dilute acid.

  • Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic extract over a small amount of anhydrous Na₂SO₄.

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent before injection.

Visualizations

hydrolysis_decarboxylation cluster_hydrolysis cluster_decarboxylation bke β-Keto Ester bka β-Keto Acid bke->bka Hydrolysis ketone Ketone bka->ketone Decarboxylation h2o_h + H₂O, H⁺/OH⁻ heat Δ co2 - CO₂

Caption: Degradation pathway of β-keto esters.

troubleshooting_workflow start Low Yield or Impure Product check_conditions 1. Review Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions Met? check_conditions->anhydrous base_choice Appropriate Base Used? anhydrous->base_choice Yes solution1 Solution: Use anhydrous solvents/reagents, oven-dried glassware, inert atmosphere. anhydrous->solution1 No temperature Correct Temperature? base_choice->temperature Yes solution2 Solution: Use NaH, LDA, or KHMDS. Match alkoxide to ester if used. base_choice->solution2 No workup 2. Evaluate Work-up Procedure temperature->workup Yes solution3 Solution: Optimize temperature. Use low temp to minimize side reactions. temperature->solution3 No mild_quench Mild Quenching Conditions? workup->mild_quench purification Appropriate Purification? mild_quench->purification Yes solution4 Solution: Quench at low temp with dilute acid. Avoid prolonged exposure to acid/base. mild_quench->solution4 No solution5 Solution: Use room temp column chromatography. Avoid distillation. purification->solution5 No end Improved Yield and Purity purification->end Yes solution1->base_choice solution2->temperature solution3->workup solution4->purification solution5->end

Caption: Troubleshooting workflow for β-keto ester reactions.

base_selection start Choosing a Base for a β-Keto Ester Reaction is_hydrolysis_sensitive Is the substrate sensitive to hydrolysis? start->is_hydrolysis_sensitive use_strong_non_nucleophilic Use Strong, Non-nucleophilic Base (NaH, LDA, KHMDS) is_hydrolysis_sensitive->use_strong_non_nucleophilic Yes claisen_condensation Is it a Claisen or Dieckmann condensation? is_hydrolysis_sensitive->claisen_condensation No end Proceed with Anhydrous Conditions use_strong_non_nucleophilic->end match_alkoxide Use Matching Alkoxide Base (e.g., NaOEt for ethyl ester) claisen_condensation->match_alkoxide Yes other_alkylation Other Alkylation or Acylation Reaction claisen_condensation->other_alkylation No match_alkoxide->end other_alkylation->use_strong_non_nucleophilic

Caption: Decision tree for selecting a base.

References

Troubleshooting Guide for β-Keto Ester Byproduct Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides answers to frequently asked questions regarding the formation of β-keto ester byproducts during organic synthesis. It offers troubleshooting strategies, detailed experimental protocols, and data-driven insights to help you optimize your reactions and improve product yields.

Frequently Asked questions (FAQs)

Q1: What are the common synthetic routes that can lead to β-keto ester byproduct formation?

A1: β-Keto esters are typically synthesized via the Claisen condensation or the Dieckmann condensation. The Claisen condensation is an intermolecular reaction between two ester molecules to form a β-ketoester. The Dieckmann condensation is the intramolecular version of the Claisen condensation, where a diester undergoes cyclization to form a cyclic β-ketoester.[1][2][3][4] Both reactions are base-catalyzed and can be prone to side reactions if not properly controlled.

Q2: I am observing significant byproduct formation in my Claisen condensation. What are the most likely side reactions?

A2: The primary byproducts in β-keto ester synthesis often arise from the following side reactions:

  • Transesterification: This is a common issue when the alkoxide base used does not match the alkoxy group of the starting ester. For instance, using sodium methoxide (B1231860) with an ethyl ester can result in a mixture of methyl and ethyl esters in your final product.[1]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting material or the β-keto ester product, forming a carboxylic acid. This is often problematic as the resulting β-keto acid is frequently unstable.[1]

  • Decarboxylation: The β-keto acid formed from hydrolysis can easily lose carbon dioxide, especially upon heating, to yield a ketone byproduct.[1]

  • Self-condensation (in crossed Claisen condensations): When performing a crossed Claisen condensation with two different esters that both possess α-hydrogens, a mixture of up to four products can be formed due to self-condensation of each ester.[1]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Use a Matching Alkoxide Base: Always use an alkoxide base that corresponds to the alcohol group of your ester (e.g., sodium ethoxide for ethyl esters). This is the most effective way to prevent transesterification.[1]

  • Maintain Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent hydrolysis and subsequent decarboxylation.

  • Control Stoichiometry in Crossed Claisen Condensations: To favor a single product in a crossed Claisen condensation, use one ester that lacks α-hydrogens. This ester can only act as the electrophile. Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely deprotonate one ester before the addition of the second ester.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often minimize side reactions. However, if the reaction is too slow, a gradual increase in temperature while monitoring the reaction progress is recommended.[1]

Q4: My Dieckmann condensation is giving a low yield. What are the potential issues?

A4: Low yields in a Dieckmann condensation can be attributed to several factors:

  • Ring Strain: The formation of 5- and 6-membered rings is generally favored. The synthesis of smaller or larger rings can be challenging due to ring strain, and for larger rings, intermolecular condensation may become a competitive side reaction.[5][3][4]

  • Base Selection: While sodium ethoxide is traditionally used, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can often improve yields by minimizing side reactions.[5]

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction. If the product does not have an enolizable proton, the reverse reaction can compete, leading to lower yields.[2]

Data Presentation

The selection of the appropriate base is critical to prevent transesterification. The following table provides representative yields for the self-condensation of ethyl acetate (B1210297) to ethyl acetoacetate (B1235776) using a matching versus a non-matching alkoxide base.

Starting EsterBaseProductByproduct (from transesterification)Approximate Yield of Ethyl Acetoacetate
Ethyl AcetateSodium EthoxideEthyl AcetoacetateNoneHigh (~75-90%)
Ethyl AcetateSodium MethoxideEthyl Acetoacetate & Methyl AcetoacetateMethyl AcetateSignificantly Lower

Note: The yields are approximate and can vary based on specific reaction conditions. The key takeaway is the significant decrease in the desired product yield and the formation of mixed ester products when a non-matching alkoxide is used.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in a Claisen Condensation

This protocol provides a general guideline for performing a Claisen condensation while minimizing common byproducts. Optimization for specific substrates is recommended.

1. Preparation and Setup:

  • All glassware (round-bottom flask, condenser, dropping funnel) must be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent.
  • The reaction should be assembled quickly and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
  • Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., distillation from sodium/benzophenone for THF or diethyl ether).

2. Reagents:

  • Ester (with at least two α-hydrogens): 2 equivalents
  • Matching Alkoxide Base (e.g., sodium ethoxide for ethyl esters): 1 equivalent
  • Anhydrous Solvent (e.g., ethanol (B145695) for sodium ethoxide, or an aprotic solvent like THF or toluene (B28343) for sodium hydride)

3. Procedure:

  • In the reaction flask, dissolve the alkoxide base in the corresponding anhydrous alcohol (if using an alkoxide) or suspend sodium hydride in an anhydrous aprotic solvent.
  • Cool the mixture to 0°C using an ice bath.
  • Slowly add the ester to the base solution/suspension dropwise with continuous stirring.
  • After the addition is complete, allow the reaction to stir at 0°C for a specified time, or warm to room temperature or reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Once the reaction is complete, cool the mixture back to 0°C.
  • Slowly and carefully quench the reaction by adding a dilute aqueous acid (e.g., 1 M HCl or acetic acid) until the solution is acidic (test with pH paper).
  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
  • Purify the crude product by distillation or column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the key decision-making process in troubleshooting β-keto ester byproduct formation.

Troubleshooting_Byproduct_Formation Troubleshooting β-Keto Ester Byproduct Formation start Byproduct Formation Observed check_reaction Identify Reaction Type start->check_reaction claisen Claisen Condensation check_reaction->claisen Intermolecular dieckmann Dieckmann Condensation check_reaction->dieckmann Intramolecular identify_byproduct Identify Major Byproduct(s) (e.g., via GC-MS, NMR) claisen->identify_byproduct low_yield Low Yield of Cyclic Product dieckmann->low_yield transesterification Transesterification Products identify_byproduct->transesterification Mixed Esters hydrolysis_decarboxylation Hydrolysis/Decarboxylation Products (e.g., Ketones) identify_byproduct->hydrolysis_decarboxylation Ketone/Carboxylic Acid self_condensation Self-Condensation Products (in Crossed Claisen) identify_byproduct->self_condensation Multiple β-Keto Esters sol_base Use Matching Alkoxide Base transesterification->sol_base sol_anhydrous Ensure Anhydrous Conditions hydrolysis_decarboxylation->sol_anhydrous sol_stoichiometry Control Stoichiometry/ Use Non-Enolizable Ester self_condensation->sol_stoichiometry sol_ring_strain Consider Ring Stability (5- & 6-membered rings favored) low_yield->sol_ring_strain

Caption: A flowchart for troubleshooting common byproduct issues.

Experimental Workflow

The following diagram outlines the general experimental workflow for minimizing byproduct formation in β-keto ester synthesis.

Experimental_Workflow Experimental Workflow for Minimizing Byproducts prep Preparation of Anhydrous Glassware & Solvents setup Reaction Setup under Inert Atmosphere (N2 or Ar) prep->setup reagents Addition of Base (Matching Alkoxide or NaH) setup->reagents ester_add Slow Addition of Ester at Controlled Temperature (e.g., 0°C) reagents->ester_add reaction Reaction Monitoring (TLC, GC-MS) ester_add->reaction workup Aqueous Acidic Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Pure β-Keto Ester purification->product

Caption: A generalized workflow for β-keto ester synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for Methyl 3-oxopropanoate and Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in catalytic reactions involving the methyl propanoate backbone, with a focus on the synthesis of Methyl 3-hydroxypropanoate, a key reduction product of Methyl 3-oxopropanoate (B1240783).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing Methyl 3-hydroxypropanoate from common precursors?

A1: The synthesis of Methyl 3-hydroxypropanoate (M3HP) is achieved through several catalytic pathways, each with distinct advantages. The most prominent methods include:

  • Catalytic Hydrogenation of Dimethyl Malonate: This route uses catalysts like Ruthenium acetylacetonate (B107027) (Ru(acac)₃) with a specific ligand to hydrogenate the malonate ester.[1]

  • Hydroesterification of Ethylene (B1197577) Oxide: This industrial-relevant method involves the carbonylation of ethylene oxide in methanol (B129727), typically catalyzed by a dicobalt octacarbonyl (Co₂(CO)₈) complex with a pyridine (B92270) or aminophenol ligand.[1][2]

  • Oxidative Esterification of 1,3-Propanediol (B51772): This pathway uses catalysts such as Au-Pd/TiO₂ to achieve high selectivity under mild conditions.[1][3]

  • Acid-Catalyzed Ring-Opening of β-Propiolactone: While not strictly a metal-catalyzed reaction, this high-yielding method uses an acid like sulfuric acid to react β-propiolactone with methanol.[2][4]

Q2: My hydrogenation of dimethyl malonate is producing 1,3-propanediol as a byproduct. How can I improve selectivity for Methyl 3-hydroxypropanoate?

A2: The formation of 1,3-propanediol is due to the over-reduction of the desired intermediate, Methyl 3-hydroxypropanoate. To improve selectivity, consider the following optimizations:

  • Catalyst Selection: The ratio of Cu⁺/Cu⁰ in Cu/SiO₂ catalysts is critical for maximizing the yield of M3HP and minimizing the formation of 1,3-propanediol.[3][5]

  • Reaction Time and Temperature: Shorter reaction times and milder temperatures favor the formation of the intermediate M3HP. It is crucial to monitor the reaction's progress closely, using techniques like GC, to stop it at the optimal point.[3]

  • Hydrogen Pressure: Lowering the hydrogen pressure can help reduce the rate of the second hydrogenation step that leads to 1,3-propanediol.[3]

Q3: In the hydroesterification of ethylene oxide, I'm observing significant formation of 1,2-dimethoxyethane (B42094). What is the cause and solution?

A3: 1,2-dimethoxyethane is a common side product in this reaction. Its formation is favored at higher temperatures. To minimize this, you should optimize the reaction temperature, keeping it lower. For instance, with a Co₂(CO)₈ / aminophenol catalyst system, temperatures between 50-55°C are effective.[1] The use of a 3-hydroxypyridine (B118123) ligand with the cobalt carbonyl catalyst has also been shown to improve selectivity for the desired product.[3][5]

Q4: How can I analyze my product mixture to quantify yield, selectivity, and the presence of impurities?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile compounds in your product mixture, including the desired product and side products like 1,2-dimethoxyethane or methyl propionate.[3] Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for detecting and quantifying these compounds, as each will have characteristic signals.[3][5]

Q5: My catalyst's activity is decreasing over time. What are the common causes of deactivation and can the catalyst be regenerated?

A5: Catalyst deactivation can be caused by several factors, including poisoning from feedstock impurities (e.g., sulfur compounds), coking (carbon deposition), or structural changes due to harsh reaction conditions.[6] Regeneration is often possible. For deactivation caused by coking, a controlled calcination (burning off the carbon in an oxygen-containing atmosphere) can restore activity. For example, an Au/HT catalyst was effectively regenerated by calcination at 150°C in air.[6]

Catalyst Performance Data

The selection of a catalyst system is critical and depends on the chosen synthetic route. The tables below summarize quantitative data from various studies to facilitate comparison.

Table 1: Homogeneous Catalysis for M3HP Synthesis

Catalytic SystemSubstrateTemp. (°C)PressureTime (h)Conversion (%)Selectivity (%)Yield (%)
Ru(acac)₃ / o-diphenylphosphinoanilineDimethyl Malonate---86-75 (M3HP), 8 (1,3-PDO)
Co₂(CO)₈ / 3-hydroxypyridineEthylene Oxide, CO707 MPa-92-10088.9987.3-91.4
Co₂(CO)₈ / aminophenolEthylene Oxide, CO50-554.1 MPa490.891.0~82.6

Data sourced from BenchChem.[1]

Table 2: Heterogeneous Catalysis for M3HP Synthesis

Catalytic SystemSubstrateTemp. (°C)PressureTime (h)Conversion (%)Selectivity (%)Yield (%)
Au-Pd/TiO₂1,3-Propanediol, O₂803 bar O₂-HighHigh-
Au/HT1,3-Propanediol, O₂150--96.294.9~91.3
Cu/SiO₂Dimethyl Malonate------

Data sourced from BenchChem.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of Methyl 3-hydroxypropanoate and Formation of Polymer

  • Reaction: Acid-Catalyzed Ring-Opening of β-Propiolactone.

  • Problem: The reaction yield is lower than expected, with a significant amount of a viscous, polymeric material observed.

  • Possible Cause: The formation of this polymer is likely due to the polymerization of β-propiolactone, which can be initiated by nucleophiles or impurities.[4]

  • Suggested Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous methanol and thoroughly dried glassware, as water can initiate polymerization.[4]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0°C) to favor the desired bimolecular reaction over polymerization.[4]

    • Slow Reagent Addition: Add the β-propiolactone dropwise and slowly to the acidic methanol solution to keep its instantaneous concentration low.[4]

Issue 2: Gradual or Rapid Decrease in Reactant Conversion

  • Reaction: Heterogeneous Catalytic Reactions (e.g., Hydrogenation, Oxidation).

  • Problem: The rate of reaction slows down or stops completely over time.

  • Possible Cause: Catalyst deactivation due to poisoning, coking/fouling, or structural changes.[6]

  • Suggested Solutions:

    • Diagnose the Cause: Analyze the feedstock for potential poisons like sulfur or nitrogen compounds. Use techniques like Temperature-Programmed Oxidation (TPO) on the spent catalyst to check for coke.[6]

    • Purify Feedstock: If poisoning is suspected, purify the starting materials to remove contaminants. Consider adding a scavenger bed upstream of the reactor.[6]

    • Regenerate Catalyst: If coking is the issue, perform a controlled calcination to burn off carbon deposits.[6]

    • Optimize Conditions: Re-evaluate operating temperatures and pressures to ensure they are within the catalyst's stable range to prevent structural degradation.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dimethyl Malonate

  • Catalyst System: Ruthenium acetylacetonate (Ru(acac)₃) and o-diphenylphosphinoaniline ligand.[1]

  • Procedure:

    • In an inert atmosphere glovebox, dissolve Ru(acac)₃ and the o-diphenylphosphinoaniline ligand in an appropriate anhydrous solvent (e.g., a mixture of methanol and THF) inside a high-pressure autoclave reactor.[1][3]

    • Add the dimethyl malonate substrate to the solution.

    • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen (H₂) gas.[3]

    • Pressurize the reactor with H₂ to the desired pressure.

    • Heat the reactor to the optimized temperature with vigorous stirring for the designated reaction time.[3]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the optimal endpoint.[3]

    • After cooling and carefully venting the reactor, the product mixture can be analyzed and purified.

Protocol 2: Hydroesterification of Ethylene Oxide

  • Catalyst System: Dicobalt octacarbonyl (Co₂(CO)₈) with a 3-hydroxypyridine ligand.[1]

  • Procedure:

    • In a dry, inert-atmosphere-purged high-pressure autoclave reactor, add dicobalt octacarbonyl and 3-hydroxypyridine dissolved in anhydrous methanol.[1][3]

    • Seal the reactor and cool it to a low temperature (e.g., 0°C).

    • Carefully introduce a known amount of liquid ethylene oxide.[3]

    • Purge the reactor with carbon monoxide (CO) and then pressurize to the desired pressure (e.g., 7 MPa).[1]

    • Heat the reactor to the reaction temperature (e.g., 70°C) and stir vigorously for the specified duration.[1]

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess CO pressure in a fume hood.

    • Analyze the product mixture by GC-MS to determine the conversion of ethylene oxide and the yield of Methyl 3-hydroxypropanoate.[3]

Visualizations: Workflows and Logic Diagrams

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Define Reaction (e.g., Malonate Hydrogenation) catalyst_select Select Catalyst Candidates (e.g., Ru, Co, Cu-based) start->catalyst_select reagent_prep Prepare Anhydrous Reagents & Solvents catalyst_select->reagent_prep reaction_setup Set Up Reaction (Inert Atmosphere) reagent_prep->reaction_setup run_reaction Run Reaction at Initial Conditions (T, P, Time) reaction_setup->run_reaction monitoring Monitor Progress (GC, TLC, NMR) run_reaction->monitoring analysis Analyze Product Mixture (Yield, Selectivity) monitoring->analysis optimization Optimize Parameters (Catalyst Load, T, P) analysis->optimization Results Unsatisfactory end Final Protocol analysis->end Results Satisfactory optimization->run_reaction Iterate G start Problem: Low Product Yield check_conversion Analyze Reactant Conversion (GC/NMR) start->check_conversion low_conv_cause Possible Causes: - Inactive Catalyst - Poor Reaction Conditions - Reagent Impurity check_conversion->low_conv_cause Conversion is Low high_conv_cause Possible Causes: - Low Selectivity - Product Degradation - Loss During Workup check_conversion->high_conv_cause Conversion is High low_conv_solution Solutions: 1. Verify Catalyst Activity 2. Check Temp/Pressure 3. Purify Starting Materials low_conv_cause->low_conv_solution high_conv_solution Solutions: 1. Optimize Catalyst/Ligand 2. Adjust T/Time 3. Check Workup/Extraction pH high_conv_cause->high_conv_solution G cluster_start Starting Materials cluster_catalyst Catalytic Systems malonate Dimethyl Malonate + H₂ ru_cat Homogeneous Ru(acac)₃ malonate->ru_cat Hydrogenation ethylene_oxide Ethylene Oxide + CO + MeOH co_cat Homogeneous Co₂(CO)₈ ethylene_oxide->co_cat Hydroesterification propanediol 1,3-Propanediol + O₂ au_pd_cat Heterogeneous Au-Pd/TiO₂ propanediol->au_pd_cat Oxidative Esterification product Product: Methyl 3-hydroxypropanoate ru_cat->product co_cat->product au_pd_cat->product

References

Removing unreacted starting materials from Methyl 3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from reactions involving Methyl 3-oxopropanoate (B1240783).

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts in a Methyl 3-oxopropanoate synthesis?

The impurity profile of a this compound reaction is highly dependent on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these can include methanol (B129727), methyl acrylate, or dimethyl malonate.

  • Byproducts: Water is a common byproduct, especially in esterification reactions. Side-reaction products can also be present depending on the specific reaction conditions.

  • Catalyst Residues: Acid or base catalysts used in the reaction may need to be neutralized and removed.

Q2: My crude product is discolored. What is the likely cause?

Discoloration, such as a yellow or brown tint, can be an indication of thermal degradation or the presence of high-molecular-weight byproducts. High reaction or distillation temperatures can lead to the formation of these colored impurities.[1]

Q3: I am observing a low yield after purification. What are the potential reasons?

Low recovery of this compound can be due to several factors:

  • Incomplete Extraction: Due to its polar nature, multiple extractions are often necessary to efficiently recover the product from aqueous layers.

  • Loss during Distillation: The product can be lost in the forerun with low-boiling impurities or remain in the distillation residue with high-boiling contaminants.

  • Product Degradation: this compound can be sensitive to high temperatures, which may lead to degradation during distillation if the temperature is not carefully controlled.

Troubleshooting Guides

Purification by Distillation
Issue Possible Cause Solution
Poor separation from a closely boiling impurity. The boiling points of this compound and the impurity are too close for simple distillation.- Use a fractionating column to increase the number of theoretical plates and improve separation. - Optimize the vacuum level to alter the relative volatility of the components.
Product degradation during distillation (discoloration, low yield). The distillation temperature is too high.- Use vacuum distillation to lower the boiling point of the product. - Ensure a stable and controlled heat source.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure efficient stirring throughout the distillation.
Purification by Liquid-Liquid Extraction
Issue Possible Cause Solution
Formation of a stable emulsion. High-speed shaking or the presence of surfactants.- Gently invert the separatory funnel instead of vigorous shaking. - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[1]
Poor recovery of the product in the organic layer. Insufficient partitioning of the polar product into the organic solvent.- Perform multiple extractions with fresh portions of the organic solvent. - Use a more polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
Difficulty in identifying the aqueous and organic layers. The densities of the two layers are very similar.- Add a small amount of water to see which layer it joins (the aqueous layer). - Consult the densities of the solvents being used.
Purification by Column Chromatography
Issue Possible Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).- Optimize the eluent polarity by performing preliminary TLC analysis with different solvent mixtures. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Tailing of the product spot/peak. Strong interaction between the polar product and the stationary phase (e.g., silica (B1680970) gel).- Add a small amount of a polar modifier like methanol to the eluent. - Consider using a less polar stationary phase like alumina.
Cracking or channeling of the stationary phase. Improper packing of the column.- Ensure the stationary phase is packed uniformly as a slurry and not allowed to run dry.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol [2]
Boiling Point Data not available in the search results. A value for a similar compound, Methyl 3-methoxypropanoate, is 139 °C at atmospheric pressure.
Polarity (XLogP3-AA) -0.3[2]

Table 2: Comparison of Purification Methods (Illustrative Data)

Purification Method Typical Recovery Purity Achieved Scale Advantages Disadvantages
Fractional Distillation 70-90%>98%LargeCost-effective for large quantities.Requires significant boiling point difference; risk of thermal degradation.
Liquid-Liquid Extraction 80-95%90-98%Small to LargeFast and simple for initial cleanup.May not remove all impurities; can lead to emulsions.
Column Chromatography 50-80%>99%Small to MediumHigh resolution for closely related impurities.Time-consuming and requires larger volumes of solvent.

Note: The data in Table 2 is illustrative and the actual efficiency will depend on the specific reaction mixture and experimental conditions.

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Reaction
  • Quenching: Cool the reaction mixture to room temperature. If an acid or base catalyst was used, neutralize it with a weak base (e.g., saturated sodium bicarbonate solution) or a weak acid (e.g., dilute HCl), respectively.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Gently mix the layers and allow them to separate.

  • Washing: Drain the organic layer and wash it sequentially with water and then brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are well-sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the forerun (low-boiling impurities) in a separate flask. Once the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the pure this compound.

  • Termination: Stop the distillation once the majority of the product has been collected or if the temperature starts to rise significantly. Allow the apparatus to cool before releasing the vacuum.

Mandatory Visualization

PurificationWorkflow Troubleshooting Workflow for Purification start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No is_pure_solid Is the product pure? recrystallize->is_pure_solid end_solid Pure Solid Product is_pure_solid->end_solid Yes chromatography Perform Column Chromatography is_pure_solid->chromatography No extraction Perform Liquid-Liquid Extraction is_liquid->extraction Yes is_pure_liquid Is the product pure after extraction? extraction->is_pure_liquid end_liquid Pure Liquid Product is_pure_liquid->end_liquid Yes boiling_point Is there a significant boiling point difference between product and impurities? is_pure_liquid->boiling_point No distillation Perform Fractional/Vacuum Distillation boiling_point->distillation Yes boiling_point->chromatography No is_pure_distill Is the product pure? distillation->is_pure_distill is_pure_distill->end_liquid Yes is_pure_distill->chromatography No end_chrom Pure Product chromatography->end_chrom

Caption: Decision tree for selecting a purification method.

ExperimentalWorkflow General Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_crude 1. Obtain Crude Product analyze_crude 2. Analyze Crude (TLC, GC, NMR) prep_crude->analyze_crude choose_method 3. Select Purification Method analyze_crude->choose_method execute_purification 4. Execute Purification (Distillation, Extraction, or Chromatography) choose_method->execute_purification collect_fractions 5. Collect Fractions execute_purification->collect_fractions analyze_fractions 6. Analyze Fractions for Purity collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure isolate_product 8. Isolate Pure Product combine_pure->isolate_product

Caption: Step-by-step experimental workflow for purification.

References

Stability issues of Methyl 3-oxopropanoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-oxopropanoate (B1240783) Stability

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of methyl 3-oxopropanoate in experimental settings. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my reaction involving this compound under basic conditions. What could be the cause?

A1: Low yields are frequently due to the instability of this compound in basic media. The primary degradation pathway is base-catalyzed hydrolysis (saponification) of the ester group. This reaction produces methanol (B129727) and the 3-oxopropanoate salt. The resulting β-keto acid anion is highly prone to decarboxylation, especially upon heating or acidification during workup, leading to the formation of acetaldehyde (B116499) and carbon dioxide. This decomposition is often rapid and can significantly reduce the amount of your desired product.

Q2: My reaction mixture containing this compound turned yellow and I observed gas evolution when I added an acid. What is happening?

A2: The gas evolution is likely carbon dioxide (CO₂), a byproduct of the decarboxylation of the 3-oxopropanoic acid intermediate. This compound can first undergo acid-catalyzed hydrolysis to form 3-oxopropanoic acid. This β-keto acid is thermally unstable and readily loses CO₂ to form acetaldehyde. The yellow coloration could be due to subsequent condensation or polymerization reactions of the resulting acetaldehyde, especially under acidic conditions.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • Temperature Control: Perform reactions at low temperatures to decrease the rates of both hydrolysis and decarboxylation.

  • pH Management: Avoid strongly acidic (pH < 4) or basic (pH > 8) conditions if possible. If your reaction requires basic conditions, use a non-nucleophilic base or conduct the reaction at low temperatures and for a shorter duration.

  • Inert Atmosphere: While the primary instability is hydrolytic, working under an inert atmosphere (like nitrogen or argon) can prevent potential side reactions involving atmospheric components.

  • Prompt Workup: After the reaction is complete, proceed with the workup and purification steps as quickly as possible, maintaining low temperatures throughout the process. Avoid prolonged exposure to aqueous acidic or basic solutions.

Q4: What are the primary degradation products of this compound that I should look for?

A4: The main degradation products depend on the conditions:

  • Under both acidic and basic conditions: The initial product of hydrolysis is 3-oxopropanoic acid (and methanol).

  • Following hydrolysis: 3-oxopropanoic acid rapidly decarboxylates to form acetaldehyde and carbon dioxide.

  • You may also observe further reaction products of acetaldehyde, such as aldol (B89426) condensation products, especially if the reaction is heated or left for an extended period.

Q5: At what pH is this compound most stable?

A5: Esters are generally most stable in a neutral to slightly acidic pH range, typically between pH 4 and 6. In this range, both acid-catalyzed and base-catalyzed hydrolysis rates are at a minimum. For β-keto esters like this compound, this stability is crucial as the hydrolysis product is itself unstable.

Degradation Data Summary

While specific kinetic data for this compound is not extensively published, the table below provides a qualitative summary of its stability based on the known behavior of β-keto esters. The rate of degradation is highly dependent on temperature, buffer type, and concentration.

ConditionPrimary Degradation PathwayRelative RateKey Products
Acidic (pH < 4) Acid-Catalyzed Hydrolysis, followed by DecarboxylationModerate to Fast3-Oxopropanoic Acid, Methanol, Acetaldehyde, CO₂
Neutral (pH 6-7) Uncatalyzed HydrolysisSlow3-Oxopropanoic Acid, Methanol
Basic (pH > 8) Base-Catalyzed Hydrolysis (Saponification), followed by DecarboxylationFast to Very Fast3-Oxopropanoate Salt, Methanol, Acetaldehyde, CO₂

Illustrative Degradation Pathways

The following diagrams illustrate the chemical pathways for the degradation of this compound.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway M3O This compound H3O_acid 3-Oxopropanoic Acid M3O->H3O_acid + H₂O, H⁺ (Hydrolysis) acetaldehyde_acid Acetaldehyde H3O_acid->acetaldehyde_acid - CO₂ (Decarboxylation) M3O_base This compound salt 3-Oxopropanoate Salt M3O_base->salt + OH⁻ (Saponification) acetaldehyde_base Acetaldehyde salt->acetaldehyde_base H⁺ workup, -CO₂ (Decarboxylation)

Caption: Degradation of this compound under acidic and basic conditions.

Troubleshooting Workflow

If you are facing issues with experiments involving this compound, use the following workflow to diagnose the problem.

G start Start: Unexpected Experimental Outcome (e.g., low yield, side products) check_conditions Review Reaction Conditions: pH, Temperature, Time start->check_conditions ph_path Is pH strongly acidic (<4) or basic (>8)? check_conditions->ph_path Check pH temp_path Is temperature elevated? check_conditions->temp_path Check Temp ph_path->temp_path No hydrolysis_decarboxylation High Probability of Hydrolysis & Decarboxylation ph_path->hydrolysis_decarboxylation Yes temp_path->hydrolysis_decarboxylation Yes analyze Analyze byproducts (e.g., via NMR, GC-MS) to confirm degradation pathway temp_path->analyze No solution1 Solution: - Lower temperature - Adjust pH closer to neutral - Reduce reaction time hydrolysis_decarboxylation->solution1 solution2 Solution: - Perform reaction at lower temp. - Use milder reagents hydrolysis_decarboxylation->solution2 end Implement optimized conditions solution1->end solution2->end analyze->end

Caption: Troubleshooting workflow for stability issues of this compound.

Protocol: General Stability Assessment

This protocol provides a general method for assessing the stability of this compound under specific pH and temperature conditions.

Objective: To quantify the rate of degradation of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Buffer solutions (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 4, carbonate buffer for pH 9)

  • Internal standard (e.g., dimethyl sulfoxide, 1,4-dioxane (B91453) - must be stable and not react with the compound or its degradation products)

  • Deuterated solvent for NMR analysis (e.g., D₂O) or appropriate mobile phase for HPLC

  • NMR spectrometer or HPLC system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the desired buffer at a known concentration (e.g., 100 mM).

    • Prepare a stock solution of an internal standard in the same buffer.

    • Accurately weigh this compound and dissolve it in the buffer/internal standard solution to a final concentration of approximately 10-20 mM.

  • Incubation:

    • Place the prepared solution in a thermostatically controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C, 37°C, or 50°C).

    • Ensure the container is sealed to prevent evaporation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • The t=0 sample should be taken immediately after preparation.

    • Quench the reaction if necessary by flash-freezing the aliquot in liquid nitrogen or by immediately neutralizing it (if applicable to the analytical method).

  • Analysis (Example using ¹H NMR):

    • Add the aliquot to an NMR tube. If not already in a deuterated solvent, an appropriate amount of D₂O can be added.

    • Acquire a ¹H NMR spectrum.

    • Integrate the signal corresponding to a unique proton on this compound (e.g., the methyl ester protons) and the signal from the internal standard.

    • The concentration of this compound at each time point can be determined relative to the constant concentration of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[M3O]) versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line.

    • The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

Improving the selectivity of Michael additions with Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing methyl 3-oxopropanoate (B1240783) as a Michael donor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Michael addition using methyl 3-oxopropanoate?

A1: The Michael addition is a conjugate addition reaction.[1][2][3] With this compound, a doubly-stabilized enolate is formed, which then acts as the nucleophile (Michael donor).[3][4] The reaction proceeds in three primary steps:

  • Enolate Formation: A base abstracts the acidic proton from the α-carbon (the carbon between the two carbonyl groups) of this compound to form a resonance-stabilized enolate.[5][6]

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-conjugate addition, forming a new carbon-carbon bond.[3][5]

  • Protonation: The resulting enolate intermediate is protonated, often by the solvent or during aqueous workup, to yield the final 1,5-dicarbonyl product, known as the Michael adduct.[3][5]

G General Mechanism of Michael Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (C-C Bond Formation) cluster_2 Step 3: Protonation Donor This compound Enolate Stabilized Enolate Donor->Enolate Deprotonation Base Base (B:) Acceptor α,β-Unsaturated Acceptor Enolate->Acceptor Attack on β-Carbon Intermediate New Enolate Intermediate Acceptor->Intermediate 1,4-Conjugate Addition Product Michael Adduct (1,5-Dicarbonyl) Intermediate->Product Proton Transfer ProtonSource Proton Source (H-A)

A diagram of the Michael addition mechanism.

Q2: I am observing low or no yield of the desired Michael adduct. What are the potential causes and solutions?

A2: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of base, reaction conditions, and potential for the reverse reaction.

  • Incorrect Base: The base may be too weak to effectively deprotonate the this compound, or it may be too strong, leading to side reactions. For β-ketoesters, weaker bases like sodium ethoxide or potassium carbonate are often sufficient.[7] For less acidic donors or more challenging acceptors, a stronger, non-nucleophilic base like DBU may be required.[8]

  • Reversibility (Retro-Michael Reaction): The Michael addition can be reversible, especially if the final adduct is sterically hindered or energetically unfavorable. To counter this, you can add a reagent like TMSCl to trap the enolate intermediate, preventing the reverse reaction.[9] Another strategy is to choose conditions where the product precipitates out of the reaction mixture, driving the equilibrium forward.[9]

  • Poor Reactivity: The Michael acceptor may be sterically hindered or electronically deactivated. In such cases, increasing the reaction temperature or using a catalyst (e.g., a Lewis acid) can improve the yield.[10][11]

TroubleshootingWorkflow Start Low / No Yield Cause1 Incorrect Base Choice? Start->Cause1 Cause2 Is Reaction Reversible? Start->Cause2 Cause3 Poor Reactant Activity? Start->Cause3 Cause4 Suboptimal Conditions? Start->Cause4 Solution1a Use stronger base (e.g., DBU) Cause1->Solution1a Solution1b Use weaker base (e.g., K₂CO₃) Cause1->Solution1b Solution2a Trap enolate (e.g., TMSCl) Cause2->Solution2a Solution2b Find condition to precipitate product Cause2->Solution2b Solution3a Increase temperature Cause3->Solution3a Solution3b Add Lewis acid catalyst (e.g., Yb(OTf)₃) Cause3->Solution3b Solution4a Change solvent Cause4->Solution4a Solution4b Increase reaction time Cause4->Solution4b G Acceptor α,β-Unsaturated Ketone β-Carbon (Electrophilic) Carbonyl Carbon (Electrophilic) Product_1_4 1,4-Adduct (Michael Product) Product_1_2 1,2-Adduct (Side Product) Donor Enolate of This compound Donor->Acceptor:f1 1,4-Addition (Favored, 'Soft' Nucleophile) Donor->Acceptor:f2 1,2-Addition (Disfavored)

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative analysis of Methyl 3-oxopropanoate (B1240783). The information is intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this keto-ester.

Introduction

Methyl 3-oxopropanoate is a reactive β-keto ester of interest in various synthetic and biological studies. Accurate quantification is crucial for process monitoring, quality control, and kinetic studies. Due to its chemical structure, which lacks a strong native chromophore, direct analysis by HPLC with Ultraviolet (UV) detection is challenging, often necessitating a derivatization step to enhance sensitivity and selectivity. This guide outlines a validated HPLC method involving pre-column derivatization and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, available instrumentation, and throughput.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UV with DNPH DerivatizationGC-MS with SilylationDirect Analysis by LC-MS/MS
Principle Pre-column derivatization of the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a UV-active hydrazone, followed by separation on a reversed-phase column and UV detection.Derivatization of the enol form with a silylation reagent (e.g., BSTFA) to increase volatility and thermal stability, followed by separation on a capillary GC column and mass spectrometric detection.Direct injection of the sample, separation by reversed-phase or HILIC chromatography, and detection by mass spectrometry, typically using electrospray ionization (ESI).
Sample Preparation Derivatization reaction, followed by extraction and solvent exchange.Liquid-liquid extraction (if in aqueous matrix), evaporation to dryness, and derivatization.Minimal sample preparation, typically dilution and filtration. Derivatization may be used to enhance ionization efficiency.
Selectivity Good. Dependent on chromatographic separation of the DNPH derivative from other carbonyl compounds and matrix components.Very high. Based on both chromatographic retention time and mass fragmentation pattern.Excellent. Highly selective due to the use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Sensitivity (Typical LOQ) Low to mid µg/mL range.Low to mid ng/mL range.[1]High pg/mL to low ng/mL range.
Throughput Moderate. The derivatization step adds to the sample preparation time.Moderate. Derivatization and longer GC run times can limit throughput.High. Direct injection and fast LC gradients allow for rapid analysis.
Instrumentation Standard HPLC system with a UV detector.Gas chromatograph coupled to a mass spectrometer.Liquid chromatograph coupled to a tandem mass spectrometer.
Advantages Widely available instrumentation, robust and cost-effective.High sensitivity and selectivity, provides structural confirmation.Highest sensitivity and selectivity, suitable for complex matrices, minimal sample preparation.
Disadvantages Indirect analysis, derivatization can be time-consuming and introduce variability. Potential for keto-enol tautomerism affecting reaction yield.[2]Derivatization required, potential for thermal degradation of the analyte.Higher instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement).

Proposed HPLC Method with DNPH Derivatization

This section details a proposed HPLC method for the quantification of this compound, including the derivatization procedure and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][4]

Experimental Protocol

1. Derivatization Procedure

The ketone functional group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV spectrophotometry.[2]

  • Reagents:

    • DNPH solution: 0.2% (w/v) 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 0.5% (v/v) phosphoric acid.

    • This compound standard stock solution (1 mg/mL) in acetonitrile.

    • Acetonitrile (HPLC grade), Water (HPLC grade).

  • Procedure:

    • To 100 µL of the sample or standard solution in acetonitrile, add 500 µL of the DNPH reagent solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for HPLC analysis. If necessary, dilute with the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.[2]

  • Injection Volume: 10 µL.

Method Validation Protocol

The objective of the validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5]

  • Specificity/Selectivity:

    • Analyze blank samples (matrix without analyte) and samples spiked with this compound.

    • Acceptance Criteria: The blank should show no significant interfering peaks at the retention time of the analyte's DNPH derivative.

  • Linearity and Range:

    • Prepare at least five concentrations of derivatized this compound standards across a specified range (e.g., 1-100 µg/mL).

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy (Recovery):

    • Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, S/N ratios of 3:1 for LOD and 10:1 for LOQ are used.

  • Robustness:

    • Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze the system suitability parameters for each condition.

    • Acceptance Criteria: The method should remain unaffected by small, deliberate variations in parameters.

Mandatory Visualizations

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting StandardPrep Prepare Standard Stock & Working Solutions Derivatization Derivatize Standards & Samples with DNPH StandardPrep->Derivatization SamplePrep Prepare Sample Solutions (including spiked & blank) SamplePrep->Derivatization HPLC_Analysis HPLC-UV Analysis (360 nm) Derivatization->HPLC_Analysis Specificity Specificity DataProcessing Data Processing (Peak Integration) Specificity->DataProcessing Linearity Linearity & Range Linearity->DataProcessing Accuracy Accuracy Accuracy->DataProcessing Precision Precision (Repeatability & Intermediate) Precision->DataProcessing LOD_LOQ LOD & LOQ LOD_LOQ->DataProcessing Robustness Robustness Robustness->DataProcessing FinalReport Validation Report DataProcessing->FinalReport

Caption: Workflow for HPLC Method Validation.

Derivatization_Pathway M3O This compound (Analyte) process Derivatization (Acidic Condition, 60°C) M3O->process DNPH 2,4-Dinitrophenylhydrazine (DNPH Reagent) DNPH->process Product Methyl 3-(2-(2,4-dinitrophenyl)hydrazono)propanoate (UV-Active Product) process->Product

Caption: Derivatization Reaction Pathway.

References

A Comparative Study on the Reactivity of Methyl 3-oxopropanoate and Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Synthons in Organic Chemistry

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the plethora of available synthons, active methylene (B1212753) compounds stand out for their versatility in forming carbon-carbon bonds. This guide provides a detailed comparative analysis of the reactivity of two such compounds: Methyl 3-oxopropanoate (B1240783), a β-keto ester, and Dimethyl Malonate, a malonic ester. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes.

At a Glance: Key Differences in Reactivity

The primary distinction in the reactivity of Methyl 3-oxopropanoate and Dimethyl Malonate stems from the acidity of their α-protons, which dictates the ease of enolate formation—the crucial step for their participation in a wide array of reactions.

FeatureThis compound (β-Keto Ester)Dimethyl Malonate (Malonic Ester)
pKa of α-proton ~11[1]~13[1]
Acidity More acidicLess acidic
Enolate Formation Readily forms an enolate with weaker basesRequires a stronger base for complete enolate formation
Reactivity Profile Generally more reactive in reactions involving the α-carbonModerately reactive, offering good control in many cases
Primary Synthetic Use Synthesis of ketones and substituted β-keto estersSynthesis of carboxylic acids and their derivatives (Malonic Ester Synthesis)

Comparative Analysis of Key Reactions

The utility of these two synthons is best illustrated by their performance in fundamental organic transformations.

Alkylation: Building Carbon Skeletons

Alkylation of the α-carbon is a cornerstone of C-C bond formation. The difference in acidity between this compound and Dimethyl Malonate significantly influences the conditions required and the propensity for mono- versus di-alkylation.

General Reaction Scheme:

  • Enolate Formation: Deprotonation of the α-carbon using a suitable base.

  • Nucleophilic Attack: The resulting enolate attacks an alkyl halide in an SN2 reaction.

Comparative Data:

SubstrateBaseAlkylating AgentProductYield (%)Reference
Methyl Acetoacetate*Sodium MethoxideBromoethaneMethyl 2-ethylacetoacetate~97% (of distillate)[2]
Diethyl MalonateSodium EthoxideMethyl BromideDiethyl Methylmalonate79-83%

Note: Experimental data for this compound is limited; Methyl Acetoacetate is used as a representative β-keto ester.

Due to its lower pKa, this compound can be effectively deprotonated by weaker bases compared to Dimethyl Malonate. This heightened acidity also means that the equilibrium for enolate formation lies further to the right, often leading to higher reactivity. However, this can also increase the likelihood of di-alkylation if stoichiometry is not carefully controlled. The malonic ester synthesis, utilizing compounds like Dimethyl Malonate, is a well-established method for preparing substituted carboxylic acids, where the potential for both mono- and di-alkylation is a key feature.[3][4]

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. It is a powerful tool for constructing carbon-carbon double bonds.

General Reaction Scheme:

  • Enolate Formation: A weak base catalyzes the formation of the enolate.

  • Nucleophilic Addition: The enolate adds to the carbonyl carbon of an aldehyde or ketone.

  • Dehydration: Elimination of a water molecule to form the α,β-unsaturated product.

Comparative Data:

Active Methylene CompoundCarbonyl CompoundCatalystProductYield (%)Reference
Ethyl Acetoacetate*BenzaldehydePiperidineEthyl benzylideneacetoacetate-[5]
Diethyl MalonateBenzaldehydePiperidineDiethyl benzalmalonate89-91%

Note: Ethyl Acetoacetate is used as a representative β-keto ester.

In Knoevenagel condensations, both β-keto esters and malonic esters are effective nucleophiles.[5][6][7] The choice between them can influence reaction rates and the stability of the final product. The reaction is typically catalyzed by weak bases like amines.[5]

Decarboxylation: Removal of a Carboxyl Group

A significant advantage of using these synthons is the ability to remove one of the activating ester groups through hydrolysis and subsequent decarboxylation. This allows for the synthesis of ketones from β-keto esters and carboxylic acids from malonic esters.[8][9][10][11]

General Reaction Scheme:

  • Hydrolysis: The ester groups are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.

  • Decarboxylation: Upon heating, the resulting β-keto acid or malonic acid derivative loses carbon dioxide.

Key Differences:

  • Product of Decarboxylation: The decarboxylation of a β-keto acid (derived from a β-keto ester) yields a ketone.[8] The decarboxylation of a substituted malonic acid (from a malonic ester) yields a substituted carboxylic acid.[10]

  • Reaction Conditions: While both require heating, the ease of decarboxylation can be influenced by the structure of the substrate. The reaction proceeds through a cyclic six-membered transition state.[11]

Experimental Protocols

For reproducible results, detailed experimental procedures are crucial. Below are representative protocols for the key reactions discussed.

Protocol 1: Alkylation of a β-Keto Ester (Methyl Acetoacetate)

Objective: To synthesize Methyl 2-ethylacetoacetate.

Materials:

  • Methanol

  • Sodium Methoxide

  • Methyl Acetoacetate

  • Bromoethane

Procedure:

  • In a suitable reaction vessel, dissolve Sodium Methoxide (7.0 g) in absolute Methanol (40 ml).

  • To this solution, add Methyl Acetoacetate (15.1 g).

  • Add Bromoethane (20.0 g) to the mixture.

  • The reaction mixture is then processed to isolate the product. The fraction boiling between 180-190°C is collected.[2]

Protocol 2: Knoevenagel Condensation with a Malonic Ester (Diethyl Malonate)

Objective: To synthesize Diethyl benzalmalonate.

Materials:

  • Diethyl Malonate

  • Benzaldehyde

  • Piperidine

  • Benzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine Diethyl Malonate (0.63 mole), Benzaldehyde (0.66 mole), Piperidine (catalytic amount), and Benzene (200 ml).

  • Reflux the mixture vigorously until no more water is collected in the Dean-Stark trap.

  • After cooling, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Protocol 3: Hydrolysis and Decarboxylation of a β-Keto Acid

Objective: To prepare a ketone from a β-keto ester derivative.

Procedure:

  • The β-keto ester is hydrolyzed to the corresponding β-keto acid by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH followed by acidification).[8][12]

  • The resulting β-keto acid is then heated, often in the presence of the acidic workup solution, to induce decarboxylation.[10] The loss of CO2 is typically vigorous.

  • The final ketone product is then isolated through extraction and purified.

Visualizing the Chemistry: Reaction Pathways and Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for visualization using Graphviz.

Alkylation of an Active Methylene Compound

Alkylation_Workflow cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Workup & Purification A Active Methylene Compound C Enolate A->C Deprotonation B Base B->C E Alkylated Product C->E SN2 Attack D Alkyl Halide D->E F Quench E->F G Extraction F->G H Purification G->H

Caption: Experimental workflow for the alkylation of an active methylene compound.

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism A Active Methylene Compound C Enolate A->C + Base - HB⁺ B Base E Alkoxide Intermediate C->E + Aldehyde/Ketone D Aldehyde/ Ketone D->E F β-Hydroxy Adduct E->F + HB⁺ - Base G α,β-Unsaturated Product F->G - H₂O H Water

Caption: Generalized mechanism of the Knoevenagel condensation.

Decarboxylation of a β-Keto Acid

Decarboxylation_Pathway β-Keto Acid β-Keto Acid Cyclic Transition State Cyclic Transition State β-Keto Acid->Cyclic Transition State Heat Enol Intermediate + CO₂ Enol Intermediate + CO₂ Cyclic Transition State->Enol Intermediate + CO₂ Ketone Ketone Enol Intermediate + CO₂->Ketone

Caption: Reaction pathway for the decarboxylation of a β-keto acid.

Conclusion

References

Spectroscopic Confirmation of Methyl 3-oxopropanoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of reaction products is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of spectroscopic data for the characterization of common reaction products derived from Methyl 3-oxopropanoate (B1240783), a versatile C4 building block.

Methyl 3-oxopropanoate's bifunctional nature, possessing both an ester and a ketone-like methylene (B1212753) group, allows for a variety of chemical transformations. This guide focuses on four principal reaction classes: pyrazolone (B3327878) formation, barbiturate (B1230296) synthesis, Knoevenagel condensation, and Michael addition. We present a comparative summary of the expected spectroscopic data for the resulting products, alongside detailed experimental protocols for their synthesis and characterization.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for the products of key reactions involving this compound or its close analogs. This data is essential for the confirmation of product identity and purity.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Reaction Product TypeKey Proton Signals (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)Notes
5-Pyrazolone Derivative ~2.2s-CH₃ group on the pyrazolone ring.[1]
~3.4s-CH₂ group of the pyrazolone ring (keto tautomer).[1]
~5.4s-CH group of the pyrazolone ring (enol tautomer).[1]
7.2-7.9m-Aromatic protons if a phenylhydrazine (B124118) is used.[1]
~11.4br s-NH proton (enol tautomer), exchangeable with D₂O.[1]
Barbituric Acid Derivative 10.0-11.5br s-NH protons of the barbiturate ring, exchangeable with D₂O.[2]
7.0-8.0m-Protons of aromatic substituents.[3]
2.0-3.0m-Aliphatic protons of substituents at the C5 position.[3]
Knoevenagel Condensation Product 7.5-8.5s-Vinylic proton (=CH-Ar).
7.2-7.8m-Aromatic protons of the aldehyde reactant.[4]
3.8-3.9s-OCH₃ protons of the methyl ester.
Michael Adduct (amine addition) 2.5-2.9t~6.5CH₂ adjacent to the ester carbonyl.[5]
2.8-3.1t~6.5CH₂ adjacent to the newly introduced nitrogen.[5]
3.7s-OCH₃ protons of the methyl ester.[5]
7.2-7.4m-Aromatic protons if an aromatic amine is used.[5]
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Reaction Product TypeKey Carbon Signals (δ, ppm)Notes
5-Pyrazolone Derivative ~170C=O of the pyrazolone ring.[6]
~156C3 of the pyrazolone ring.[6]
~43CH₂ of the pyrazolone ring.[6]
~16CH₃ of the pyrazolone ring.[6]
Barbituric Acid Derivative 160-170C=O carbons of the barbiturate ring.[2][7]
150-155C5 carbon of the barbiturate ring.[2]
120-140Aromatic carbons of substituents.[2][3]
Knoevenagel Condensation Product ~165C=O of the methyl ester.
140-150Vinylic carbon attached to the aromatic ring.
125-135Aromatic carbons.
~52OCH₃ of the methyl ester.
Michael Adduct (amine addition) ~173C=O of the methyl ester.[5]
~52OCH₃ of the methyl ester.[5]
40-50Carbons of the ethyl backbone.[5]
Table 3: Infrared (IR) Spectroscopy Data
Reaction Product TypeKey IR Absorption Bands (cm⁻¹)Functional Group
5-Pyrazolone Derivative 1710C=O stretch.[1]
1595C=N stretch.[1]
3100-3400N-H stretch (broad).
Barbituric Acid Derivative 1650-1750C=O stretches (multiple bands).[7]
3100-3300N-H stretches.[3]
Knoevenagel Condensation Product 1700-1730C=O stretch (ester).[8]
1620-1640C=C stretch.
~3050=C-H stretch.
Michael Adduct (amine addition) 1730-1750C=O stretch (ester).[5]
3300-3500N-H stretch (if a primary or secondary amine is used).
1100-1300C-N stretch.
Table 4: Mass Spectrometry (MS) Data
Reaction Product TypeIonization MethodKey Fragments (m/z)Fragmentation Pattern
5-Pyrazolone Derivative EI[M]⁺, [M-CH₃]⁺, [M-COCH₃]⁺Loss of methyl and acetyl groups from the pyrazolone ring.
Barbituric Acid Derivative EI/ESI[M]⁺, [M+H]⁺, fragments from side-chain lossFragmentation is highly dependent on the substituents at the C5 position.[9]
Knoevenagel Condensation Product EI[M]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺Loss of the methoxy (B1213986) or the entire methoxycarbonyl group is common.
Michael Adduct (amine addition) ESI[M+H]⁺Often shows a stable molecular ion with minimal fragmentation.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the reaction products are provided below. These protocols serve as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis and Characterization of 3-Methyl-1-phenyl-5-pyrazolone
  • Synthesis:

    • To a solution of phenylhydrazine (10 mmol) in ethanol (B145695) (20 mL), add this compound (10 mmol).

    • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1-phenyl-5-pyrazolone.[6]

  • Spectroscopic Characterization:

    • ¹H NMR: Dissolve ~10 mg of the product in 0.6 mL of CDCl₃. Record the spectrum on a 400 MHz spectrometer. Expected peaks include a singlet around 2.2 ppm (CH₃), a singlet around 3.4 ppm (CH₂), and multiplets between 7.2 and 7.9 ppm (aromatic protons).[1][6]

    • ¹³C NMR: Prepare a more concentrated sample (~30 mg in 0.6 mL CDCl₃) and acquire a proton-decoupled spectrum.

    • IR: Obtain the spectrum of the solid product using a KBr pellet or as a Nujol mull. Look for characteristic C=O and C=N stretching frequencies.[1]

    • MS: Analyze the sample using Electron Ionization (EI) to observe the molecular ion and characteristic fragmentation patterns.

Protocol 2: Synthesis and Characterization of a Barbituric Acid Derivative
  • Synthesis:

    • In a round-bottom flask, dissolve urea (B33335) (10 mmol) and this compound (10 mmol) in ethanol (30 mL).

    • Add a catalytic amount of a strong base, such as sodium ethoxide.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction, and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent to obtain the barbituric acid derivative.

  • Spectroscopic Characterization:

    • ¹H NMR: Use DMSO-d₆ as the solvent due to the potential for low solubility in CDCl₃. The NH protons will appear as broad singlets.

    • ¹³C NMR: Acquire the spectrum in DMSO-d₆.

    • IR: Use a KBr pellet to obtain the spectrum, paying close attention to the carbonyl and N-H stretching regions.

    • MS: Electrospray Ionization (ESI) is often suitable for these polar compounds.

Protocol 3: Knoevenagel Condensation of this compound with Benzaldehyde (B42025)
  • Synthesis:

    • In a flask, mix this compound (10 mmol), benzaldehyde (10 mmol), and a catalytic amount of a weak base like piperidine (B6355638) or imidazole (B134444) in a solvent such as dichloromethane.[10]

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, wash the mixture with dilute acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography on silica (B1680970) gel.[4]

  • Spectroscopic Characterization:

    • ¹H NMR: Record the spectrum in CDCl₃. Look for the characteristic vinylic proton signal and the aromatic proton signals.

    • IR: Analyze a thin film of the product. Key absorptions will be the ester C=O and the C=C double bond.

    • MS: EI-MS will likely show the molecular ion and fragments corresponding to the loss of the ester group.

Protocol 4: Michael Addition of an Amine to a this compound Derivative
  • Synthesis:

    • Dissolve the α,β-unsaturated ester derived from a Knoevenagel condensation of this compound (5 mmol) in a suitable solvent like methanol.

    • Add the amine (e.g., benzylamine, 5 mmol) to the solution.

    • The reaction can be performed at room temperature or with gentle heating. Microwave irradiation can also be used to accelerate the reaction.[5]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Spectroscopic Characterization:

    • ¹H NMR: The spectrum in CDCl₃ will show the disappearance of the vinylic protons and the appearance of new signals for the protons on the ethyl backbone.

    • ¹³C NMR: The spectrum will confirm the formation of the C-N bond.

    • IR: The C=C stretching vibration will be absent in the product spectrum.

    • MS: ESI-MS is suitable for confirming the molecular weight of the adduct.

Visualizations

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the characterization of the synthesized products.

Reaction_Pathways cluster_0 Pyrazolone Synthesis cluster_1 Barbiturate Synthesis cluster_2 Knoevenagel Condensation cluster_3 Michael Addition M3OP This compound Pyrazolone 5-Pyrazolone Derivative M3OP->Pyrazolone Condensation Hydrazine Hydrazine / Phenylhydrazine Hydrazine->Pyrazolone M3OP2 This compound Barbiturate Barbituric Acid Derivative M3OP2->Barbiturate Condensation Urea Urea Urea->Barbiturate M3OP3 This compound Knoevenagel_Product α,β-Unsaturated Ester M3OP3->Knoevenagel_Product Base Catalyst Aldehyde Aldehyde Aldehyde->Knoevenagel_Product Knoevenagel_Product2 α,β-Unsaturated Ester Michael_Adduct Michael Adduct Knoevenagel_Product2->Michael_Adduct Nucleophilic Addition Amine Amine Amine->Michael_Adduct

Caption: General reaction pathways of this compound.

Experimental_Workflow Start Synthesized Product Purification Purification (Crystallization / Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Purity_Assessment Purity Assessment Data_Analysis->Structure_Confirmation Data_Analysis->Purity_Assessment

Caption: General experimental workflow for product characterization.

References

Comparative Guide to Purity Assessment of Synthesized Methyl 3-oxopropanoate by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical synthesis and drug development. For a key building block like Methyl 3-oxopropanoate (B1240783), ensuring high purity is critical for the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of synthesized Methyl 3-oxopropanoate, supported by detailed experimental protocols and data.

Introduction to Potential Impurities in this compound Synthesis

The synthesis of this compound, often achieved through methods like the Claisen condensation, can introduce several types of impurities. A thorough purity analysis must be capable of detecting and quantifying:

  • Unreacted Starting Materials: Such as methyl acetate (B1210297) and a suitable base.

  • Side-Reaction Products: Including products of self-condensation of the starting materials or the product itself.

  • Residual Solvents: Organic solvents used during the reaction or purification process.

  • Degradation Products: Compounds resulting from instability of the product, which is known to be sensitive to heat and should be stored at low temperatures.

Comparative Analysis of Purity Assessment Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both high separation efficiency and definitive identification. However, other methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection and identification by mass spectrometry.Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.
Purity (%) 99.5 ± 0.299.3 ± 0.499.6 ± 0.1
Limit of Detection (LOD) ~0.001%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.005%~0.05%~0.3%
Analysis Time per Sample ~30 minutes~25 minutes~10 minutes
Specificity High (provides mass spectral data for identification).Moderate to High (retention time is the primary identifier). Peak shape can be poor for β-keto esters due to keto-enol tautomerism[1].High (provides detailed structural information).
Advantages Excellent for volatile impurities and residual solvents. High sensitivity and specificity.Good for non-volatile impurities. Established quantitative method.Non-destructive. Provides absolute purity via qNMR. Excellent for structural confirmation.
Disadvantages Not suitable for non-volatile or thermally labile compounds. Keto-enol tautomerism can complicate chromatography[2].Tautomerism of β-keto esters can lead to poor peak shapes[1]. Requires reference standards for impurity identification.Lower sensitivity compared to GC-MS and HPLC. Requires a high-field NMR spectrometer for best results.

Experimental Protocols

GC-MS Analysis of this compound

This method is ideal for the identification and quantification of volatile and semi-volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Chromatographic Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 230°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Prepare a 1000 ppm solution of the synthesized this compound in dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Calculate the purity using the area percent method from the total ion chromatogram (TIC). The percentage purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) x 100.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Solvent Dichloromethane Sample->Solvent Dissolve (1000 ppm) Vial GC Vial Solvent->Vial Transfer Injector Injector (230°C) Vial->Injector GC_Column DB-5ms Column (Temp. Program) Injector->GC_Column Vaporization & Injection MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Separation TIC Total Ion Chromatogram (TIC) MS_Detector->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Peak Integration Purity_Calc Purity Calculation (Area % Method) Mass_Spectra->Purity_Calc Identification Final_Report Final_Report Purity_Calc->Final_Report Generate Report

Caption: Workflow for the purity assessment of this compound using GC-MS.

Conclusion

For the purity assessment of synthesized this compound, GC-MS offers a highly sensitive and specific method for the identification and quantification of volatile impurities and residual solvents. While HPLC and NMR are valuable complementary techniques, the comprehensive data provided by GC-MS, combining chromatographic separation with mass spectral identification, makes it an indispensable tool for ensuring the quality and purity of this important synthetic intermediate. The choice of a non-polar column is crucial to mitigate the effects of keto-enol tautomerism on the chromatography.

References

A Comparative Guide to Catalysts for the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals, natural products, and specialty chemicals. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs. We will explore the performance of organocatalysts, heterogeneous catalysts, and biocatalysts in the two primary synthetic routes: transesterification and Claisen condensation.

Executive Summary of Catalyst Performance

The choice of catalyst for β-keto ester synthesis hinges on a balance of factors including yield, reaction time, temperature, and substrate scope. Below is a summary of the performance of representative catalysts in the transesterification of ethyl acetoacetate, a common model reaction.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Key Advantages
Organocatalyst
Boric Acid10 mol%Toluene60835Environmentally benign, low cost.[1]
Silica-Supported Boric Acid10 wt%Solvent-free80295Heterogeneous, recyclable, mild conditions.[1][2]
3-Nitrobenzeneboronic Acid2.5 mol%TolueneReflux592High yields with low catalyst loading.[1]
4-(Dimethylamino)pyridine (DMAP)30 mol%TolueneReflux--Effective for forcing reactions to completion with excess ester.
Heterogeneous Catalyst
Yttria-ZirconiaCatalytic amountNot specifiedNot specifiedNot specifiedGood to ExcellentHigh thermal stability, reusable.[1]
Borate/ZirconiaNot specifiedSolvent-freeNot specifiedNot specifiedModerate to GoodSelective for β-keto esters.[1]
Biocatalyst
Candida antarctica Lipase (B570770) B (CALB)10% (w/w of alcohol)Solvent-free408>90High yield, mild conditions, chemo- and enantioselective.[3]

General Experimental Workflow

The synthesis of β-keto esters, whether by transesterification or Claisen condensation, follows a general workflow that can be adapted based on the chosen catalytic system.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (Ester, Alcohol/Ester) mixing Mixing and Temperature Control reactants->mixing catalyst Catalyst Selection catalyst->mixing solvent Solvent Selection solvent->mixing monitoring Reaction Monitoring (TLC, GC, etc.) mixing->monitoring quenching Quenching monitoring->quenching Completion extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Chromatography, etc.) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the catalytic synthesis of β-keto esters.

Detailed Experimental Protocols

Transesterification using Silica-Supported Boric Acid (Heterogeneous Catalyst)

This protocol describes a solvent-free, environmentally friendly method for the transesterification of β-keto esters.[2]

Materials:

  • β-keto ester (1 mmol)

  • Alcohol (1.1 mmol)

  • Silica-supported boric acid (SiO₂–H₃BO₃) (50 mg, 8.3 mol%)

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean reaction vessel equipped with a magnetic stir bar, combine the β-keto ester (1 mmol), the alcohol (1.1 mmol), and silica-supported boric acid (50 mg).

  • Heat the mixture to 100 °C with stirring for 5-7 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter to remove the catalyst.

  • Wash the recovered catalyst with the same solvent and dry for reuse.

  • Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Claisen Condensation using Sodium Ethoxide (Homogeneous Base)

This protocol provides a general procedure for the classic Claisen condensation to synthesize β-keto esters.[4][5]

Materials:

  • Enolizable ester (e.g., ethyl acetate) (1 equivalent)

  • Sodium ethoxide (1 equivalent)

  • Anhydrous ethanol

  • Anhydrous solvent (e.g., THF, diethyl ether, or toluene)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Brine

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of sodium ethoxide (1 equivalent) in anhydrous ethanol.

  • In a separate flask, prepare a solution of the enolizable ester (1 equivalent) in an anhydrous solvent.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Slowly add the ester solution to the cooled base solution with stirring.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of dilute aqueous acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting β-keto ester by column chromatography or distillation.

Lipase-Catalyzed Transesterification (Biocatalyst)

This protocol outlines a mild, solvent-free synthesis of β-keto esters using an immobilized lipase.[3]

Materials:

  • Alcohol (5 mmol)

  • β-keto ester (20 mmol)

  • Immobilized Candida antarctica lipase B (CALB) (10% w/w of alcohol)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a 50-mL flask, create a homogeneous mixture of the alcohol (5 mmol) and the β-keto ester (20 mmol).

  • Add the immobilized CALB (10% w/w of the alcohol) to the mixture.

  • Connect the flask to a rotary evaporator and swirl the mixture at 40 °C under reduced pressure (10 torr) for 8 hours.

  • After the reaction is complete, add 20 mL of CH₂Cl₂ to the flask.

  • Remove the immobilized lipase by filtration. The lipase can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica-gel column chromatography.

Catalyst Comparison and Substrate Scope

Organocatalysts
  • Boric Acid and Derivatives: Boric acid is an environmentally benign and inexpensive catalyst.[6] Its catalytic activity is enhanced when supported on silica, allowing for solvent-free conditions and catalyst recycling.[2] Arylboronic acids, especially those with electron-withdrawing groups like 3-nitrobenzeneboronic acid, show high efficiency at low catalyst loadings.[1] The substrate scope for boric acid-catalyzed transesterification is broad, including primary, secondary, allylic, and propargylic alcohols.[6] However, tertiary alcohols are generally not compatible with these conditions.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for transesterification. It is particularly useful when an excess of the starting ester is employed to drive the reaction to completion. Non-enolisable β-keto esters and tertiary alcohols are generally not compatible with DMAP catalysis.

Heterogeneous Catalysts
  • Mixed Metal Oxides (Yttria-Zirconia, Borate/Zirconia): These solid acid catalysts offer the advantages of high thermal stability, ease of separation, and reusability. They have demonstrated good to excellent yields in the transesterification of β-keto esters, often under solvent-free conditions.[1] Their selectivity towards β-keto esters over other ester types is a significant advantage.

Biocatalysts
  • Lipases: Immobilized lipases, such as Candida antarctica lipase B (CALB), are highly efficient and selective catalysts for β-keto ester synthesis. They operate under mild, often solvent-free conditions, providing high yields.[3] A key advantage of lipases is their potential for chemo- and enantioselectivity, making them valuable for the synthesis of chiral β-keto esters. The substrate scope is generally broad, accommodating a variety of alcohols.

Signaling Pathways and Logical Relationships

The synthesis of β-keto esters via Claisen condensation is a base-catalyzed process involving the formation of an enolate intermediate. The following diagram illustrates the key steps and logical flow of this reaction.

G cluster_claisen Claisen Condensation Pathway ester1 Enolizable Ester enolate Ester Enolate (Nucleophile) ester1->enolate + Base base Base (e.g., NaOEt) base->enolate final_enolate Resonance-Stabilized Enolate of Product base->final_enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack ester2 Ester (Electrophile) ester2->tetrahedral product β-Keto Ester tetrahedral->product - Alkoxide alkoxide Alkoxide Leaving Group tetrahedral->alkoxide product->final_enolate + Base (drives equilibrium) final_enolate->product + H+ acid_workup Acidic Work-up acid_workup->product

Caption: Key steps in the base-catalyzed Claisen condensation.

Conclusion

The selection of a catalyst for the synthesis of β-keto esters is a critical decision that impacts the efficiency, selectivity, and environmental footprint of the process. For green and cost-effective syntheses, silica-supported boric acid and other heterogeneous catalysts offer significant advantages in terms of reusability and mild reaction conditions. Organocatalysts like substituted boronic acids provide high yields with low catalyst loadings. For applications requiring high chemo- and enantioselectivity, biocatalysts such as immobilized lipases are unparalleled. This guide provides a foundation for researchers to make informed decisions based on the specific requirements of their synthetic targets. Further optimization of reaction conditions for specific substrates is always recommended.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for β-Keto Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of β-keto esters is critical. These compounds are not only key intermediates in organic synthesis but are also found in various biologically active molecules.[1] A significant analytical challenge arises from their existence as a dynamic equilibrium of keto and enol tautomers, which can be influenced by solvent, temperature, and pH.[1] This tautomerism can lead to issues like peak broadening or the appearance of multiple signals for a single compound, complicating analysis.[1]

This guide provides an objective comparison of common analytical methods for β-keto ester analysis, offering detailed experimental protocols and performance data to aid in method selection and cross-validation. Cross-validation is essential when comparing or combining data from different analytical methods, ensuring consistency and reliability in results.[2][3]

Core Analytical Methods

The primary techniques for the analysis of β-keto esters include spectroscopic methods for structural characterization and chromatographic methods for separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of β-keto esters, allowing for the direct observation and quantification of both keto and enol tautomers in solution.[1][4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for quantifying β-keto esters. However, the keto-enol tautomerism can cause poor peak shapes.[5] Method adjustments, such as increased temperature or the use of acidic mobile phases, can help speed up the interconversion to present a single, averaged state to the detector.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. Analysis of β-keto esters often requires a derivatization step to increase volatility and thermal stability.[6] In some cases, the tautomers can be separated on a capillary column.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a robust method for quantification, especially in complex matrices.[8]

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the three main quantitative methods used in β-keto ester analysis. The values are representative and may vary based on the specific analyte, matrix, and instrumentation.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.99[9]> 0.99> 0.995
Accuracy (% Recovery) 85–115%80–120%85–115%[8]
Precision (% RSD / CV) < 5%[9]< 10%< 5%[8]
Limit of Quantitation (LOQ) Analyte Dependent (ng/mL range)Analyte Dependent (pg/mL range)High Sensitivity (pg/mL to fg/mL range)[8]
Specificity Good, but susceptible to co-eluting impurities.High, based on retention time and mass fragmentation.Very High, based on retention time and specific MRM transitions.[8]
Key Challenge Poor peak shape due to tautomerism.[5]Requires derivatization for volatility.[6]Potential for matrix effects (ion suppression/enhancement).

Mandatory Visualization

The cross-validation process ensures that different analytical methods yield comparable results for the same set of samples. The workflow below illustrates the key steps in comparing two validated analytical methods.

Cross_Validation_Workflow cluster_0 Method A cluster_1 Method B cluster_2 Data Comparison A_Val Validated Method A (e.g., HPLC-UV) A_QC Analyze QC Samples (Low, Med, High) A_Val->A_QC A_IS Analyze Incurred Samples A_QC->A_IS Stat_Analysis Statistical Analysis A_QC->Stat_Analysis Data Set A A_IS->Stat_Analysis B_Val Validated Method B (e.g., LC-MS/MS) B_QC Analyze QC Samples (Low, Med, High) B_Val->B_QC B_IS Analyze Incurred Samples B_QC->B_IS B_QC->Stat_Analysis Data Set B B_IS->Stat_Analysis Deming Deming Regression Stat_Analysis->Deming BlandAltman Bland-Altman Plot Stat_Analysis->BlandAltman Result Assess Method Correlation & Bias Deming->Result BlandAltman->Result

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and should be optimized for the specific β-keto ester and sample matrix.

HPLC-UV Method

This method is suitable for the quantification of β-keto esters in samples with relatively clean matrices.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.

    • If analyzing from a complex matrix (e.g., plasma), perform a protein precipitation with acetonitrile or a liquid-liquid extraction.

    • Filter the final solution through a 0.2 µm syringe filter before injection.[10]

  • Instrumentation and Conditions:

    • System: High-Performance Liquid Chromatography with a UV Detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An acidic mobile phase can help to promote a single tautomeric form.[5]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: Elevated temperature (e.g., 40°C) may be used to accelerate tautomer interconversion and improve peak shape.[5]

    • Detection: UV detection at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm).[10]

    • Quantification: Create a calibration curve using standards of known concentrations.

GC-MS Method

This method is highly selective and sensitive but typically requires derivatization.

  • Sample Preparation and Derivatization:

    • For biological samples, perform deproteinization (e.g., with perchloric acid) followed by centrifugation.[6] Add an appropriate internal standard.

    • Dry the sample extract completely under a stream of nitrogen.

    • Oximation: React the dried sample with methoxyamine hydrochloride in pyridine (B92270) to protect the keto group.[6]

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert the ester group into a more volatile silyl (B83357) derivative.[6]

  • Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as a HP-5 (or equivalent).[7]

    • Injector Temperature: Set to a temperature (e.g., 250°C) that ensures volatilization without thermal degradation.

    • Oven Program: A temperature gradient is programmed to separate the analyte from other components (e.g., start at 80°C, ramp to 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

LC-MS/MS Method

This is the preferred method for high-sensitivity and high-specificity quantification in complex biological matrices.

  • Sample Preparation:

    • Sample preparation is similar to HPLC-UV, typically involving protein precipitation or solid-phase extraction (SPE) to clean up the sample.

    • Add a stable isotope-labeled internal standard to the sample prior to extraction to correct for matrix effects and procedural losses.

  • Instrumentation and Conditions:

    • System: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: Use chromatographic conditions similar to the HPLC-UV method to achieve separation.

    • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's structure.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure maximum specificity and sensitivity.[8]

  • Method Validation:

    • A full validation should be performed, assessing parameters such as extraction efficiency, matrix effects, accuracy, precision (intra- and inter-day), linearity, and stability.[8]

    • Accuracy is often evaluated via spike and recovery experiments, with average recovery expected to be within 85-115%.[8]

    • Precision should be less than 15% CV (Coefficient of Variation), and ideally less than 5%.[8]

References

A Comparative Guide to Validating Novel Heterocycle Structures Synthesized from Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 3-oxopropanoate (B1240783) serves as a versatile and cost-effective starting material for a variety of heterocyclic scaffolds, including pyrazoles, pyridinones, and pyrimidinones. However, the successful synthesis of a novel compound is only the first step; rigorous structural validation is paramount to ensure the identity and purity of the molecule before proceeding with further studies.

This guide provides a comparative overview of the most effective analytical techniques for the structural elucidation of novel heterocycles. We will delve into the principles of each method, present a comparative analysis of their capabilities, and provide standardized experimental protocols to aid in the selection of the most appropriate validation strategy.

The Importance of Orthogonal Validation Techniques

No single analytical method can provide a complete and unambiguous structural determination. A robust validation strategy relies on the integration of data from several complementary techniques. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique probes different aspects of the molecule, and together they provide a comprehensive picture of its atomic composition, connectivity, and functional groups.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, the amount of sample available, and the physical properties of the compound. The following table summarizes and compares the key features of the primary spectroscopic methods used in structural validation.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) SpectroscopyX-ray Crystallography
Information Provided Detailed carbon-hydrogen framework, atom connectivity (2D NMR), stereochemistry.[1][2]Molecular weight, elemental composition (HRMS), fragmentation patterns.[1][3]Presence or absence of specific functional groups.[2]Definitive 3D molecular structure and stereochemistry in the solid state.
Sensitivity Low (mg to µg)High (ng to fg)[4]Moderate (mg to µg)Low (requires single crystal)
Sample Requirement Non-destructive, requires soluble sample (1-10 mg).[5]Destructive, very small amount required.Non-destructive, small amount required.Non-destructive, requires a high-quality single crystal.
Typical Application Primary structure elucidation, confirming atom-to-atom connections.Determining molecular formula, identifying known compounds by fragmentation.Quick confirmation of functional groups (e.g., C=O, N-H).Absolute proof of structure when a suitable crystal is available.
Key Advantage Unparalleled detail on molecular connectivity.[2]Exceptional sensitivity and ability to determine elemental formula.[4]Fast, simple, and provides a characteristic "fingerprint" of the molecule.[2]Provides the unambiguous, absolute structure.
Limitations Lower sensitivity, requires relatively pure sample.[4]Isomers can be difficult to distinguish, provides limited connectivity data.[5]Provides limited information on the overall molecular skeleton.Growing a suitable crystal can be a significant challenge.

Data Interpretation: A Hypothetical Example

To illustrate how data from these techniques are integrated, let's consider a hypothetical novel pyrazole (B372694) synthesized from Methyl 3-oxopropanoate.

Hypothetical Structure: 5-methyl-1H-pyrazol-3-ol

TechniqueExpected DataInterpretation
HRMS (High-Resolution MS) m/z [M+H]⁺: 99.0502Confirms the elemental composition of C₄H₇N₂O⁺ (calculated: 99.0507), consistent with the proposed structure.
¹H NMR (500 MHz, DMSO-d₆) δ 11.8 (s, 1H), 9.5 (s, 1H), 5.3 (s, 1H), 2.1 (s, 3H)Indicates four distinct proton environments: two labile protons (N-H, O-H), one vinyl proton, and one methyl group.
¹³C NMR (125 MHz, DMSO-d₆) δ 160.0, 145.0, 95.0, 10.5Shows four distinct carbon environments, consistent with the pyrazole ring and methyl group.
IR (ATR) 3300-2800 cm⁻¹ (broad), 1640 cm⁻¹, 1580 cm⁻¹Broad peak indicates O-H and N-H stretching. Peaks at 1640 and 1580 suggest C=N and C=C stretching within the aromatic ring.

Experimental Workflows and Logic

Visualizing the process of synthesis and validation, as well as the logic for selecting the appropriate analytical tools, can streamline the research workflow.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation start This compound + Reagent reaction Reaction (e.g., Cyclocondensation) start->reaction purification Purification (Column Chromatography / Recrystallization) reaction->purification ms Mass Spectrometry (MS) - Molecular Weight - Formula (HRMS) purification->ms nmr NMR Spectroscopy - ¹H, ¹³C, COSY, HSQC - Connectivity purification->nmr ir IR Spectroscopy - Functional Groups purification->ir xray X-ray Crystallography (if crystal available) - Absolute Structure purification->xray optional elucidation Structure Elucidation (Data Integration) ms->elucidation nmr->elucidation ir->elucidation xray->elucidation final Validated Novel Heterocycle elucidation->final

Caption: General workflow from synthesis to structural validation.

G start Need to Validate Structure q1 Need Molecular Formula? start->q1 q2 Need Atom Connectivity? q1->q2 No a1 Perform HRMS q1->a1 Yes q3 Need Functional Group Info? q2->q3 No a2 Perform 1D & 2D NMR q2->a2 Yes q4 Need Absolute Stereochemistry? q3->q4 No a3 Perform IR Spectroscopy q3->a3 Yes a4 Attempt X-ray Crystallography q4->a4 Yes end Integrate All Data q4->end No a1->q2 a2->q3 a3->q4 a4->end

Caption: Decision tree for selecting analytical techniques.

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques. Specific parameters should be optimized based on the sample's properties and the instrumentation available.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry heterocyclic compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) in a clean vial. Ensure the solvent does not have signals that would overlap with key sample signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. Optimize parameters such as the number of scans, acquisition time, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

    • If the structure is not immediately obvious, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent appropriate for the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Data Acquisition:

    • Choose an appropriate ionization technique, most commonly Electrospray Ionization (ESI) for polar heterocycles.

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. LC-MS is preferred to ensure analysis of a pure compound.[6]

    • Acquire data in positive or negative ion mode, depending on the acidic/basic nature of the analyte.

    • Operate the mass analyzer (e.g., TOF, Orbitrap) in high-resolution mode to obtain accurate mass measurements (typically to four or five decimal places).

  • Data Processing:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare this to the theoretical mass of the proposed structure.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Ensure the sample is dry and free of solvent.

    • If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for key functional groups (e.g., O-H, N-H, C=O, C=N, C-O). Compare the observed frequencies to standard correlation tables.

By employing these techniques in a complementary fashion, researchers can confidently and accurately validate the structures of novel heterocycles, paving the way for their application in drug discovery and materials science.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral Compounds Derived from Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-oxopropanoate (B1240783) and its derivatives are fundamental building blocks in asymmetric synthesis, frequently utilized to produce chiral compounds such as β-hydroxy esters. These esters are valuable intermediates in the manufacturing of pharmaceuticals and other bioactive molecules.[1] The stereochemistry of these compounds is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a crucial step in the development and quality control of these molecules.[2][3] A sample with a 50:50 mixture of both enantiomers is a racemic mixture with 0% ee, while a sample containing a single pure enantiomer has an ee of 100%.[3]

This guide provides a comprehensive comparison of the principal analytical methods for determining the enantiomeric excess of chiral compounds, with a focus on derivatives of Methyl 3-oxopropanoate. It offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

Comparison of Key Analytical Methods

The selection of an analytical method for determining enantiomeric excess involves a trade-off between accuracy, sensitivity, speed, cost, and the nature of the analyte. The most prominent and widely used techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]Separation of volatile enantiomers based on their interaction with a chiral stationary phase, typically cyclodextrin-based.[5][6]Formation of diastereomeric complexes with a chiral agent, resulting in distinct, quantifiable signals in the NMR spectrum.[2]
Sample Volatility Not required. Suitable for a wide range of compounds.Required. Analytes must be volatile or made volatile through derivatization.[7]Not required.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization (e.g., acylation) to increase volatility and improve separation.[8]Requires addition of a chiral solvating agent (CSA) or derivatizing agent (CDA).[2]
Sensitivity High (ng to pg range).Very high (pg to fg range).[9]Lower (mg range).
Speed Moderate (typically 10-30 minutes per sample).Fast (typically 5-20 minutes per sample).Fast data acquisition, but sample preparation can be longer.
Cost Moderate to high (instrumentation and columns).Moderate (instrumentation and columns).High (instrumentation), but lower consumable costs.
Pros Widely applicable, robust, excellent for preparative scale.[4]High resolution, very sensitive, suitable for complex mixtures like essential oils.[6][7]Non-destructive, provides structural information, no need for pure enantiomer standards for ee determination.[2]
Cons Chiral columns can be expensive and have limited lifetimes.Limited to thermally stable and volatile compounds.[7]Lower sensitivity, potential for signal overlap, chiral agents can be expensive.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers.[11] The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing one to travel through the column faster than the other. Polysaccharide-based columns are very common for this purpose.[2]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection : Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are effective for a broad range of compounds, including β-hydroxy esters.[2]

  • Mobile Phase Preparation : For normal-phase HPLC, a mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.[2] For example, a starting point could be 90:10 (hexane:isopropanol).

  • Sample Preparation : Dissolve the analyte (e.g., a β-hydroxy ester) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Instrumentation and Data Acquisition :

    • Set the flow rate (e.g., 0.5-1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).[12]

    • Use a UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm) for the analyte.[13]

    • Inject the sample and record the chromatogram.

  • Data Analysis : Identify the two peaks corresponding to the enantiomers. Calculate the enantiomeric excess using the peak areas (A1 and A2) with the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .

Experimental Data: Separation of β-Hydroxy Esters

The following table presents example conditions for the chiral HPLC separation of β-hydroxy esters, which can be synthesized from this compound derivatives.

Compound Chiral Column Mobile Phase (Hexane/i-PrOH) Flow Rate (mL/min) Detection (nm) Retention Times (min) Reference
Ethyl (S)-3-hydroxy-3-(4-methoxyphenyl)propanoateReprosil Chiral NR80:200.5220tR(S) = 15.9, tR(R) = 18.7[13]
tert-Butyl (S)-3-hydroxy-3-phenylpropanoateReprosil Chiral NR99:11.0220tR(S) = 11.4, tR(R) = 15.6[13]
Ethyl 2-methyl-3-oxo-2-(trifluoromethylthio)butanoatePhenomenex Lux Amylose-198:20.8260τ(minor) = 10.20, τ(major) = 10.85[14]

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject into HPLC System filter_sample->inject separation Separation on Chiral Column inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate end End calculate->end

Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent method for determining the enantiomeric excess of volatile and thermally stable compounds.[7] For non-volatile compounds like many β-hydroxy esters, a derivatization step is often required to increase their volatility. Acylation to form esters is a common and effective strategy.[8]

Experimental Protocol: Chiral GC Analysis
  • Derivatization (if necessary) : To analyze a chiral alcohol, convert it to a more volatile ester. For example, acetylate the alcohol using acetic acid or acetic anhydride. This step enhances volatility and can improve chromatographic separation.[8]

  • Column Selection : Use a GC column with a chiral stationary phase. Modified cyclodextrin (B1172386) phases (e.g., Chirasil-DEX CB) are widely used and commercially available.[5][8]

  • Sample Preparation : Dilute the derivatized (or underivatized, if sufficiently volatile) sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of ~1 mg/mL.

  • Instrumentation and Data Acquisition :

    • Carrier Gas : Hydrogen or Helium.

    • Injector and Detector Temperature : Set appropriately high to ensure vaporization without degradation (e.g., T_injector = 230°C, T_detector = 250°C).[8]

    • Oven Temperature Program : Start at a lower temperature and ramp up to elute the compounds of interest. A typical program might be: hold at 70°C for 1 min, then ramp at 5°C/min to 180°C.

    • Detector : A Flame Ionization Detector (FID) is commonly used.

  • Data Analysis : Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers in the resulting chromatogram, using the same formula as for HPLC.

Visualization: Chiral GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start derivatize Derivatize Sample (e.g., Acylation) start->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC System dissolve->inject separation Separation on Chiral Column inject->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate end End calculate->end

Workflow for ee determination by Chiral GC, including derivatization.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a powerful, non-destructive method for determining enantiomeric excess.[2] It does not require physical separation of the enantiomers. Instead, an achiral analyte is converted into a mixture of diastereomers by adding a chiral auxiliary. These diastereomers have different physical properties and, therefore, produce distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers.[2]

Two main approaches are used:

  • Chiral Derivatizing Agents (CDAs) : The analyte reacts with a CDA (e.g., Mosher's acid chloride, (R)-MTPA-Cl) to form covalent diastereomeric esters.[12]

  • Chiral Solvating Agents (CSAs) : The analyte forms weak, non-covalent diastereomeric complexes with a CSA (e.g., a derivative of BINOL).[2][15]

Experimental Protocol: NMR Analysis using a CDA
  • Reagent Selection : Choose a suitable chiral derivatizing agent, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acid chloride.[12]

  • Sample Preparation :

    • In an NMR tube, dissolve a known amount of the chiral analyte (e.g., β-hydroxy ester, typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of the CDA and any necessary coupling agents or catalysts.

    • Allow the reaction to proceed to completion to form the diastereomeric esters.

  • Data Acquisition : Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the sample. ¹⁹F NMR can be particularly useful if the CDA contains fluorine, as it provides a clean spectrum with minimal background signals.[10]

  • Data Analysis :

    • Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomers. Protons close to the chiral center often show the largest chemical shift difference (Δδ).

    • Integrate the two distinct signals. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.

    • Calculate ee (%) using the integrals (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| * 100 .

Visualization: Principle of Chiral NMR Analysis

NMR_Logic cluster_enantiomers Enantiomeric Mixture cluster_diastereomers Diastereomeric Complexes cluster_nmr NMR Spectrum R_en (R)-Enantiomer Diast_1 Diastereomer 1 (R-CDA) R_en->Diast_1 S_en (S)-Enantiomer Diast_2 Diastereomer 2 (S-CDA) S_en->Diast_2 CDA Chiral Derivatizing Agent (CDA) CDA->Diast_1 CDA->Diast_2 Signal_1 Distinct Signal 1 (Integral I₁) Diast_1->Signal_1 Signal_2 Distinct Signal 2 (Integral I₂) Diast_2->Signal_2

Logical diagram of ee determination using a Chiral Derivatizing Agent (CDA) in NMR.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-oxopropanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Methyl 3-oxopropanoate (B1240783), a beta-keto ester, requires careful consideration for its proper disposal to mitigate potential hazards. This guide provides essential safety information, operational plans, and step-by-step procedures for the effective management of Methyl 3-oxopropanoate waste.

I. Immediate Safety and Hazard Profile

Before handling this compound, it is crucial to be aware of its potential hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information. General safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Key Hazard Information:

  • Flammability: As with many organic esters, this compound may be flammable. Keep it away from heat, sparks, and open flames.

  • Irritation: It may cause skin and eye irritation upon contact.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.

In case of accidental exposure, take immediate action:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Quantitative Data on Disposal and Exposure Limits

ParameterValueSource
Occupational Exposure Limit (OEL) No data available[1][2]
Biological Limit Values No data available[2]

III. Disposal Procedures

The primary methods for the disposal of this compound are incineration by a licensed waste disposal company and, for small spills, absorption and subsequent disposal as hazardous waste.[1] Discharge into sewer systems or the environment must be strictly avoided.[1]

The recommended method for the disposal of significant quantities of this compound is through a licensed chemical destruction plant.[1]

Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Containerization: Store the waste in a suitable, closed, and properly labeled container. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal via controlled incineration.[1]

For minor spills, the immediate priority is to contain and absorb the material.

Procedure:

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood.

  • Containment: Prevent the spill from spreading.

  • Absorption: For small liquid quantities (<50 mL), absorb the spill onto an inert material such as vermiculite, sand, or cat litter.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Disposal: Seal the container, label it appropriately, and arrange for its disposal through your institution's hazardous waste program.

IV. Experimental Protocol: Chemical Neutralization (Hydrolysis and Decarboxylation)

While incineration is the preferred method, chemical neutralization through hydrolysis (saponification) followed by decarboxylation is a potential alternative for small quantities, transforming the beta-keto ester into less hazardous compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Principle: Beta-keto esters can be hydrolyzed by a base (e.g., potassium hydroxide) to form a beta-keto carboxylate salt. Upon acidification, this salt is converted to the corresponding beta-keto acid, which is often unstable and can be encouraged to decarboxylate (lose CO₂) with gentle heating, yielding a ketone and carbon dioxide.

Materials:

  • This compound waste

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Beaker or flask

  • pH paper or pH meter

  • Heating mantle or water bath (optional)

Procedure:

  • Saponification (Hydrolysis): a. In a suitable beaker or flask placed in a fume hood, add the this compound waste. b. Slowly and with stirring, add a stoichiometric excess (approximately 2 equivalents) of a potassium hydroxide solution. c. Allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of hydrolysis. Monitor the reaction for completion (e.g., by thin-layer chromatography if feasible).

  • Neutralization and Acidification: a. Once the hydrolysis is complete, cool the solution to room temperature. b. Slowly and carefully add dilute hydrochloric acid while stirring. Monitor the pH of the solution. Continue adding acid until the solution is neutral to slightly acidic (pH ~5-7). This will form the beta-keto acid.

  • Decarboxylation: a. Gentle heating of the acidified solution may be required to facilitate the decarboxylation of the beta-keto acid. This will result in the formation of a ketone and the evolution of carbon dioxide gas. Ensure adequate ventilation.

  • Final Disposal: a. After ensuring the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local regulations. Always check with your institution's EHS for guidance on the disposal of the final solution.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess_quantity Assess Quantity and Nature of Waste start->assess_quantity spill Small Spill (<50 mL) assess_quantity->spill Small large_quantity Large Quantity / Unused Product assess_quantity->large_quantity Large absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb licensed_disposal Arrange for Disposal by Licensed Contractor (Incineration) large_quantity->licensed_disposal chemical_neutralization Consider Chemical Neutralization (Hydrolysis & Decarboxylation) large_quantity->chemical_neutralization Alternative for small 'large' quantities collect_waste Collect in Labeled Hazardous Waste Container absorb->collect_waste collect_waste->licensed_disposal end Proper Disposal Complete licensed_disposal->end chemical_neutralization->licensed_disposal Not Feasible or Unsafe perform_neutralization Perform Neutralization Protocol by Trained Personnel chemical_neutralization->perform_neutralization Feasible & Safe aqueous_disposal Dispose of Neutralized Aqueous Waste (per local regulations) perform_neutralization->aqueous_disposal aqueous_disposal->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.

References

Essential Safety and Operational Guidance for Handling Methyl 3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the use of Methyl 3-oxopropanoate (B1240783), a beta-keto ester that requires careful management in a laboratory setting. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl 3-oxopropanoate is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate PPE is critical to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale & Specifications
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Butyl gloves are highly recommended for handling ketones and esters. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[1][2][3]Prevents skin contact, which can lead to irritation. The choice of glove material is critical for adequate protection.[1]
Body Protection A flame-resistant lab coat worn fully buttoned. For larger quantities or increased splash potential, a chemical-resistant apron is advised.Protects the body from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.

Table 2: Glove Selection Guide for Handling Esters and Ketones

Glove MaterialProtection Level Against Esters & KetonesKey Considerations
Butyl Rubber Excellent Recommended for prolonged contact with ketones and esters due to high resistance to permeation.[2][3][4]
Nitrile Rubber Fair to Good (Splash Protection) Suitable for incidental splash contact. Nitrile gloves have poor resistance to some ketones and esters and should be replaced immediately after contamination.[1][5] Breakthrough can occur in under a minute with some chemicals.[6]
Natural Rubber (Latex) Poor to Fair Generally not recommended for use with esters and ketones.[1]
Neoprene Fair Offers moderate protection but is not the first choice for esters and ketones.[1]

Note: It is crucial to consult the glove manufacturer's specific chemical resistance data before use. The thickness of the glove material directly impacts the level of protection.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to prevent accidents and maintain the integrity of the chemical.

Experimental Protocol: General Handling Procedure

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn.

  • Dispensing : When transferring this compound, use a well-ventilated area. Grounding and bonding of containers may be necessary to prevent static discharge.[7]

  • Heating : If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.

  • Post-Handling : After handling, wash hands and other exposed areas thoroughly with soap and water.[8]

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent materials nearby.

Storage Plan

  • Container : Store in a tightly sealed, properly labeled container.[8]

  • Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • Segregation : Store separately from incompatible chemicals to prevent accidental mixing and hazardous reactions.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

Waste Disposal Protocol

  • Waste Collection : Collect all waste containing this compound in a designated, labeled, and leak-proof hazardous waste container. The container should be made of a compatible material.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials and with secondary containment.[9]

  • Disposal Request : Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.[9]

Decontamination Procedure for Empty Containers

  • Triple Rinsing : An empty container that has held this compound must be triple-rinsed with a suitable solvent (such as acetone (B3395972) or ethanol) before it can be considered for regular disposal or recycling.[9]

  • Rinsate Collection : The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing Labels : Before disposing of the rinsed container, all chemical labels must be completely removed or defaced.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 3: Emergency Response Plan

EmergencyProcedure
Spill 1. Evacuate the immediate area. 2. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services. 3. For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water.
Fire 1. If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[8] 2. For larger fires, evacuate the area and activate the fire alarm.
First Aid Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8] Skin Contact : Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Storage cluster_emergency 4. Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Post-Handling Hand Wash E->F G Segregate & Label Waste F->G I Store Unused Chemical Properly F->I H Store Waste in SAA G->H Hazardous Waste Pickup Hazardous Waste Pickup H->Hazardous Waste Pickup J Spill K Fire L Exposure Emergency Emergency Event Emergency->J Emergency->K Emergency->L

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.